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Core Science & Biosynthesis

Foundational

The Role of BODIPY-Palmitate in Elucidating Cellular Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction BODIPY-Palmitate (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of palmitic ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-Palmitate (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of palmitic acid, a common 16-carbon saturated fatty acid.[1][2] This powerful research tool consists of a palmitate molecule covalently linked to a BODIPY (boron-dipyrromethene) fluorophore.[2][3][4] Its intrinsic fluorescence allows for the direct visualization and quantification of fatty acid uptake, trafficking, and storage within living cells, making it an indispensable probe in cell biology.[1][5][6] The BODIPY dye is highly lipophilic and exhibits stable, bright fluorescence with a narrow emission spectrum, making it ideal for various imaging applications, including fluorescence microscopy and flow cytometry.[]

The transport of fatty acids across the cell membrane is a critical process mediated by proteins such as fatty acid transport proteins (FATPs) and CD36.[5] Dysregulation of this process is implicated in numerous diseases, including obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[2][5] BODIPY-Palmitate enables researchers to study these transport mechanisms, screen for inhibitors of fatty acid uptake, and investigate the downstream metabolic fates of fatty acids, such as incorporation into neutral lipids for storage in lipid droplets or mitochondrial β-oxidation for energy production.[5][6]

Core Applications in Cell Biology

The primary applications of BODIPY-Palmitate revolve around its ability to mimic natural palmitate, allowing for the investigation of cellular lipid dynamics.

1. Monitoring Fatty Acid Uptake and Metabolism: BODIPY-Palmitate is extensively used to measure the rate and extent of fatty acid uptake into live cells.[1][5] This can be performed as a kinetic assay, monitoring fluorescence accumulation over time, or as an endpoint assay to determine total uptake under specific conditions.[5][6] These assays are crucial for:

  • Screening and characterizing inhibitors of fatty acid transport proteins (e.g., FATP2).[5][6]

  • Studying the impact of genetic modifications, disease states, or therapeutic agents on fatty acid import.[5]

  • Investigating the substrate preferences of different fatty acid transporters.[8]

2. Visualization of Lipid Droplet Dynamics: Once inside the cell, fatty acids are often esterified into neutral lipids like triglycerides and stored within lipid droplets (LDs).[9] While other BODIPY variants like BODIPY 493/503 are more specific stains for neutral lipids within LDs, BODIPY-Palmitate can be used to track the incorporation of exogenous fatty acids into these organelles.[][9][10][11] This is valuable for studying:

  • Lipotoxicity, where an excess of saturated fatty acids like palmitate leads to cellular stress.[9]

  • The regulation of lipid storage and mobilization in response to metabolic cues.

  • The role of lipid droplets in various cellular processes and diseases.[11]

3. In Vivo and Ex Vivo Cancer Metabolism Studies: Recent studies have highlighted the dependence of certain cancers, particularly aggressive subtypes like triple-negative breast cancer, on lipid metabolism for proliferation and metastasis.[2] BODIPY-Palmitate has been adapted for in vivo imaging in animal models to:

  • Quantify fatty acid uptake in tumors non-invasively and repeatedly.[2][4]

  • Differentiate tumors with varying metastatic potential based on their lipid uptake profiles.[2][3]

  • Evaluate the efficacy of drugs that target lipid metabolism in a preclinical setting.[4]

Data Presentation

Table 1: Spectroscopic Properties and Technical Specifications
PropertyValueSource(s)
Chemical Name (T-4)-[ο-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-κN1]difluoro-borate(1-)[1][12]
Molecular Formula C₂₈H₄₃BF₂N₂O₂[1]
Formula Weight 488.5 g/mol [1]
Excitation Maximum ~488 nm[1][5]
Emission Maximum ~508-515 nm[1][5][8]
Appearance Green Fluorescence[3]
Common Solvents Ethanol, DMSO[1]
Storage Temperature -20°C[1]
Table 2: Typical Experimental Parameters
ParameterCell-Based AssaysIn Vivo Imaging (Mouse Model)Source(s)
Cell Types Used HepG2, 3T3-L1 Adipocytes, Primary Trophoblasts, Breast Cancer Lines (4T1, 67NR)Orthotopic Breast Cancer Models (4T1, MYC-overexpressing)[2][5][8][13]
Probe Concentration 2 µM - 10 µM100 µL of 200 µM solution (via tail vein)[2][3][8][13]
Incubation Time 15 min - 2 hoursImaging from 0 to 80 min post-injection[4][13]
Detection Method Plate Reader, Fluorescence Microscope, Flow Cytometer, Confocal MicroscopeIntravital Fluorescence Microscopy[2][5][8][13]
Inhibitor Controls Lipofermata (FATP2 inhibitor), Triacsin C (Acyl-CoA synthetase inhibitor), PerphenazinePerphenazine[4][5][13]

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay (96-well Plate Reader Format)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[5][6]

A. Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mg/mL in ethanol).

  • Cell-Based Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8]

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Black, clear-bottom 96-well cell culture plates.

  • Fluorescence plate reader with excitation/emission filters for ~488/510 nm.

B. Procedure:

  • Cell Seeding: Culture cells in a 96-well plate to ~80-90% confluency. The optimal cell number should be determined for each cell type.[5]

  • Pre-Assay Preparation:

    • Prepare a working solution of BODIPY-Palmitate complexed to BSA in assay buffer. A common concentration is 2 µM BODIPY-Palmitate with 0.1% BSA.[13]

    • If using inhibitors, prepare solutions at the desired concentration in the assay buffer. Add these to the appropriate wells and incubate for a predetermined time (e.g., 1 hour) prior to adding the probe.[13]

  • Assay Execution:

    • Gently aspirate the culture medium from the wells.

    • Add the BODIPY-Palmitate working solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Kinetic Assay: Measure fluorescence intensity from the bottom of the wells at regular intervals (e.g., every 1-2 minutes) for a total period of 60 minutes.[5][8]

    • Endpoint Assay: Incubate the plate for a fixed period (e.g., 20-60 minutes) at 37°C, then measure the final fluorescence intensity.

  • Data Analysis:

    • For kinetic assays, calculate the rate of uptake (slope of the initial linear portion of the fluorescence vs. time curve).[8]

    • For endpoint assays, compare the fluorescence intensity between different treatment groups. Normalize data to cell number or protein content if significant variations exist.

Protocol 2: Staining of Intracellular Lipid Droplets

This protocol focuses on visualizing the accumulation of the fatty acid analog within lipid droplets.

A. Materials:

  • BODIPY-Palmitate stock solution.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) for fixing.

  • Mounting medium with DAPI (for nuclear counterstaining).

  • Fluorescence or confocal microscope.

B. Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with desired compounds (e.g., oleic acid to induce lipid droplet formation, or experimental drugs).

  • Staining:

    • Prepare a 2 µM BODIPY-Palmitate staining solution in serum-free medium or PBS.

    • Wash cells once with PBS.

    • Incubate cells with the staining solution for 15-30 minutes at 37°C, protected from light.[14]

  • Fixation and Mounting:

    • Wash cells twice with PBS to remove excess probe.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14]

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.[14]

  • Imaging:

    • Visualize the samples using a fluorescence microscope. BODIPY-Palmitate will appear as green fluorescent puncta (lipid droplets), and nuclei will be blue (DAPI).

Mandatory Visualizations

experimental_workflow BODIPY-Palmitate Fatty Acid Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis seed_cells 1. Seed Cells in 96-well Plate treat_cells 2. Treat with Inhibitors (Optional) seed_cells->treat_cells prep_probe 3. Prepare BODIPY-Palmitate Working Solution treat_cells->prep_probe add_probe 4. Add Probe to Cells prep_probe->add_probe incubate 5. Incubate at 37°C add_probe->incubate read_plate 6. Measure Fluorescence (Kinetic or Endpoint) incubate->read_plate analyze 7. Analyze Data (Calculate Uptake Rate) read_plate->analyze

Caption: Workflow for a cell-based fatty acid uptake assay using BODIPY-Palmitate.

signaling_pathway Intracellular Fate of BODIPY-Palmitate cluster_fates Metabolic Fates extracellular Extracellular BODIPY-Palmitate transporter Fatty Acid Transporter (FATP, CD36) extracellular->transporter Uptake membrane Plasma Membrane cytoplasm Cytoplasmic BODIPY-Palmitate transporter->cytoplasm acs Acyl-CoA Synthetase (Inhibited by Triacsin C) cytoplasm->acs bp_coa BODIPY-Palmitoyl-CoA acs->bp_coa ld Incorporation into Triglycerides (Storage) bp_coa->ld beta_ox Mitochondrial β-Oxidation (Energy) bp_coa->beta_ox pl Incorporation into Phospholipids (Membranes) bp_coa->pl

Caption: The pathway of BODIPY-Palmitate from uptake to major metabolic fates.

logical_relationship BODIPY-Palmitate in Cancer Metabolism Research cluster_outcomes Cellular Consequences probe BODIPY-Palmitate (Fluorescent FA Analog) uptake Increased FA Uptake probe->uptake Measures hallmark Metabolic Reprogramming (Hallmark of Cancer) uptake->hallmark Is a feature of application Research Application: Quantify FA uptake in tumors to assess metabolic phenotype and drug response uptake->application proliferation Increased Proliferation & Biomass Synthesis hallmark->proliferation metastasis Enhanced Metastatic Potential hallmark->metastasis energy Energy Production (β-Oxidation) hallmark->energy

Caption: Logical links between BODIPY-Palmitate, fatty acid uptake, and cancer.

References

Exploratory

BODIPY-Palmitate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Structure and Chemical Properties of BODIPY-Palmitate for Researchers, Scientists, and Drug Development Professionals. BODIPY-Palmitate is a fluorescently labeled analog of palmiti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure and Chemical Properties of BODIPY-Palmitate for Researchers, Scientists, and Drug Development Professionals.

BODIPY-Palmitate is a fluorescently labeled analog of palmitic acid, a common 16-carbon saturated fatty acid. This probe consists of the BODIPY (boron-dipyrromethene) fluorophore covalently linked to the omega-position of palmitate. Its intrinsic fluorescence allows for the visualization and tracking of fatty acid uptake, trafficking, and metabolism within living cells, making it an invaluable tool in the study of lipid biology and associated pathologies.

Core Chemical Structure and Properties

BODIPY-Palmitate is characterized by the fusion of a lipophilic palmitate chain with the photostable and bright BODIPY fluorophore. This unique structure allows it to mimic the behavior of natural palmitic acid, enabling its incorporation into cellular lipid pathways.

Physicochemical and Spectroscopic Data

The key quantitative properties of BODIPY-Palmitate are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (T-4)-[ο-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-κN¹]difluoro-borate(1-)[1]
Synonyms C16 BODIPY, FA16:0-BODIPY, BODIPY FL C16[1][2]
CAS Number 1246809-50-6[1][2][3][4][5]
Molecular Formula C₂₈H₄₃BF₂N₂O₂[1][2][5][6]
Molecular Weight 488.5 g/mol [1][2]
Excitation Maximum (λex) 488 nm[1][2][3][4][7]
Emission Maximum (λem) 508 nm[1][2][3][4][7]
Appearance Solid, Yellow to orange[3]
Purity ≥98%[1][2][6]
Solubility DMSO: 50 mg/mL (102.57 mM) Ethanol (B145695): 1 mg/mL[1][2][3][4]
Storage Store at -20°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3][4]

Experimental Applications and Protocols

BODIPY-Palmitate is widely employed to monitor cellular fatty acid uptake and metabolism.[1] Its fluorescence allows for real-time imaging and quantification of these processes in cultured cells.[1][8]

Key Experimental Application: Cellular Fatty Acid Uptake Assay

A primary application of BODIPY-Palmitate is in cellular fatty acid uptake assays.[8] These assays are crucial for screening potential inhibitors of fatty acid transport and for studying the regulation of lipid metabolism in various cell types.[8][9][10] Dysregulation of fatty acid transport is linked to several chronic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.

This protocol is adapted from commercially available kits and provides a general framework for measuring fatty acid uptake in cultured cells.[8]

Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Cultured cells (e.g., HepG2, 3T3-L1 adipocytes) seeded in a black, clear-bottom 96-well plate

  • Cell culture medium appropriate for the cell line

  • Cell-Based Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, supplemented with 10 mM HEPES)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Optional: Inhibitors of fatty acid uptake (e.g., lipofermata, a FATP2 inhibitor)[8]

  • Plate reader capable of fluorescence detection at Ex/Em = 488/508 nm

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent at the time of the assay. Allow cells to adhere overnight.[8]

  • Preparation of BODIPY-Palmitate Loading Solution:

    • Prepare a working solution of Cell-Based Assay Buffer.

    • Immediately before use, dilute the BODIPY-Palmitate stock solution into the assay buffer. A typical final concentration is in the low micromolar range, but this should be optimized for the specific cell type and experimental conditions. Note: Protect the solution from light.[8]

  • Experimental Treatment (Optional): If screening for inhibitors, pre-incubate the cells with the test compounds or vehicle controls for the desired time.

  • Initiation of Fatty Acid Uptake:

    • Remove the cell culture medium from the wells.

    • Add the BODIPY-Palmitate loading solution to each well. The use of a multichannel pipette is recommended for simultaneous addition.[8]

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) plate reader.

    • For a kinetic assay, measure the fluorescence intensity every minute for a total of 60 minutes at an excitation wavelength of 488 nm and an emission wavelength of 508 nm.[8]

    • For an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), and then measure the final fluorescence intensity.

  • Data Analysis:

    • For kinetic assays, plot the fluorescence intensity over time to visualize the rate of uptake.

    • For endpoint assays, compare the fluorescence intensity of treated cells to control cells to determine the effect of the treatment on fatty acid uptake.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a cellular fatty acid uptake experiment using BODIPY-Palmitate.

FattyAcidUptakeWorkflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight PrepareReagents Prepare BODIPY-Palmitate and treatment solutions IncubateOvernight->PrepareReagents PreTreatment Pre-treat with inhibitors/vehicle (optional) PrepareReagents->PreTreatment AddProbe Add BODIPY-Palmitate loading solution PreTreatment->AddProbe MeasureFluorescence Measure fluorescence (kinetic or endpoint) AddProbe->MeasureFluorescence AnalyzeData Analyze data MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for a cellular fatty acid uptake assay.

Cellular Trafficking and Signaling

Upon entering the cell, BODIPY-Palmitate is recognized by fatty acid-binding proteins (FABPs) and is directed towards various metabolic fates.[11][12] It can be transported to the endoplasmic reticulum for esterification into complex lipids like triglycerides and phospholipids, or to mitochondria for β-oxidation.[13] Studies have shown that BODIPY-Palmitate co-localizes with mitochondria and the endoplasmic reticulum/Golgi apparatus.[11][13] This trafficking is crucial for maintaining cellular energy homeostasis and lipid storage.

The diagram below illustrates the simplified intracellular journey of BODIPY-Palmitate.

LipidTraffickingPathway Extracellular Extracellular BODIPY-Palmitate Intracellular Intracellular BODIPY-Palmitate Extracellular->Intracellular Uptake CellMembrane Cell Membrane FABP Fatty Acid-Binding Proteins (FABPs) Intracellular->FABP Binding ER Endoplasmic Reticulum FABP->ER Mitochondria Mitochondria FABP->Mitochondria Esterification Esterification (Complex Lipid Synthesis) ER->Esterification BetaOxidation β-Oxidation (Energy Production) Mitochondria->BetaOxidation LipidDroplets Lipid Droplets (Triglyceride Storage) Esterification->LipidDroplets

Intracellular trafficking of BODIPY-Palmitate.

References

Foundational

An In-depth Technical Guide to the Cellular Uptake Mechanism of BODIPY-Palmitate

Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake of BODIPY-Palmitate (BODIPY FL C16), a fluores...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake of BODIPY-Palmitate (BODIPY FL C16), a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Given that its uptake is mediated by the same protein machinery as natural long-chain fatty acids (LCFAs), BODIPY-Palmitate serves as a powerful tool for investigating lipid metabolism, screening for therapeutic modulators, and understanding metabolic reprogramming in various disease states.[1][2][3]

Core Mechanisms of Cellular Uptake

The entry of BODIPY-Palmitate into cells is not a passive process of simple diffusion but a sophisticated, protein-mediated mechanism designed to facilitate the transport of LCFAs across the plasma membrane.[2][3] This process involves a coordinated effort between membrane-bound transporters and intracellular enzymes that ensure efficient uptake and prevent efflux. The primary components of this machinery are Fatty Acid Translocase (CD36), Fatty Acid Transport Proteins (FATPs), and Acyl-CoA Synthetases (ACSLs).

Key Protein Mediators
  • CD36 (Fatty Acid Translocase): A key scavenger receptor that binds to LCFAs with high affinity and facilitates their transport across the cell membrane.[4][5][6] The function of CD36 is dynamic; its localization to the plasma membrane and subsequent internalization are regulated by post-translational modifications, particularly palmitoylation.[4][5] The binding of LCFAs can trigger a palmitoylation-regulated endocytosis cycle, which is a crucial step for fatty acid uptake in cell types like adipocytes.[7][8] Inhibition of CD36 with compounds like sulfo-N-succinimidyl oleate (B1233923) (SSO) has been shown to reduce LCFA uptake.[5][9]

  • Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6), encoded by the SLC27 genes, that are critical for the uptake of LCFAs.[2][3][10] FATPs exhibit tissue-specific expression and substrate preferences.[10] FATP2, in particular, is a target for the inhibitor lipofermata (B346663) and plays a significant role in fatty acid uptake in various cell lines.[10]

  • Acyl-CoA Synthetases (ACSLs): Once inside the cell, LCFAs are rapidly esterified to Coenzyme A by ACSLs, converting them into acyl-CoAs.[11][12][13][14] This process, often termed "metabolic trapping," prevents the fatty acid from diffusing back out of the cell and maintains a favorable concentration gradient for continued uptake.[11] Different ACSL isoforms, such as ACSL1, ACSL3, ACSL4, and ACSL5, are localized to various organelles, including the mitochondria and endoplasmic reticulum, and channel the activated fatty acids toward specific metabolic fates like β-oxidation or incorporation into complex lipids.[13][15][16] The ACSL inhibitor Triacsin C can be used to probe the dependency of uptake on this esterification step.[11]

The following diagram illustrates the general pathway for BODIPY-Palmitate uptake.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) BODIPY-Palmitate BODIPY-Palmitate CD36 CD36 BODIPY-Palmitate->CD36 Binding & Transport FATP FATP BODIPY-Palmitate->FATP Transport BODIPY-Palmitate_cyto BODIPY-Palmitate CD36->BODIPY-Palmitate_cyto FATP->BODIPY-Palmitate_cyto ACSL ACSL BODIPY-Palmitate_cyto->ACSL Esterification (Metabolic Trap) BODIPY-Palmitoyl-CoA BODIPY-Palmitoyl-CoA ACSL->BODIPY-Palmitoyl-CoA LD Lipid Droplet (Storage) BODIPY-Palmitoyl-CoA->LD Mito Mitochondria (β-Oxidation) BODIPY-Palmitoyl-CoA->Mito

Figure 1: Core cellular uptake pathway for BODIPY-Palmitate.

Experimental Protocols for Measuring Uptake

Fluorescence-based assays using BODIPY-Palmitate offer a rapid, quantitative, and safe alternative to traditional radiolabeled tracer methods.[17] They can be adapted for high-throughput screening in a 96-well plate format and used for both kinetic and endpoint measurements.[10][18]

General Protocol for a Cell-Based Uptake Assay

This protocol provides a representative workflow synthesized from common methodologies.[10][19][20][21][22] Specific parameters such as cell density, incubation times, and concentrations should be optimized for each cell type and experimental question.

  • Cell Seeding: Plate adherent cells (e.g., 3T3-L1 adipocytes, HepG2, HUVECs) in a black, clear-bottom 96-well plate and culture until they reach the desired confluency (typically 80-90%).[10][19]

  • Serum Starvation: Gently remove the culture medium and wash the cells. Add serum-free medium and incubate for 1-4 hours at 37°C to minimize the influence of serum components.[4][10]

  • Inhibitor Pre-incubation (Optional): If testing inhibitors (e.g., Lipofermata, SSO, Triacsin C), remove the serum-free medium and add fresh medium containing the test compounds. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[10]

  • BODIPY-Palmitate Incubation: Prepare a working solution of BODIPY-Palmitate (typically 1-5 µM) in a suitable buffer (e.g., serum-free medium or HBSS) often complexed with fatty acid-free BSA. Add the working solution to the cells.

  • Signal Acquisition:

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence signal (Ex/Em ≈ 488/515 nm) at regular intervals (e.g., every minute for up to 60 minutes).[10]

    • Endpoint Reading: Incubate the cells with BODIPY-Palmitate for a fixed period (e.g., 15-60 minutes) at 37°C.[21]

  • Signal Quenching/Washing:

    • Quenching Method: To measure only the intracellular fluorescence, add a membrane-impermeable quenching agent like Trypan Blue or a proprietary quenching buffer. This eliminates extracellular signal without requiring wash steps, making it ideal for high-throughput and kinetic assays.[18][19]

    • Washing Method: Alternatively, aspirate the probe solution, wash the cells multiple times with cold PBS or a stop solution, and then add buffer for reading.[3][20]

  • Data Normalization: After measuring fluorescence, cell number can be quantified for normalization. A common method is to lyse the cells or fix and stain them with a nuclear dye like Hoechst 33342 and measure the corresponding fluorescence.[17][19]

The following diagram outlines the typical experimental workflow.

A 1. Seed Cells in 96-well plate B 2. Serum Starve (1-4 hours) A->B C 3. Pre-incubate with Inhibitors (Optional) B->C D 4. Add BODIPY-Palmitate Working Solution C->D E 5. Kinetic Measurement (Plate Reader, 37°C) D->E Kinetic Assay F 6. Endpoint Incubation (15-60 min, 37°C) D->F Endpoint Assay I 9. Normalize to Cell Number (e.g., Hoechst Stain) E->I G 7. Add Quencher or Wash Cells F->G H 8. Read Endpoint Fluorescence G->H H->I J 10. Data Analysis I->J

Figure 2: Experimental workflow for a BODIPY-Palmitate uptake assay.

Quantitative Data on Uptake and Inhibition

The use of BODIPY-Palmitate and related fluorescent fatty acid analogs allows for the quantitative assessment of uptake kinetics and the potency of inhibitors. The data below is compiled from studies using various cell lines and inhibitors.

ParameterCompoundCell TypeValueConditionsSource
IC₅₀ Palmitate3T3-L1 Adipocytes15.8 µMCompetitive inhibition of BODIPY-FA uptake[1]
IC₅₀ Oleic AcidhsFATP4-expressing cells~3.1 µMCompetitive inhibition of BODIPY-FA uptake (2 µM)[23]
Inhibition LipofermataHepG2 CellsDose-dependentFATP2 inhibitor[10]
Inhibition Perphenazine4T1 CellsSignificant decrease80 µM Perphenazine for 2 hours[2][3]
Inhibition Triacsin CHuman CytotrophoblastsSignificant decreaseACSL inhibitor, inhibition of BODIPY-C12 uptake[11]
Inhibition CB-2Human CytotrophoblastsSignificant decreaseFATP2 inhibitor, inhibition of BODIPY-C12 uptake[11]

Intracellular Trafficking and Fate

Upon entering the cell and being converted to its acyl-CoA form, BODIPY-Palmitate is trafficked to various organelles. It co-localizes extensively with the endoplasmic reticulum, Golgi apparatus, and mitochondria.[24][25] A significant portion is incorporated into neutral lipids and stored within lipid droplets, which can be visualized using co-staining techniques.[26] Because the fluorescent BODIPY moiety is attached to the omega-carbon of the fatty acid, it is not immediately degraded during the initial cycles of β-oxidation in the mitochondria, allowing its accumulation to be tracked.[2][3]

The dynamic regulation of CD36 via palmitoylation is a key signaling pathway that controls the rate of fatty acid uptake.

cluster_membrane Plasma Membrane cluster_cyto Cytosol CD36_P Palmitoylated CD36 (Active on Membrane) APT1 APT1 (Thioesterase) CD36_P->APT1 Depalmitoylation CD36_DeP De-palmitoylated CD36 DHHC5 DHHC5 (Acyltransferase) CD36_DeP->DHHC5 Re-palmitoylation Endosome Endosome with CD36 (FA Internalization) CD36_DeP->Endosome Endocytosis APT1->CD36_DeP DHHC5->CD36_P Endosome->CD36_DeP Recycling FA Fatty Acid Binding FA->CD36_P Triggers process

Figure 3: Dynamic palmitoylation cycle of CD36 regulating endocytosis.

Conclusion

The cellular uptake of BODIPY-Palmitate is a complex, protein-driven process that accurately reflects the transport of natural long-chain fatty acids. The key players—CD36, FATPs, and ACSLs—work in concert to ensure efficient uptake and intracellular retention. Understanding this mechanism is crucial for fields ranging from basic metabolic research to the development of therapeutics targeting diseases associated with dysregulated lipid metabolism, such as obesity, diabetes, cardiovascular disease, and cancer.[18][20] The robust and versatile assays developed around BODIPY-Palmitate provide an indispensable platform for advancing these efforts.

References

Exploratory

A Technical Guide to BODIPY-Palmitate: Fluorescence Spectra, Properties, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of BODIPY-Palmitate (BODIPY FL C16), a fluorescently labeled long-chain fatty acid analog. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BODIPY-Palmitate (BODIPY FL C16), a fluorescently labeled long-chain fatty acid analog. This guide details its core fluorescence properties, provides established experimental protocols for its use in cellular analysis, and illustrates the key biological pathways and experimental workflows in which it is employed.

Core Spectroscopic and Photophysical Properties

BODIPY-Palmitate is a valuable tool for researchers studying fatty acid uptake, trafficking, and metabolism due to its bright and stable fluorescence. Its spectral characteristics are influenced by the local environment, such as solvent polarity and protein binding. The key quantitative data for BODIPY-Palmitate and its close spectral analog, BODIPY FL, are summarized below.

PropertyValueConditions
Excitation Maximum (λex) ~488 - 505 nmVaries with solvent and binding. Common values are ~488 nm, ~493 nm, and ~503 nm.[1][2]
Emission Maximum (λem) ~503 - 515 nmVaries with solvent and binding. Common values are ~503 nm, ~508 nm, and ~512 nm.[1][3]
Stokes Shift ~5 - 12 nmRelatively small, indicating a small energy loss between absorption and emission.
Molar Extinction Coefficient (ε) > 80,000 cm⁻¹M⁻¹For BODIPY FL, indicating strong light absorption.[3][4][5]
Fluorescence Quantum Yield (Φ) ~0.93In methanol.[6]
~0.72 - 0.87When bound to Fatty Acid-Binding Proteins (FABPs).[7]
Fluorescence Lifetime (τ) ~5 - 7.2 nsFor BODIPY dyes, indicating a relatively long-lived excited state.[3][8]

Cellular Fatty Acid Uptake and Signaling

BODIPY-Palmitate is widely used to investigate the mechanisms of long-chain fatty acid transport across the plasma membrane. This process is facilitated by a number of key proteins, including Fatty Acid Transport Proteins (FATPs) and the fatty acid translocase CD36.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albumin-FA Albumin-Bound BODIPY-Palmitate FATP FATP Albumin-FA->FATP Dissociation CD36 CD36 Albumin-FA->CD36 BODIPY-Palmitate_cyto BODIPY-Palmitate FATP->BODIPY-Palmitate_cyto Transport CD36->BODIPY-Palmitate_cyto Transport Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACS) BODIPY-Palmitate_cyto->Acyl-CoA_Synthetase FABP FABP BODIPY-Palmitate_cyto->FABP Binding BODIPY-Palmitoyl-CoA BODIPY-Palmitoyl-CoA Acyl-CoA_Synthetase->BODIPY-Palmitoyl-CoA Activation Metabolism Lipid Droplets, Mitochondria (β-oxidation), Endoplasmic Reticulum BODIPY-Palmitoyl-CoA->Metabolism FABP->Metabolism

Cellular uptake pathway of BODIPY-Palmitate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for utilizing BODIPY-Palmitate in common cell-based assays.

Live-Cell Imaging of Fatty Acid Uptake

This protocol allows for the real-time visualization of fatty acid uptake and intracellular trafficking.

LiveCellWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on glass-bottom dishes B Culture to 70-80% confluency A->B D Wash cells with PBS B->D C Prepare 0.1-2 µM BODIPY-Palmitate working solution in serum-free medium E Incubate with staining solution for 15-30 min at 37°C C->E D->E F Wash cells 2-3 times with warm PBS E->F G Add fresh imaging medium F->G H Image using fluorescence or confocal microscopy (Ex/Em: ~488/510 nm) G->H

Workflow for live-cell imaging with BODIPY-Palmitate.

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency at the time of the experiment.

  • Staining Solution Preparation: Prepare a working solution of 0.1–2 µM BODIPY-Palmitate in a serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[] It is recommended to first prepare a stock solution in an organic solvent like DMSO.

  • Cell Staining:

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual serum.

    • Add the BODIPY-Palmitate working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Imaging:

    • Aspirate the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove unbound dye.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~510 nm).

Fixed-Cell Staining for Lipid Droplet Analysis

This protocol is suitable for visualizing the accumulation of BODIPY-Palmitate within intracellular lipid droplets in fixed cells.

FixedCellWorkflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation and Staining cluster_mount_image Mounting and Imaging A Culture cells on coverslips B (Optional) Treat cells with oleic acid to induce lipid droplet formation A->B C Wash cells with PBS B->C D Fix with 4% paraformaldehyde for 15-20 min at RT C->D E Wash 2-3 times with PBS D->E F Incubate with 0.5-5 µM BODIPY-Palmitate for 20-60 min E->F G Wash 2-3 times with PBS F->G H Mount coverslip on slide with anti-fade mounting medium G->H I Image using fluorescence or confocal microscopy H->I

Workflow for fixed-cell staining with BODIPY-Palmitate.

Methodology:

  • Cell Preparation: Culture cells on sterile coverslips in a multi-well plate until they reach the desired confluency. For studies on lipid droplet formation, cells can be incubated with oleic acid complexed to BSA.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with a 4% paraformaldehyde (PFA) solution in PBS for 15-20 minutes at room temperature.[][10]

    • Wash the cells two to three times with PBS to remove the fixative.[]

  • Staining:

    • Prepare a 0.5–5 µM working solution of BODIPY-Palmitate in PBS.[]

    • Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

  • Mounting and Imaging:

    • Wash the cells two to three times with PBS to remove excess stain.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

Flow Cytometry Analysis of Fatty Acid Uptake

Flow cytometry provides a quantitative measure of fatty acid uptake on a single-cell level within a large population.

FlowCytometryWorkflow cluster_prep Cell Preparation & Staining cluster_analysis Analysis A Harvest and wash cells B Resuspend cells in buffer A->B C Incubate with BODIPY-Palmitate (e.g., 2 µM for 15 min at 37°C) B->C D Wash cells to remove unbound dye C->D E Resuspend in FACS buffer D->E F Analyze on flow cytometer (e.g., FITC channel) E->F

Workflow for flow cytometry analysis of fatty acid uptake.

Methodology:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with PBS.

  • Staining:

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

    • Add the BODIPY-Palmitate working solution (a typical starting concentration is 2 µM) and incubate for 15 minutes at 37°C, protected from light.[11] An unstained control sample is essential.

  • Analysis:

    • Stop the uptake by adding ice-cold PBS and pellet the cells by centrifugation.

    • Wash the cells once or twice with cold PBS to remove background fluorescence.

    • Resuspend the final cell pellet in FACS buffer.

    • Analyze the samples on a flow cytometer, detecting the signal in the green fluorescence channel (typically FITC or equivalent).

This guide provides a foundational understanding of BODIPY-Palmitate and its applications. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve the best results.

References

Foundational

A Technical Guide to Fatty Acid Uptake Assays Using BODIPY-Palmitate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the core principles and practical applications of fatty acid uptake assays utilizing the fluorescent probe BODIPY-Palm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and practical applications of fatty acid uptake assays utilizing the fluorescent probe BODIPY-Palmitate. This methodology has become a cornerstone in metabolic research, offering a robust platform for investigating lipid metabolism, cellular signaling, and for the screening of therapeutic compounds targeting fatty acid transport.

Core Principle of the Assay

The fatty acid uptake assay using BODIPY-Palmitate is a fluorescence-based method designed to monitor the transport of long-chain fatty acids into living cells. The principle hinges on the use of a synthetic analog of palmitic acid, a common 16-carbon saturated fatty acid, which has been chemically labeled with a BODIPY (boron-dipyrromethene) fluorophore.

BODIPY-Palmitate (BODIPY FL C16) mimics the behavior of natural long-chain fatty acids and is recognized and transported into the cell by the same protein-mediated transport systems. These transporters include key players such as CD36 (also known as Fatty Acid Translocase or FAT), and members of the Fatty Acid Transport Protein (FATP) family.[1] Importantly, BODIPY FL C16 does not readily diffuse across the cell membrane, making its intracellular fluorescence a reliable measure of true fatty acid transport.[2]

Once inside the cell, the BODIPY-Palmitate probe accumulates, and its fluorescence can be quantified. The intensity of the intracellular fluorescence is directly proportional to the rate of fatty acid uptake. This allows researchers to study the kinetics of fatty acid transport and to assess how this process is influenced by various stimuli, inhibitors, or genetic manipulations.[1][3] The assay can be performed in both kinetic (real-time) and endpoint modes, offering flexibility for different experimental designs.[1][3]

Experimental Workflows

The successful implementation of a BODIPY-Palmitate fatty acid uptake assay involves a series of well-defined steps, from cell preparation to data analysis. Below are generalized workflows for both kinetic and endpoint assays.

G Experimental Workflow: BODIPY-Palmitate Fatty Acid Uptake Assay cluster_prep Cell Preparation cluster_treatment Treatment (Optional) cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in a microplate (e.g., 96-well black, clear-bottom) B Allow cells to adhere and reach desired confluency (e.g., overnight) A->B C Serum-starve cells to establish basal conditions (e.g., 1-2 hours) B->C D Incubate cells with test compounds (inhibitors, activators) or vehicle control C->D If applicable E Add BODIPY-Palmitate working solution to each well D->E F_kinetic Kinetic Reading: Measure fluorescence at regular intervals (e.g., every minute for 60 minutes) at 37°C E->F_kinetic F_endpoint Endpoint Reading: Incubate for a defined period (e.g., 60 minutes) at 37°C, then measure final fluorescence E->F_endpoint G_kinetic Plot fluorescence intensity vs. time to determine uptake rate F_kinetic->G_kinetic G_endpoint Compare final fluorescence values between treated and control groups F_endpoint->G_endpoint H Calculate parameters such as IC50 for inhibitors G_kinetic->H G_endpoint->H

Caption: Generalized workflow for BODIPY-Palmitate fatty acid uptake assays.

Key Signaling Pathways in Fatty Acid Uptake Regulation

The uptake of fatty acids is a tightly regulated process, influenced by various signaling pathways that respond to the metabolic state of the cell and the organism. Key pathways include insulin (B600854) signaling, AMPK signaling, and PPAR signaling.

Insulin Signaling Pathway

Insulin, the primary anabolic hormone, plays a crucial role in promoting the uptake and storage of fatty acids in tissues like adipose tissue and muscle.[4][5] Upon binding to its receptor, insulin triggers a signaling cascade that leads to the translocation of fatty acid transporters, such as FATP1 and CD36, from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up fatty acids.[4]

G Insulin Signaling Pathway Regulating Fatty Acid Uptake Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to Akt Akt/PKB PIP3->Akt Vesicles Intracellular Vesicles containing FATP1/CD36 Akt->Vesicles promotes Translocation Translocation to Plasma Membrane Vesicles->Translocation FA_Uptake Increased Fatty Acid Uptake Translocation->FA_Uptake

Caption: Insulin signaling cascade leading to increased fatty acid uptake.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and promotes catabolic pathways that generate ATP, including fatty acid oxidation.[6] In the context of fatty acid uptake, AMPK activation has been shown to increase the transport of fatty acids into cells, likely to provide fuel for oxidation.[7] AMPK can facilitate this by promoting the translocation of CD36 to the plasma membrane.[8]

G AMPK Signaling and Fatty Acid Uptake Low_Energy Low Energy State (High AMP:ATP) AMPK AMPK Low_Energy->AMPK CD36_Translocation CD36 Translocation to Plasma Membrane AMPK->CD36_Translocation promotes ACC ACC AMPK->ACC inhibits FA_Uptake Increased Fatty Acid Uptake CD36_Translocation->FA_Uptake MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 inhibits BetaOxidation Increased β-oxidation CPT1->BetaOxidation

Caption: AMPK activation promotes fatty acid uptake and oxidation.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[3] PPARs are activated by fatty acids and their derivatives. Upon activation, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding proteins involved in fatty acid uptake (e.g., CD36, FATPs), transport, and oxidation.[9][10]

G PPAR Signaling in Fatty Acid Metabolism Fatty_Acids Fatty Acids / Ligands PPAR PPAR (e.g., PPARα, PPARγ) Fatty_Acids->PPAR activate PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (in promoter of target genes) PPAR_RXR->PPRE binds to Gene_Expression Increased Transcription of Target Genes: - Fatty Acid Transporters (CD36, FATPs) - Fatty Acid Binding Proteins - Enzymes for β-oxidation PPRE->Gene_Expression Metabolic_Effects Increased Fatty Acid Uptake, Transport, and Oxidation Gene_Expression->Metabolic_Effects

Caption: PPARs act as fatty acid sensors to regulate gene expression.

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from various studies using BODIPY-fatty acid analogs to assess fatty acid uptake and the effects of inhibitors.

Table 1: Kinetic Parameters of BODIPY-Fatty Acid Uptake

Cell LineBODIPY AnalogKm (µM)Vmax (µmol/min/106 cells)Reference
Caco-2BODIPY-FL-C1616.4 ± 7.10.81 ± 0.2[11]
HepG2BODIPY-FL-C1637.41 ± 15.522.2 ± 0.67[11]
Brown Adipose Tissue (BAT) cellsBODIPY-C161.15Not Reported[12]
White Adipose Tissue (WAT) cellsBODIPY-C161.58Not Reported[12]

Table 2: IC50 Values of Fatty Acid Uptake Inhibitors

InhibitorCell LineBODIPY AnalogIC50 (µM)Reference
Lipofermata (CB16.2)Caco-2C1-BODIPY-C12~3-6[11]
Lipofermata (CB16.2)HepG2C1-BODIPY-C12~3-6[11]
Lipofermata (CB16.2)mmC2C12C1-BODIPY-C12~3-6[11]
Lipofermata (CB16.2)rnINS-1EC1-BODIPY-C12~3-6[11]
Lipofermata (CB16.2)Primary Human AdipocytesC1-BODIPY-C1239[11]
Palmitate3T3-L1 AdipocytesBODIPY-FA15.8[13][14]
Compound 1Caco-2C1-BODIPY-C12low µM range[15]
Compound 1HepG2C1-BODIPY-C12low µM range[15]

Table 3: Representative Fluorescence Uptake Data

Cell Line/TissueConditionBODIPY AnalogObservationReference
Cytotrophoblast (CTB)ControlBODIPY-C12556 ± 128 FU/µg protein[16]
Cytotrophoblast (CTB)+ FBS (inhibitor)BODIPY-C12165 ± 42.3 FU/µg protein[16]
Syncytiotrophoblast (SCT)ControlBODIPY-C12131 ± 10.6 FU/µg protein[16]
Mammary TumorsMYC-onBODIPY FL C16~3-fold higher uptake than MYC-off[17]
4T1 CellsControlBODIPY FL C16Significantly higher uptake than 67NR cells[17]
4T1 Cells+ Perphenazine (inhibitor)BODIPY FL C16Significantly decreased uptake[17]

Detailed Experimental Protocols

This section provides detailed methodologies for performing kinetic and endpoint fatty acid uptake assays using BODIPY-Palmitate, based on common laboratory practices and commercially available kits.

Materials and Reagents
  • Cells: A cell line of interest that takes up fatty acids (e.g., HepG2, Caco-2, 3T3-L1 adipocytes, C2C12 myotubes).

  • Culture Medium: Appropriate serum-containing and serum-free media for the chosen cell line.

  • Microplate: Black, clear-bottom 96-well tissue culture plates are recommended to minimize background fluorescence.[3]

  • BODIPY-Palmitate Stock Solution: Typically dissolved in DMSO.

  • Fatty Acid-Free Bovine Serum Albumin (BSA): To complex with BODIPY-Palmitate and facilitate its delivery to cells.

  • Assay Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS).

  • Test Compounds: Inhibitors or activators of fatty acid uptake, dissolved in an appropriate solvent (e.g., DMSO).

  • Quenching Agent (Optional): A membrane-impermeable quencher like Trypan Blue can be used to quench extracellular fluorescence.[18]

  • Instrumentation: A fluorescence plate reader capable of excitation and emission at approximately 488 nm and 515 nm, respectively, with temperature control at 37°C.[1] A fluorescence microscope can also be used for imaging.[1]

Preparation of Reagents
  • Cell-Based Assay Buffer: Prepare a buffered salt solution (e.g., HBSS) and ensure it is at the correct pH and temperature for the experiment.

  • BODIPY-Palmitate Working Solution: This should be prepared immediately before use and protected from light.[3] Dilute the BODIPY-Palmitate stock solution in assay buffer containing fatty acid-free BSA. The final concentration of BODIPY-Palmitate is typically in the low micromolar range (e.g., 1-5 µM). The molar ratio of BODIPY-Palmitate to BSA is important and should be optimized.

  • Test Compound Solutions: Prepare serial dilutions of test compounds in serum-free medium or assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5% DMSO).

Protocol for Kinetic Fatty Acid Uptake Assay
  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation: On the day of the assay, gently aspirate the culture medium and wash the cells once with serum-free medium. Then, add serum-free medium to each well and incubate for 1-2 hours at 37°C to serum-starve the cells and establish a basal state.

  • Compound Incubation: Aspirate the serum-free medium and add the prepared test compound solutions or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Assay Initiation and Measurement: Pre-warm the plate reader to 37°C. Add the BODIPY-Palmitate working solution to each well. Immediately begin measuring fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using excitation and emission wavelengths of approximately 488 nm and 515 nm, respectively.[3]

Protocol for Endpoint Fatty Acid Uptake Assay
  • Follow steps 1-3 from the kinetic assay protocol.

  • BODIPY-Palmitate Incubation: Add the BODIPY-Palmitate working solution to each well and incubate the plate for a fixed period (e.g., 15-60 minutes) at 37°C.

  • Signal Termination and Measurement: After the incubation period, the assay can be stopped by washing the cells with ice-cold buffer to remove the extracellular probe. Alternatively, a quenching agent can be added. Measure the final fluorescence intensity in each well using a plate reader at the appropriate wavelengths.

Data Analysis
  • Kinetic Assay: For each well, plot the fluorescence intensity against time. The initial rate of uptake can be determined from the slope of the linear portion of the curve. Compare the rates between different treatment groups.

  • Endpoint Assay: Subtract the background fluorescence (wells with no cells) from all readings. The net fluorescence intensity in each well is proportional to the total fatty acid uptake. For inhibitor studies, normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Conclusion

The BODIPY-Palmitate fatty acid uptake assay is a powerful and versatile tool for studying lipid metabolism. Its high sensitivity, adaptability to high-throughput screening, and ability to provide both kinetic and endpoint data make it an indispensable technique for academic research and drug discovery. By understanding the core principles, experimental workflows, and the key signaling pathways that regulate fatty acid uptake, researchers can effectively utilize this assay to gain valuable insights into metabolic health and disease.

References

Exploratory

BODIPY-Palmitate: An In-depth Technical Guide to Labeling Intracellular Lipid Droplets

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the use of BODIPY-Palmitate and related dyes for the fluorescent labeling of intracellular lipid droplets. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BODIPY-Palmitate and related dyes for the fluorescent labeling of intracellular lipid droplets. It covers the core mechanism of action, quantitative photophysical properties, detailed experimental protocols, and the application of these probes in studying key signaling pathways in lipid metabolism.

Mechanism of Action: How BODIPY-Palmitate Labels Lipid Droplets

BODIPY-Palmitate is a fluorescently tagged fatty acid analog. It consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to palmitic acid, a common 16-carbon saturated fatty acid. The labeling of intracellular lipid droplets by BODIPY-Palmitate is a multi-step process that leverages the cell's natural fatty acid uptake and metabolic pathways.

Initially, the BODIPY-Palmitate conjugate is taken up by the cell. This uptake is facilitated by fatty acid transport proteins (FATPs) and scavenger receptors like CD36 located on the plasma membrane. Once inside the cell, the fatty acid portion of the molecule is recognized by cellular machinery and is esterified into neutral lipids, primarily triglycerides and cholesterol esters. These newly synthesized neutral lipids are then incorporated into the core of nascent and existing lipid droplets.

The BODIPY fluorophore itself is lipophilic and exhibits strong fluorescence in the nonpolar environment of the lipid droplet core. This environment-sensitive fluorescence is a key characteristic of BODIPY dyes; they are weakly fluorescent in aqueous environments but become brightly fluorescent in hydrophobic environments like the neutral lipid core of a lipid droplet. This property results in a high signal-to-noise ratio, with bright, distinct labeling of lipid droplets against a dim cytoplasmic background.

A closely related and commonly used dye is BODIPY 493/503. Unlike BODIPY-Palmitate, which is a fatty acid conjugate, BODIPY 493/503 is a lipophilic dye that directly partitions into the neutral lipid core of the droplets due to its hydrophobic nature. While the delivery mechanism differs slightly, the principle of labeling relies on the dye's preferential accumulation and enhanced fluorescence within the lipid-rich environment of the droplets.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Plasma Membrane BODIPY_Palmitate BODIPY-Palmitate Transport_Proteins Fatty Acid Transporters (CD36, FATP) BODIPY_Palmitate->Transport_Proteins Uptake Cytosol_BP BODIPY-Palmitate in Cytosol Transport_Proteins->Cytosol_BP Esterification Esterification (Acyl-CoA Synthetase, DGAT, etc.) Cytosol_BP->Esterification BODIPY_Triglyceride BODIPY-Triglyceride Esterification->BODIPY_Triglyceride Lipid_Droplet Lipid Droplet BODIPY_Triglyceride->Lipid_Droplet Incorporation Fluorescence Bright Green Fluorescence Lipid_Droplet->Fluorescence Results in

BODIPY-Palmitate Labeling Mechanism

Quantitative Data Presentation

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for BODIPY-Palmitate (often referred to by its fluorophore, BODIPY FL) and the related lipid droplet stain, BODIPY 493/503.

PropertyBODIPY FL (Palmitate)BODIPY 493/503Notes
Excitation Maximum (nm) ~505~493In a nonpolar environment.
Emission Maximum (nm) ~513~503In a nonpolar environment.
Quantum Yield (Φ) Up to 0.9 in nonpolar solvents~0.6-0.8 in nonpolar solventsHighly dependent on the local environment; lower in aqueous solutions.
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) >80,000~80,000Contributes to the brightness of the probe.
Fluorescence Lifetime (τ, ns) ~5-7~3-6Relatively long lifetime, suitable for fluorescence lifetime imaging (FLIM).
Photostability Good to ExcellentGood to ExcellentMore photostable than many other common fluorophores like fluorescein.

Experimental Protocols

Detailed methodologies for labeling intracellular lipid droplets with BODIPY-Palmitate and BODIPY 493/503 are provided below for both live and fixed cells.

Live-Cell Imaging Protocol

This protocol is designed for the real-time visualization of lipid droplet dynamics in living cells.

Materials:

  • BODIPY-Palmitate or BODIPY 493/503 stock solution (e.g., 1-5 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare a fresh working solution of the BODIPY dye in a live-cell imaging medium. A final concentration of 1-5 µM is generally recommended. To do this, dilute the DMSO stock solution directly into the pre-warmed medium and vortex briefly.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess dye.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).

Start Start: Live Cells on Imaging Dish Prepare_Stain Prepare 1-5 µM BODIPY Working Solution in Medium Start->Prepare_Stain Wash_1 Wash Cells with PBS Prepare_Stain->Wash_1 Incubate Incubate with Staining Solution (15-30 min, 37°C) Wash_1->Incubate Wash_2 Wash Cells 2-3x with PBS/Medium Incubate->Wash_2 Image Image with Fluorescence Microscope Wash_2->Image

Live-Cell Staining Workflow
Fixed-Cell Imaging Protocol

This protocol is suitable for endpoint assays and for co-staining with antibodies (immunofluorescence).

Materials:

  • BODIPY 493/503 stock solution (1-5 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Mounting medium (with or without DAPI for nuclear counterstaining)

  • Cells cultured on coverslips

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate. Apply any experimental treatments as required.

  • Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

  • Washing: Remove the PFA and wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1-2 µg/mL working solution of BODIPY 493/503 in PBS. Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. If desired, a mounting medium containing DAPI can be used to visualize the nuclei.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets.

Start Start: Cells on Coverslips Fix Fix with 4% PFA (15-20 min, RT) Start->Fix Wash_1 Wash Cells 3x with PBS Fix->Wash_1 Stain Stain with BODIPY 493/503 (30-60 min, RT) Wash_1->Stain Wash_2 Wash Cells 3x with PBS Stain->Wash_2 Mount Mount Coverslip on Slide Wash_2->Mount Image Image with Fluorescence Microscope Mount->Image

Fixed-Cell Staining Workflow

Application in Studying Signaling Pathways

BODIPY-Palmitate and related dyes are powerful tools for investigating the signaling pathways that regulate fatty acid metabolism and lipid storage. By enabling the visualization and quantification of lipid droplets, researchers can assess the impact of various stimuli, inhibitors, or genetic manipulations on these pathways.

Fatty Acid Uptake and Transport

The initial step of lipid droplet formation is the uptake of fatty acids from the extracellular environment. This process is mediated by a concert of proteins, including the scavenger receptor CD36 and the Fatty Acid Transport Protein (FATP) family.[1][2] BODIPY-Palmitate can be used to monitor the efficiency of this uptake process. For instance, inhibiting or knocking down CD36 or specific FATPs and then measuring the fluorescence intensity of intracellular lipid droplets after incubation with BODIPY-Palmitate can elucidate the roles of these proteins in fatty acid transport.[3]

Extracellular_FA Extracellular BODIPY-Palmitate CD36 CD36 Extracellular_FA->CD36 FATP FATP Extracellular_FA->FATP Intracellular_FA Intracellular BODIPY-Palmitate CD36->Intracellular_FA FATP->Intracellular_FA Esterification_LD Esterification & Lipid Droplet Formation Intracellular_FA->Esterification_LD

Fatty Acid Uptake Pathway
Insulin (B600854) Signaling and Lipogenesis

Insulin is a key anabolic hormone that promotes the storage of excess nutrients, including the synthesis and storage of triglycerides in lipid droplets.[4][5] Insulin signaling through the PI3K/Akt pathway leads to the activation of transcription factors such as SREBP-1c, which upregulate the expression of genes involved in de novo lipogenesis.[5] By treating cells with insulin and co-incubating with BODIPY-Palmitate, researchers can visualize the resulting increase in lipid droplet formation. Conversely, using inhibitors of the insulin signaling pathway allows for the investigation of the specific roles of key signaling molecules in this process.[6]

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt SREBP1c SREBP-1c Activation Akt->SREBP1c Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes Lipid_Droplet_Formation Increased Lipid Droplet Formation Lipogenic_Genes->Lipid_Droplet_Formation

Insulin Signaling and Lipogenesis
PPAR Signaling in Lipid Metabolism

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[7][8] There are three main isoforms: PPARα, PPARγ, and PPARδ. PPARγ is a master regulator of adipogenesis and promotes the storage of fatty acids in adipose tissue.[7] PPARα, on the other hand, is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver and heart.[9] Agonists of PPARs can be used to study their effects on lipid droplet dynamics. For example, treating cells with a PPARγ agonist is expected to increase lipid droplet formation, which can be quantified using BODIPY staining.

PPAR_Agonist PPAR Agonist (e.g., Fibrate, TZD) PPAR PPAR Receptor (α, γ, δ) PPAR_Agonist->PPAR PPRE PPRE Binding in Nucleus PPAR->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Metabolic_Changes Altered Lipid Storage & Oxidation Gene_Expression->Metabolic_Changes

PPAR Signaling Pathway

References

Foundational

Understanding lipid transport with BODIPY-Palmitate probe.

An In-depth Technical Guide to Understanding Lipid Transport with the BODIPY™-Palmitate Probe For Researchers, Scientists, and Drug Development Professionals Introduction The study of lipid metabolism, particularly the t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Understanding Lipid Transport with the BODIPY™-Palmitate Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid metabolism, particularly the transport and trafficking of fatty acids, is critical for understanding numerous physiological and pathological processes, including obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2][3] Visualizing and quantifying the dynamics of fatty acid uptake and intracellular storage is essential for developing therapeutic interventions. The BODIPY™-Palmitate (BODIPY FL C16) probe has emerged as a powerful tool for these investigations.[4][]

BODIPY-Palmitate is a fluorescently labeled version of palmitic acid, a common 16-carbon saturated fatty acid.[1][6] The boron-dipyrromethene (BODIPY) fluorophore is attached to the omega-carbon of the palmitate chain, allowing it to mimic the behavior of natural long-chain fatty acids.[2][7] It is readily taken up by live cells through the same protein-mediated transport mechanisms as its unlabeled counterpart, making it a reliable tracer for studying lipid transport and metabolism.[2][8] Its bright fluorescence, high quantum yield, and photostability make it ideal for various applications, including fluorescence microscopy, flow cytometry, and high-throughput plate-based assays.[][9][10]

This guide provides a comprehensive overview of the BODIPY-Palmitate probe, including its properties, detailed experimental protocols, and data interpretation strategies to facilitate its effective use in lipid transport research.

Core Principles of BODIPY-Palmitate

BODIPY-Palmitate enters cells primarily through protein-mediated transport facilitated by membrane-associated proteins such as CD36 (Fatty Acid Translocase) and Fatty Acid Transport Proteins (FATPs).[1][11] It does not rely on simple membrane diffusion.[2] Once inside the cell, the probe's journey mirrors that of natural palmitate. It can be trafficked by fatty acid-binding proteins (FABPs), incorporated into neutral lipids like triglycerides and cholesteryl esters for storage in lipid droplets (LDs), or directed towards mitochondria for β-oxidation.[1][4][10]

The fluorescence of the BODIPY dye is sensitive to its environment. While it fluoresces in both aqueous and lipid environments, its quantum yield is markedly higher in the nonpolar environment of lipid droplets.[9][10] This property allows for the distinct visualization of fatty acid accumulation within these organelles. The fluorescent tag is positioned on the 16th carbon, which prevents its immediate degradation during β-oxidation, allowing for the tracking of its transport and initial metabolic steps.[2]

Quantitative Data and Probe Specifications

Accurate experimental design requires a clear understanding of the probe's chemical and spectral properties.

Table 1: Chemical and Physical Properties of BODIPY-Palmitate
PropertyValueSource(s)
Synonyms BODIPY FL C16, C16 BODIPY, FA16:0-BODIPY[6][12]
CAS Number 1246809-50-6[6][13]
Molecular Formula C₂₈H₄₃BF₂N₂O₂[6]
Molecular Weight 488.5 g/mol [6]
Purity ≥98%[6]
Solubility Soluble in Ethanol (1 mg/ml), DMSO[6][13]
Storage Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[12][13]
Table 2: Spectral Properties of BODIPY-Palmitate
ConditionExcitation (λex) Max (nm)Emission (λem) Max (nm)Stokes Shift (nm)Source(s)
General/In Cells 488508 - 51520 - 27[6][7][13][14]
In Methanol ~502.5~514~11.5[9][10]
Bound to FABP ~510~518~8[9][10]

Note: The exact excitation and emission maxima can vary slightly depending on the local environment (e.g., solvent polarity, binding to proteins).[9][10]

Experimental Applications and Protocols

BODIPY-Palmitate is versatile and can be used in multiple assay formats. Below are detailed protocols for the most common applications.

Logical Workflow for a Typical Lipid Uptake Experiment

The general workflow for utilizing BODIPY-Palmitate involves several key stages, from initial cell preparation to final data analysis.

G General Experimental Workflow using BODIPY-Palmitate start Start: Experimental Design seed_cells 1. Cell Seeding (e.g., 96-well plate) start->seed_cells overnight_culture 2. Overnight Incubation (Allow cells to adhere) seed_cells->overnight_culture treatment 3. Pre-treatment (Optional) (e.g., inhibitors, activators) overnight_culture->treatment incubation 5. Probe Incubation (Add probe to cells, incubate at 37°C) treatment->incubation probe_prep 4. Prepare BODIPY-Palmitate Working Solution probe_prep->incubation wash 6. Wash Cells (Remove extracellular probe) incubation->wash acquisition 7. Data Acquisition wash->acquisition analysis 8. Data Analysis and Interpretation acquisition->analysis sub_acq acquisition->sub_acq plate_reader Plate Reader sub_acq->plate_reader microscope Fluorescence Microscope sub_acq->microscope flow_cytometer Flow Cytometer sub_acq->flow_cytometer

Caption: A flowchart of the typical experimental steps for a BODIPY-Palmitate lipid uptake assay.

Protocol 1: Plate Reader-Based Kinetic Fatty Acid Uptake Assay

This high-throughput method is ideal for screening compounds that modulate fatty acid uptake.

1. Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mM in DMSO).

  • Black, clear-bottom 96-well tissue culture plates.

  • Cell culture medium (serum-free for assay).

  • Cell-Based Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Fluorescence plate reader with filters for Ex/Em ~488/515 nm and temperature control.

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are ~90% confluent on the day of the assay. Allow cells to adhere overnight at 37°C.[1]

  • Pre-treatment: The next day, gently wash the cells with pre-warmed serum-free medium or assay buffer. Add your test compounds (e.g., inhibitors like lipofermata) or vehicle controls and incubate for the desired time at 37°C.[1]

  • Probe Preparation: Immediately before use, prepare the BODIPY-Palmitate working solution by diluting the stock solution in assay buffer to a final concentration (typically 1-5 µM). Protect the solution from light.[15]

  • Uptake Measurement:

    • Set the plate reader to 37°C and configure it for a kinetic read (e.g., readings every 1-2 minutes for 60 minutes) at Ex/Em 488/508 nm.[1]

    • Using a multichannel pipette, add an equal volume of the BODIPY-Palmitate working solution to each well.[1]

    • Immediately start the kinetic read.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Plot the fluorescence intensity over time for each condition.

    • The rate of uptake can be determined from the initial slope of the curve. For inhibitor studies, the Area Under the Curve (AUC) can be calculated and used to determine IC₅₀ values.[1]

Protocol 2: Fluorescence Microscopy for Intracellular Localization

This method provides spatial information on where the fatty acids are trafficked and stored.

1. Materials:

  • Cells cultured on glass-bottom dishes or chamber slides.

  • BODIPY-Palmitate working solution (1-5 µM).

  • Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging.

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI).

  • Other organelle stains (e.g., MitoTracker™ for mitochondria), if desired.

  • Fluorescence or confocal microscope with appropriate filter sets.

2. Procedure:

  • Cell Preparation: Seed cells on an appropriate imaging surface and culture until they reach the desired confluency.

  • Treatment and Staining: Perform any desired pre-treatments. Wash the cells and incubate with the BODIPY-Palmitate working solution for a specific duration (e.g., 15-60 minutes) at 37°C.[15] For pulse-chase experiments, incubate with the probe for a short period, wash, and then incubate in probe-free medium for various chase times.

  • Washing and Counterstaining:

    • Gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular probe.

    • For live-cell imaging, add fresh buffer and image immediately.[]

    • For fixed-cell imaging, fix the cells (e.g., 15 minutes with 4% PFA at room temperature), wash with PBS, and then apply counterstains like Hoechst.[17]

  • Imaging: Acquire images using a fluorescence microscope. A standard FITC or GFP filter set is appropriate. For detailed localization, confocal microscopy is recommended to minimize out-of-focus light.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence.[]

    • Measure the number, size, and total fluorescence intensity of lipid droplets per cell.

    • Use co-localization analysis if other organelle markers were used to determine the probe's distribution.

Protocol 3: Flow Cytometry for Population-Level Analysis

Flow cytometry allows for the rapid quantification of fatty acid uptake in thousands of individual cells, making it ideal for studying heterogeneous populations.

1. Materials:

  • Cells grown in suspension or detached from culture plates.

  • BODIPY-Palmitate working solution (1-5 µM).

  • FACS buffer (e.g., PBS with 1-2% BSA).

  • Viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells.

  • Flow cytometer with a 488 nm laser.

2. Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Add the BODIPY-Palmitate working solution to the cell suspension and incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.[15]

  • Washing: Centrifuge the cells (e.g., 450 x g for 5 minutes at 4°C), discard the supernatant, and wash twice with cold FACS buffer to stop the uptake and remove the extracellular probe.[15]

  • Final Preparation: Resuspend the cells in FACS buffer containing a viability dye. Keep cells on ice until analysis.[14]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the BODIPY fluorescence in the FITC channel (typically ~515-530 nm). Record at least 10,000-20,000 events per sample.[15]

  • Data Analysis:

    • Gate on the live, single-cell population.[15]

    • Quantify the geometric mean fluorescence intensity (MFI) of the BODIPY-positive population.

    • Compare the MFI between different experimental conditions to assess relative differences in fatty acid uptake.

Signaling Pathways in Fatty Acid Transport

BODIPY-Palmitate can be used to investigate the complex machinery of fatty acid transport and metabolism. The diagram below illustrates the key steps involved in the uptake and intracellular fate of long-chain fatty acids.

G Cellular Fatty Acid Transport and Metabolism Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) cluster_organelles Organelles BODIPY_P_ext BODIPY-Palmitate (bound to Albumin) CD36 CD36/FAT BODIPY_P_ext->CD36 Transport FATP FATP BODIPY_P_ext->FATP Transport BODIPY_P_int Intracellular BODIPY-Palmitate CD36->BODIPY_P_int FATP->BODIPY_P_int FABP FABP BODIPY_P_int->FABP Binding & Trafficking ER Endoplasmic Reticulum BODIPY_P_int->ER Activation FABP->ER BODIPY_CoA BODIPY-Palmitoyl-CoA LipidDroplet Lipid Droplet (Storage as Triglycerides) BODIPY_CoA->LipidDroplet Esterification Mitochondrion Mitochondrion BODIPY_CoA->Mitochondrion Transport for β-Oxidation ER->BODIPY_CoA

Caption: Key pathways for cellular uptake and metabolism of long-chain fatty acids like palmitate.

Advantages and Limitations

While a powerful tool, it is important to understand the advantages and limitations of BODIPY-Palmitate.

Advantages:

  • Physiological Relevance: It is transported by the same mechanisms as natural long-chain fatty acids.[2][8]

  • High Sensitivity: The BODIPY fluorophore has a high fluorescence quantum yield, allowing for detection at low concentrations.[9][10]

  • Versatility: Suitable for a wide range of applications, including live-cell imaging, fixed-cell analysis, flow cytometry, and high-throughput screening.[1][14][]

  • Photostability: More photostable than other dyes like Nile Red, making it better for time-lapse imaging.[]

  • Low Cytotoxicity: Generally well-tolerated by cells at typical working concentrations.[]

Limitations:

  • Potential for Artifacts: The addition of the bulky BODIPY group may alter the metabolic fate of the fatty acid compared to its natural counterpart, particularly in downstream pathways. Some studies show little to no esterification under certain conditions.[4][18]

  • Self-Quenching: At very high concentrations, BODIPY dyes can exhibit self-quenching, where fluorescence intensity no longer increases linearly with concentration.[19]

  • Signal Interpretation: While the probe is a good indicator of uptake and trafficking to lipid droplets, its fluorescence may not always directly correlate with the overall rate of lipid peroxidation or complex metabolic flux.[20]

  • Environmental Sensitivity: The probe's fluorescence can be influenced by the polarity of its environment, which should be considered during quantitative analysis.[9]

Conclusion

The BODIPY-Palmitate fluorescent probe is an indispensable tool for researchers investigating the cellular dynamics of long-chain fatty acids. Its ability to mimic natural palmitate allows for the detailed study of transport, intracellular trafficking, and storage in lipid droplets. By leveraging the protocols and understanding the principles outlined in this guide, researchers in basic science and drug development can effectively quantify and visualize lipid transport, leading to new insights into metabolic diseases and the identification of novel therapeutic targets.

References

Exploratory

An In-depth Technical Guide to BODIPY-Palmitate as a Tracer for Long-Chain Fatty Acids

Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of BODIPY-Palmitate, a fluorescently labeled long-chain fatty acid (LCFA), and its application as a trac...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of BODIPY-Palmitate, a fluorescently labeled long-chain fatty acid (LCFA), and its application as a tracer in metabolic research. It covers the core principles of its mechanism, detailed experimental protocols for its use in various research settings, and quantitative data to support experimental design.

Introduction: The Role of BODIPY-Palmitate in Metabolic Research

Long-chain fatty acids are fundamental molecules in cellular metabolism, serving as energy sources, building blocks for complex lipids, and signaling molecules. Dysregulation of fatty acid transport and metabolism is implicated in numerous diseases, including obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1] Studying the dynamics of LCFA uptake and trafficking is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics.

BODIPY-Palmitate (BODIPY FL C16) is a fluorescent analog of palmitic acid, the most common saturated fatty acid in animals.[2] It consists of a 16-carbon palmitate chain attached to a BODIPY (boron-dipyrromethene) fluorophore.[2][3] This fluorescent tag allows for the direct visualization and quantification of fatty acid uptake and intracellular localization in live or fixed cells.[1][4][] Unlike traditional radiolabeled fatty acid analogs, BODIPY-Palmitate offers a safer, non-radioactive alternative that is well-suited for high-throughput screening, fluorescence microscopy, and flow cytometry applications.[6][7][8]

Core Principles and Mechanism of Action

BODIPY-Palmitate mimics the behavior of natural palmitate, entering cells through protein-mediated transport rather than simple diffusion.[2][9] This transport is facilitated by membrane-associated proteins such as fatty acid transport proteins (FATPs) and CD36 (also known as fatty acid translocase, FAT).[1]

Once inside the cell, the probe's journey continues. It binds to cytosolic fatty acid-binding proteins (FABPs), which shuttle it to various organelles for metabolic processing.[10][11] A primary fate of BODIPY-Palmitate is its incorporation into neutral lipids like triglycerides and subsequent storage within lipid droplets.[6][12] This makes it an excellent tool for visualizing and studying the dynamics of lipid droplet formation and turnover.[][13][14] The fluorescent label is attached to the 16th carbon, which prevents its immediate degradation through β-oxidation, allowing for its accumulation and detection within the cell.[2][9]

Quantitative Data and Properties

Understanding the physicochemical and spectral properties of BODIPY-Palmitate is essential for designing and interpreting experiments.

PropertyValueSource(s)
Molecular Formula C₂₈H₄₃BF₂N₂O₂[4]
Molecular Weight ~488.5 g/mol [4]
CAS Number 1246809-50-6[4][15]
Excitation Maximum ~488 nm[4][15][16]
Emission Maximum ~508 - 515 nm[3][4][15][16]
Solubility Soluble in ethanol (B145695) (e.g., 1 mg/ml) and DMSO[4]
Fluorescence Quantum Yield High (~0.93 in methanol)[17]

Competition assays have validated that BODIPY-labeled fatty acids utilize the same uptake mechanisms as their natural counterparts. The uptake of a BODIPY-fatty acid can be competitively inhibited by unlabeled palmitate in a dose-dependent manner.

Competition Assay ParameterValueCell TypeSource(s)
Palmitate IC₅₀ 15.8 µM3T3-L1 Adipocytes[6][18]

Visualizing Workflows and Cellular Pathways

Diagrams created using the Graphviz DOT language illustrate key experimental processes and the biological fate of the tracer.

G General Workflow for In Vitro Fatty Acid Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Seed Cells (e.g., 96-well plate) B 2. Serum Starvation (e.g., 1-8 hours) A->B C 3. Incubate with Test Compound (Inhibitor/Activator) B->C Optional Treatment D 4. Add BODIPY-Palmitate Working Solution B->D Control C->D E 5. Measure Fluorescence D->E F Plate Reader (Kinetic or Endpoint) E->F Quantitative G Fluorescence Microscope (Imaging) E->G Qualitative/ Spatial H 6. Data Analysis (e.g., Calculate uptake rates, IC50) E->H

General workflow for a cell-based BODIPY-Palmitate uptake experiment.

G Cellular Fate and Transport of BODIPY-Palmitate cluster_membrane Plasma Membrane cluster_cell Cytoplasm cluster_organelles Metabolic Fates FATP FATP BP_cyto BODIPY-Palmitate FATP->BP_cyto CD36 CD36 CD36->BP_cyto FABP FABP BP_cyto->FABP Binding LD Incorporation into Triglycerides (Lipid Droplets) FABP->LD Trafficking PL Incorporation into Phospholipids FABP->PL Trafficking Mito Mitochondrial β-oxidation FABP->Mito Trafficking BP_extra Extracellular BODIPY-Palmitate BP_extra->FATP Transport BP_extra->CD36 Transport

Uptake and intracellular trafficking pathway of BODIPY-Palmitate.

Detailed Experimental Protocols

The following protocols provide a framework for common applications of BODIPY-Palmitate. Optimization for specific cell types and experimental conditions is recommended.

This protocol is adapted from commercially available kits and published literature for quantifying fatty acid uptake in a high-throughput format.[1][8][19]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well tissue culture plates

  • Serum-free cell culture medium

  • BODIPY-Palmitate stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Test compounds (inhibitors/activators) and vehicle controls

  • Plate reader with fluorescence detection (Excitation: ~488 nm, Emission: ~508 nm)

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent (e.g., not more than 90%) at the time of the assay.[1] Allow cells to attach overnight.

  • Serum Starvation: Gently remove the culture medium and wash the cells. Add serum-free medium and incubate for 1-3 hours at 37°C to establish basal conditions.[1][7]

  • Compound Treatment: Remove the serum-free medium. Add 100 µL of test compounds or vehicle controls diluted in serum-free medium. Incubate for a predetermined time (e.g., 1 hour) at 37°C.[1]

  • Probe Preparation: Immediately before use, prepare the BODIPY-Palmitate working solution. Dilute the stock solution in a suitable buffer (e.g., Cell-Based Assay Buffer or HBSS) containing fatty acid-free BSA.[1][20] A final concentration of 1-2 µM BODIPY-Palmitate is a common starting point. Protect the solution from light.[18][20]

  • Uptake Measurement:

    • Kinetic Assay: Place the plate in a pre-warmed (37°C) plate reader. Add 100 µL of the BODIPY-Palmitate working solution to each well. Immediately begin reading fluorescence at Ex/Em 488/508 nm every minute for up to 60 minutes.[1]

    • Endpoint Assay: Add 100 µL of the BODIPY-Palmitate working solution to each well. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[1] Read the final fluorescence on the plate reader.

  • Data Analysis: For kinetic assays, determine the initial rate of uptake (slope of the linear portion of the curve). For endpoint assays, compare the fluorescence intensity between different treatment groups.

This protocol is for visualizing the spatial distribution of fatty acid uptake and accumulation in lipid droplets.[2][][13]

Materials:

  • Cells of interest

  • Glass-bottom dishes, coverslips, or imaging-compatible multi-well plates

  • Reagents from Protocol 1

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Methodology:

  • Cell Culture and Treatment: Plate cells on coverslips or imaging dishes. Follow steps 1-3 from Protocol 1 for cell attachment, starvation, and compound treatment.

  • Staining: Remove the treatment medium and add the BODIPY-Palmitate working solution. Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells 2-3 times with ice-cold PBS or a stop solution (e.g., PBS with 0.1% fatty acid-free BSA) to remove extracellular probe and halt uptake.[7]

  • Fixation and Counterstaining (Optional): For fixed-cell imaging, incubate cells with 4% PFA for 20 minutes at room temperature.[13] Wash with PBS. If desired, stain with a nuclear marker like DAPI.

  • Imaging: Mount the coverslip or place the dish on the microscope stage. Acquire images using the appropriate fluorescence channels. BODIPY-Palmitate fluorescence will appear green, often accumulating in punctate structures corresponding to lipid droplets.[21]

  • Image Analysis: Quantify fluorescence intensity per cell or analyze the number, size, and distribution of lipid droplets using image analysis software.

This advanced protocol is for measuring fatty acid uptake in live animal models, adapted from a study in orthotopic breast cancer models.[2][9]

Materials:

  • Animal model with an implanted imaging window (e.g., mammary window chamber)[2]

  • BODIPY-Palmitate (sterile solution)

  • Vehicle for injection (e.g., PBS)

  • Intravital fluorescence microscope

  • Anesthesia and animal handling equipment

Methodology:

  • Probe Preparation: Prepare a sterile solution of BODIPY-Palmitate for injection. A concentration of 200 µM is a validated starting point.[2][3]

  • Animal Preparation: Anesthetize the animal and position it on the microscope stage, ensuring the imaging window is accessible.

  • Baseline Imaging: Acquire baseline fluorescence images of the tissue within the window chamber before injection.

  • Probe Administration: Administer a defined volume (e.g., 100 µL) of the BODIPY-Palmitate solution systemically, typically via tail vein injection.[2][9]

  • Time-Lapse Imaging: Immediately after injection, begin acquiring fluorescence images of the target tissue at regular intervals (e.g., every 5-10 minutes) for up to 80-90 minutes.[2]

  • Data Analysis:

    • Measure the mean fluorescence intensity within regions of interest (e.g., tumor tissue vs. adjacent normal tissue) over time.

    • Studies have shown that fluorescence reaches a stable plateau around 30-80 minutes post-injection.[2] The fluorescence at a midpoint in this plateau (e.g., 60 minutes, termed Bodipy₆₀) can be used as a summary metric for quantifying fatty acid uptake.[2]

Conclusion

BODIPY-Palmitate is a versatile and powerful tool for investigating long-chain fatty acid metabolism. Its favorable spectral properties, validated biological mimicry of natural palmitate, and suitability for a wide range of applications—from high-throughput screening of drug candidates to real-time in vivo imaging—make it an indispensable tracer for researchers in metabolism, cell biology, and pharmacology. By providing robust quantitative and spatial data, BODIPY-Palmitate continues to illuminate the complex roles of fatty acids in health and disease.

References

Foundational

A Technical Guide to BODIPY Dyes for Cellular Imaging Applications

For Researchers, Scientists, and Drug Development Professionals Introduction to BODIPY Dyes Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes that have become indispensable tools in molecular imaging a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes that have become indispensable tools in molecular imaging and cellular analysis.[1] Their core structure, a dipyrromethene ligand complexed with a disubstituted boron atom, typically BF₂, gives rise to a unique and highly favorable set of photophysical properties.[1] These dyes are characterized by their high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability, making them versatile for a wide range of applications in biological imaging and therapy.[2]

Key advantages of BODIPY dyes include their exceptional brightness, often approaching quantum yields of 1.0, and their relative insensitivity to the polarity and pH of their environment.[1] They exhibit sharp absorption and emission spectra, which minimizes crosstalk in multicolor imaging experiments.[1] Compared to traditional fluorophores like fluorescein, BODIPY dyes are more resistant to photobleaching, enabling longer-term imaging experiments.[1]

The versatility of BODIPY dyes stems from the ability to readily functionalize their core structure at multiple positions. This allows for the precise tuning of their spectral properties and the attachment of targeting moieties for specific biological applications, from staining cellular organelles and sensing the intracellular environment to acting as photosensitizers in theranostic applications like photodynamic therapy (PDT).[1][2]

Core Structure and Photophysical Properties

The fundamental structure of BODIPY consists of a boron atom coordinated to two dipyrromethene ligands, forming a planar and rigid structure.[3] Modifications at various positions on this core, particularly at the 1,3,5,7- and 8-(meso)-positions, are commonly used to alter absorption and emission wavelengths and to introduce functionalities for bioconjugation or sensing.[1] A significant advancement in this field is the development of aza-BODIPYs, where the meso-carbon atom is substituted with a nitrogen atom, which can markedly improve their photophysical characteristics.[2]

The following table summarizes the key photophysical properties of a selection of commonly used BODIPY dyes to facilitate probe selection for specific imaging experiments.

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Molar Absorptivity (ε, M⁻¹cm⁻¹)Target/Application
BODIPY 493/503 ~493~503HighHighLipid Droplets
BODIPY 505/515 ~505~515HighHighLipid Droplets
C11-BODIPY 581/591 ~581~591--Lipid Peroxidation/Oxidative Stress
Lyso-700 ----Lysosomal Membranes (STED)
MagQ1 600635>0.3 (with Mg²⁺)-Intracellular Mg²⁺
MagQ2 600635>0.3 (with Mg²⁺)-Intracellular Mg²⁺
DPP-C2 450550--Lysosomal Zn²⁺
LysoDPP-C4 450550--Lysosomal Zn²⁺
DPP-S -652 -> 545--Mitochondrial Superoxide

Experimental Protocols for Cellular Imaging

The selection of an appropriate staining protocol is critical for successful imaging experiments. Below are detailed methodologies for staining both live and fixed cells using BODIPY dyes, with a specific example for lipid droplet visualization.

General Protocol for Live Cell Staining with BODIPY Dyes
  • Cell Seeding: Seed cells on coverslips or in imaging plates and culture until they reach the desired confluency (typically 70-80%).[4]

  • Preparation of Staining Solution: Prepare a working solution of the BODIPY dye in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). The recommended concentration typically ranges from 0.1 to 2 µM.[]

  • Staining: Remove the cell culture medium and wash the cells gently with PBS. Add the pre-prepared BODIPY staining solution to the cells and incubate at 37°C for 15–30 minutes, protected from light.[][6]

  • Washing: Gently wash the cells 2–3 times with PBS to remove any unbound or free dye and reduce background interference.[]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the specific BODIPY dye being used.[4]

Protocol for Staining Lipid Droplets in Live Cells with BODIPY 493/503
  • Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in dimethyl sulfoxide (B87167) (DMSO).[4]

  • Working Solution: Dilute the stock solution in sterile PBS to a final working concentration of 2 µM.[6]

  • Cell Preparation: Wash the cells with PBS to remove culture medium and serum.[6]

  • Incubation: Add the 2 µM BODIPY 493/503 working solution to the cells and incubate for 15–30 minutes at 37°C in the dark.[6]

  • Final Wash and Imaging: After incubation, wash the cells once with PBS to remove excess dye and visualize them immediately under a fluorescence microscope using a green channel filter (excitation around 494 nm).[6] It is crucial to capture the image quickly as BODIPY 493/503 is prone to photobleaching.[6]

Protocol for BODIPY Staining of Fixed Cells
  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS at room temperature for 15 minutes to preserve their structural integrity.[] Note: Avoid using methanol-based fixatives as they can extract lipids and compromise the dye's association with lipid droplets.[6]

  • Washing: Wash the fixed cells 2–3 times with PBS to completely remove the fixative.[]

  • Staining: Add the BODIPY working solution (typically 0.5–5 µM) and incubate in the dark for 20–60 minutes. The optimal concentration and time may need to be adjusted based on the specific cell type and experimental requirements.[]

  • Mounting and Imaging: After washing with PBS, apply an anti-fade mounting medium, optionally containing DAPI for nuclear counterstaining, and image using a confocal or fluorescence microscope.[4][]

Applications in Cellular Imaging and Sensing

BODIPY dyes have been successfully employed to visualize a variety of cellular components and processes. Their high lipophilicity makes them particularly suitable for staining lipid-rich structures.[]

Imaging of Cellular Organelles
  • Lipid Droplets: BODIPY dyes, such as BODIPY 493/503, are classic probes for lipid droplets due to their high selectivity for neutral lipids.[][] They are used to observe changes in the number, size, and distribution of lipid droplets, providing insights into cellular metabolism and related diseases.[][9]

  • Mitochondria: The structural versatility of BODIPY dyes allows for modifications that enhance their specificity for mitochondria.[2] For instance, the introduction of lipophilic cations facilitates their accumulation within the negatively charged mitochondrial matrix.[2] Mitochondria-targeted BODIPY probes are used to assess mitochondrial function and health.[2][3]

  • Lysosomes: BODIPY-based probes have been developed for imaging lysosomes, with some designed to respond to the acidic pH of this organelle.[10][11] These probes are valuable for studying lysosomal dynamics and function in living cells.[10] Near-infrared (NIR) BODIPY trackers have also been created for super-resolution imaging of lysosomal membranes.[12]

  • Endoplasmic Reticulum (ER): Water-soluble BODIPY probes have been synthesized to specifically label and assess the function of the endoplasmic reticulum.[13][14]

Sensing of Biomolecules and Ions

The fluorescence properties of BODIPY dyes can be engineered to be sensitive to their local environment, enabling their use as sensors for various biomolecules and ions.

  • Reactive Oxygen Species (ROS): BODIPY-based probes have been designed to detect reactive oxygen species, such as hydrogen peroxide, which are important signaling molecules.[15][16] These probes are often targeted to mitochondria, the primary site of ROS production.[17]

  • Viscosity: Certain BODIPY probes exhibit fluorescence changes in response to the viscosity of their environment, allowing for the monitoring of cellular viscosity, which can be an indicator of cellular stress or disease states.[18]

  • Ions (e.g., Mg²⁺, Zn²⁺, Cu²⁺): By incorporating specific ion-binding moieties, BODIPY dyes can be converted into selective fluorescent sensors for metal ions like magnesium, zinc, and copper.[19][20][21] These sensors are used to image the distribution and dynamics of these ions within living cells.[19][20]

Advanced Imaging Techniques and Theranostics

The utility of BODIPY dyes extends beyond conventional fluorescence microscopy.

  • Super-Resolution Microscopy: The transient formation of red-shifted BODIPY ground-state dimers enables their use in single-molecule localization microscopy (SMLM), allowing for the resolution of intracellular structures with ~20 nm precision.[22] BODIPY-based trackers have also been successfully applied in stimulated emission depletion (STED) microscopy for super-resolution imaging of organelles like lysosomes.[12]

  • Photodynamic Therapy (PDT): In addition to their imaging capabilities, some BODIPY derivatives can act as photosensitizers.[2] Upon light activation, they generate cytotoxic reactive oxygen species, which can be used to selectively target and destroy cancer cells in a process known as photodynamic therapy.[1][2]

Experimental Workflows and Signaling Pathways

To visualize the application of BODIPY dyes in experimental settings and their role in elucidating cellular processes, the following diagrams are provided.

Experimental_Workflow_Live_Cell_Imaging General Workflow for Live Cell Imaging with BODIPY Dyes Start Start Seed_Cells Seed cells on imaging dish Start->Seed_Cells Culture_Cells Culture to desired confluency Seed_Cells->Culture_Cells Prepare_Dye Prepare BODIPY working solution (e.g., 1 µM in PBS) Culture_Cells->Prepare_Dye Wash1 Wash cells with PBS Prepare_Dye->Wash1 Stain Incubate with BODIPY solution (15-30 min, 37°C) Wash1->Stain Wash2 Wash cells with PBS (2-3 times) Stain->Wash2 Image Image with fluorescence microscope Wash2->Image End End Image->End

Caption: General workflow for live-cell imaging using BODIPY dyes.

BODIPY_Lipid_Droplet_Staining_Workflow Workflow for Staining Lipid Droplets with BODIPY 493/503 Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Prepare_Stain Prepare 2 µM BODIPY 493/503 in PBS from DMSO stock Cell_Culture->Prepare_Stain Wash_Cells Wash cells with PBS Prepare_Stain->Wash_Cells Incubate Incubate with dye (15-30 min, 37°C, dark) Wash_Cells->Incubate Final_Wash Wash cells once with PBS Incubate->Final_Wash Microscopy Immediate imaging with green fluorescence channel Final_Wash->Microscopy End End Microscopy->End

Caption: Staining lipid droplets with BODIPY 493/503.

BODIPY_ROS_Sensing_Pathway Mechanism of a BODIPY-based ROS Sensor BODIPY_Probe BODIPY Probe (Non-fluorescent) Oxidized_Probe Oxidized BODIPY (Fluorescent) BODIPY_Probe->Oxidized_Probe Oxidation by ROS ROS Reactive Oxygen Species (e.g., H₂O₂) Fluorescence Fluorescence Signal Oxidized_Probe->Fluorescence emits Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria induces Mitochondria->ROS produces

Caption: BODIPY probe for sensing reactive oxygen species.

Mitochondria_Targeting_Strategy Targeting Mitochondria with Modified BODIPY Dyes BODIPY_Core BODIPY Core Modified_Probe Mitochondria-Targeted BODIPY Probe (+) BODIPY_Core->Modified_Probe Targeting_Moiety Lipophilic Cation (e.g., TPP⁺) Targeting_Moiety->Modified_Probe Functionalization Mitochondrion Mitochondrion (Negative Membrane Potential) Modified_Probe->Mitochondrion Electrophoretic uptake Accumulation Probe Accumulation Mitochondrion->Accumulation leads to

Caption: Strategy for targeting BODIPY dyes to mitochondria.

References

Protocols & Analytical Methods

Method

Application Notes: BODIPY-Palmitate Staining for Live-Cell Imaging of Fatty Acid Uptake

Audience: Researchers, scientists, and drug development professionals. Introduction Long-chain fatty acids (LCFAs) are essential nutrients and key signaling molecules involved in various cellular processes, including ene...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and key signaling molecules involved in various cellular processes, including energy metabolism, membrane synthesis, and protein modification.[1][2] The dysregulation of fatty acid transport and metabolism is implicated in numerous diseases, such as obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][3] Therefore, methods to accurately monitor cellular fatty acid uptake in real-time are crucial for both basic research and drug discovery.

BODIPY-Palmitate (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid), a fluorescently labeled analog of the 16-carbon saturated fatty acid palmitate, serves as a powerful tool for investigating fatty acid uptake in live cells.[1][3][4][5][6] This probe consists of a palmitic acid molecule linked to a BODIPY fluorophore.[3][5] BODIPY-Palmitate is readily taken up by cells through the same protein-mediated transport mechanisms as its unlabeled counterpart, making it a reliable indicator of fatty acid transport.[3][5] Once inside the cell, the probe accumulates, allowing for the visualization and quantification of fatty acid uptake using fluorescence microscopy or plate-based assays.[1]

These application notes provide a detailed protocol for using BODIPY-Palmitate to stain live cells and quantify fatty acid uptake, offering a robust method for screening potential inhibitors of fatty acid transport and studying the dynamics of lipid metabolism.[1][6]

Principle of the Assay

The assay utilizes the fluorescent properties of BODIPY-Palmitate to monitor its entry and accumulation within live cells. Cells are incubated with a working solution of BODIPY-Palmitate. The fluorescently labeled fatty acid is then transported across the plasma membrane by fatty acid transport proteins (FATPs) and other transporters like CD36.[1] The increase in intracellular fluorescence, which can be measured over time (kinetic) or at a fixed endpoint, is directly proportional to the rate of fatty acid uptake.[1] This allows for the quantitative analysis of fatty acid import under various experimental conditions, including the presence of potential inhibitors.

Data Presentation

The following table summarizes key quantitative parameters for the BODIPY-Palmitate staining protocol. These values may require optimization depending on the specific cell type and experimental setup.

ParameterRecommended Range/ValueNotes
BODIPY-Palmitate Working Concentration 0.1 - 5 µMOptimal concentration should be determined empirically for each cell line to maximize signal-to-noise ratio.[]
Incubation Time 15 - 60 minutesShorter times are suitable for kinetic assays, while longer times can be used for endpoint measurements.[1][]
Incubation Temperature 37°CTo ensure physiological transport activity.[1]
Excitation Wavelength ~488 nmOptimal for the BODIPY FL dye.[1][8]
Emission Wavelength ~508-515 nmCaptures the peak emission of the intracellular probe.[1][8]
Inhibitor Pre-incubation (if applicable) 2 hoursAs a starting point for screening compounds that may affect fatty acid uptake.[3][5]

Experimental Protocols

Materials
  • BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cell culture medium (serum-free for the assay)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well or other imaging-appropriate plates

  • Live-cell imaging system (fluorescence microscope or high-content imager) equipped with appropriate filters for BODIPY FL (Excitation/Emission: ~488/510 nm)

  • Optional: Fatty acid uptake inhibitors (e.g., Lipofermata, Perphenazine) for control experiments[1][3]

Stock Solution Preparation
  • Prepare a stock solution of BODIPY-Palmitate (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Live-Cell Staining Protocol
  • Cell Seeding: Seed cells in a black, clear-bottom imaging plate at a density that ensures they are sub-confluent (e.g., 70-90%) at the time of the experiment. Allow cells to adhere and grow overnight under standard culture conditions.

  • Cell Washing: On the day of the experiment, gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium or a suitable buffer like PBS or HBSS. This step is crucial to remove any residual fatty acids from the serum.

  • Inhibitor Treatment (Optional): If screening for inhibitors, add the compounds at the desired concentrations to the serum-free medium and incubate the cells for a predetermined time (e.g., 2 hours) at 37°C.[3][5] Include appropriate vehicle controls.

  • Preparation of Staining Solution: Prepare the BODIPY-Palmitate working solution by diluting the stock solution in pre-warmed serum-free medium to the final desired concentration (e.g., 1 µM). It is critical to protect this solution from light.

  • Staining: Remove the medium (or inhibitor-containing medium) and add the BODIPY-Palmitate working solution to the cells.

  • Incubation: Incubate the cells at 37°C for the desired period (e.g., 15-60 minutes), protected from light.[]

  • Imaging:

    • Endpoint Assay: After incubation, wash the cells twice with PBS to remove excess, unbound probe. Add fresh buffer or medium and immediately proceed to image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~488 nm, Emission ~510 nm).

    • Kinetic Assay: For real-time imaging, place the plate on the microscope stage immediately after adding the staining solution and acquire images at regular intervals (e.g., every 1-5 minutes) for the duration of the incubation period.[1]

  • Image Analysis: Quantify the intracellular fluorescence intensity using appropriate image analysis software. The mean fluorescence intensity per cell or per well can be used to determine the relative fatty acid uptake.

Visualizations

experimental_workflow start Start: Seed Cells in Imaging Plate overnight Incubate Overnight (37°C, 5% CO2) start->overnight wash1 Wash Cells with Serum-Free Medium overnight->wash1 inhibitor Optional: Add Inhibitor/Vehicle wash1->inhibitor For inhibitor screening stain Add BODIPY-Palmitate Working Solution wash1->stain Direct uptake assay incubate_inhibitor Incubate (e.g., 2h, 37°C) inhibitor->incubate_inhibitor incubate_inhibitor->stain incubate_stain Incubate (15-60 min, 37°C) stain->incubate_stain wash2 Wash to Remove Unbound Probe incubate_stain->wash2 For endpoint assay image Live-Cell Imaging (Ex/Em: ~488/510 nm) incubate_stain->image For kinetic assay wash2->image analyze Image Analysis and Quantification image->analyze end End analyze->end

Caption: Experimental workflow for BODIPY-Palmitate live-cell staining.

fatty_acid_uptake_pathway bodipy_ext Extracellular BODIPY-Palmitate transporter Fatty Acid Transporters (e.g., FATP, CD36) bodipy_ext->transporter membrane Plasma Membrane bodipy_int Intracellular BODIPY-Palmitate transporter->bodipy_int metabolism Metabolic Fates bodipy_int->metabolism fluorescence Fluorescence Signal (Imaging Detection) bodipy_int->fluorescence triglycerides Triglyceride Synthesis (Lipid Droplets) metabolism->triglycerides beta_ox β-Oxidation (Mitochondria) metabolism->beta_ox phospholipids Phospholipid Synthesis (Membranes) metabolism->phospholipids

Caption: Cellular uptake and fate of BODIPY-Palmitate.

References

Application

Optimal Concentration of BODIPY-Palmitate for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the optimal use of BODIPY-Palmitate in fluorescence microscopy. BODIPY-Palmitate is a fl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of BODIPY-Palmitate in fluorescence microscopy. BODIPY-Palmitate is a fluorescently labeled analog of palmitic acid, a common saturated fatty acid.[1][2] It is widely used to visualize fatty acid uptake and accumulation within lipid droplets in live and fixed cells.[1][][4][5] This guide will cover recommended concentrations, detailed experimental procedures, and data presentation for accurate and reproducible results.

Core Concepts

BODIPY-Palmitate's fluorescence (excitation/emission maxima at ~488/508 nm) allows for the real-time monitoring of fatty acid transport across the cell membrane and subsequent incorporation into neutral lipids stored in lipid droplets.[1][2][6] This makes it an invaluable tool for studying cellular metabolism, particularly in the context of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease, as well as in cancer research.[6]

A related dye, BODIPY 493/503, is also frequently used to stain neutral lipids within lipid droplets due to its high selectivity and bright green fluorescence.[][7][8][9] The protocols provided here can often be adapted for BODIPY 493/503.

Data Presentation: Quantitative Parameters

The optimal concentration and incubation time for BODIPY-Palmitate can vary depending on the cell type and experimental goals. The following tables summarize recommended starting parameters from various sources.

Table 1: Recommended Working Concentrations for BODIPY Dyes

Fluorescent ProbeApplicationRecommended Concentration RangeCell Type Examples
BODIPY-PalmitateFatty Acid Uptake (in vitro)1 µMMammary cancer cells[10]
BODIPY-PalmitateFatty Acid Uptake (in vivo)200 µM (administered via tail vein)Mouse models[10][11]
BODIPY 493/503Lipid Droplet Staining0.5 - 2 µMGeneral cell lines[]
BODIPY 493/503Lipid Droplet Staining1 - 10 µMGeneral cell lines[9]
BODIPY 493/503Lipid Droplet Staining2 µMHuh7 cells[12], A498 cells[13][14]
BODIPY 493/503Lipid Droplet Staining10 µg/mLGeneral cell lines[15]

Table 2: Incubation Times and Conditions

ApplicationIncubation TimeTemperatureImaging Condition
Fatty Acid Uptake (Kinetic)1 minute readings for 1 hour37°CLive cells[6]
Fatty Acid Uptake (Endpoint)15 - 60 minutes37°CLive or Fixed cells[6][16]
Lipid Droplet Staining (Live Cells)15 - 30 minutesRoom Temperature or 37°CLive cells[]
Lipid Droplet Staining (Fixed Cells)15 - 30 minutesRoom TemperatureFixed cells[][15]

Experimental Protocols

Preparation of Stock and Working Solutions

a. BODIPY-Palmitate/BODIPY 493/503 Stock Solution:

  • Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common stock concentration is 1-10 mM.[9] For example, to make a 10 mM stock of BODIPY 493/503 (MW ~262.1 g/mol ), dissolve 1 mg in 382 µL of DMSO.[9]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.[1][9] The solution is typically stable for at least 6 months at -80°C.[1]

b. Working Solution:

  • Immediately before use, dilute the stock solution to the desired final working concentration in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS).[9]

  • For live-cell imaging, it is crucial to use a buffer that maintains cell viability, such as Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Ensure the working solution is well-mixed before adding it to the cells.

Protocol for Live-Cell Imaging of Fatty Acid Uptake

This protocol is designed for real-time monitoring of BODIPY-Palmitate uptake.

  • Cell Seeding: Plate cells in a suitable imaging dish (e.g., glass-bottom dishes or black, clear-bottom 96-well plates) and culture until they reach the desired confluency (typically 70-90%).[6]

  • Cell Washing: Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any residual serum components.

  • Staining: Add the pre-warmed BODIPY-Palmitate working solution (e.g., 1-5 µM) to the cells.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.[6] For kinetic studies, begin imaging immediately after adding the dye.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~508 nm).[6]

Protocol for Staining Lipid Droplets in Fixed Cells

This protocol is suitable for endpoint assays where the cellular structures are preserved.

  • Cell Seeding and Treatment: Plate and treat cells as required for your experiment.

  • Fixation: Gently wash the cells with PBS and then fix them with 2-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Permeabilization (Optional): If co-staining with antibodies that target intracellular epitopes, permeabilize the cells with a detergent like 0.1% Triton X-100 or saponin (B1150181) in PBS for 10 minutes. For lipid droplet staining alone, this step is often unnecessary.

  • Staining: Add the BODIPY 493/503 working solution (e.g., 1-2 µM in PBS) to the fixed cells.[]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells two to three times with PBS.

  • Nuclear Staining (Optional): To visualize nuclei, you can counterstain with a nuclear dye such as DAPI or Hoechst 33342.[15]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BODIPY_Palmitate BODIPY-Palmitate FATP Fatty Acid Transporter (FATP) BODIPY_Palmitate->FATP Uptake BODIPY_Palmitate_cyto Intracellular BODIPY-Palmitate FATP->BODIPY_Palmitate_cyto Lipid_Droplet Lipid Droplet BODIPY_Palmitate_cyto->Lipid_Droplet Esterification & Storage Mitochondria Mitochondria BODIPY_Palmitate_cyto->Mitochondria β-oxidation

Caption: Simplified pathway of BODIPY-Palmitate uptake and intracellular fate.

Live_Cell_Imaging_Workflow start Start seed_cells Seed Cells in Imaging Dish start->seed_cells wash_cells Wash with Serum-Free Medium seed_cells->wash_cells add_dye Add BODIPY-Palmitate Working Solution wash_cells->add_dye incubate Incubate at 37°C (15-60 min) add_dye->incubate image Acquire Images with Fluorescence Microscope incubate->image end End image->end

Caption: Workflow for live-cell imaging of fatty acid uptake.

Fixed_Cell_Staining_Workflow start Start seed_cells Seed and Treat Cells on Coverslips start->seed_cells fix_cells Fix with 4% PFA (10-15 min) seed_cells->fix_cells wash_cells1 Wash with PBS (3x) fix_cells->wash_cells1 add_dye Add BODIPY 493/503 Working Solution wash_cells1->add_dye incubate Incubate at RT (15-30 min) add_dye->incubate wash_cells2 Wash with PBS (3x) incubate->wash_cells2 mount Mount Coverslip with DAPI (optional) wash_cells2->mount image Acquire Images with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for lipid droplet staining in fixed cells.

Troubleshooting and Considerations

  • High Background: This can be caused by excessive dye concentration or insufficient washing.[] Try reducing the BODIPY concentration and increasing the number or duration of wash steps. Using freshly prepared dye solutions can also help mitigate background fluorescence.[]

  • Weak Signal: This may result from a low dye concentration, short incubation times, or poor cell health.[] Ensure cells are healthy before staining and consider optimizing the dye concentration and incubation period.

  • Cytotoxicity: While BODIPY dyes are generally well-tolerated for live-cell imaging, high concentrations or prolonged exposure can be toxic.[] It is advisable to perform a cytotoxicity assay (e.g., MTT or similar) to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Photostability: BODIPY dyes are relatively photostable, but excessive exposure to excitation light can still lead to photobleaching. Use the lowest possible laser power and exposure time required to obtain a good signal-to-noise ratio.

  • Vehicle Controls: Always include appropriate vehicle controls in your experiments.[6] Since BODIPY dyes are typically dissolved in DMSO, a control group treated with the same final concentration of DMSO should be included.

References

Method

Application Notes and Protocols for BODIPY-Palmitate Fatty Acid Uptake Assay

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step protocol for the BODIPY-Palmitate fatty acid uptake assay, a widely used method for studying cellular fatty...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the BODIPY-Palmitate fatty acid uptake assay, a widely used method for studying cellular fatty acid metabolism. The protocol is intended for researchers and scientists in academic and industrial settings, including those involved in drug development.

Introduction

Long-chain fatty acids are essential nutrients and key energy sources for most cells. Their transport across the plasma membrane is a critical and highly regulated process involving various proteins, including CD36 (also known as fatty acid translocase), fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm).[1][2][3] Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[4]

The BODIPY-Palmitate fatty acid uptake assay utilizes a fluorescently labeled analog of palmitate, a common 16-carbon saturated fatty acid.[4][5][6] BODIPY FL C16 is a palmitate molecule conjugated to a BODIPY FL dye, which emits a green fluorescence.[7][8] This fluorescent probe allows for the real-time monitoring and quantification of fatty acid uptake into living cells. The assay can be adapted for various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, making it a versatile tool for screening potential therapeutic compounds that modulate fatty acid transport.[4][9]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the BODIPY-Palmitate fatty acid uptake assay in a 96-well plate format for kinetic or endpoint analysis.

Materials and Reagents
Reagent/MaterialSupplier ExamplesCatalog Number Examples
BODIPY™ FL C16Thermo Fisher Scientific, MedchemExpress, Cayman ChemicalD3821, HY-D1736, 702140
Fatty Acid-Free Bovine Serum Albumin (BSA)Sigma-AldrichA7511
Pluronic™ F-127Thermo Fisher ScientificP3000MP
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco, CorningVaries by cell type
Fetal Bovine Serum (FBS)Gibco, CorningVaries by cell type
96-well black, clear-bottom tissue culture platesCorning, Greiner Bio-One3603
Phosphate-Buffered Saline (PBS)Gibco, CorningVaries
DMSO (cell culture grade)Sigma-AldrichD2650
Lipofermata (FATP2 Inhibitor Control)Cayman ChemicalIncluded in kit (702140)
A source of pure water (cell culture grade)
Equipment
  • Fluorescence microplate reader with excitation/emission wavelengths of approximately 485/515 nm.[9][10]

  • Cell culture incubator (37°C, 5% CO2).

  • Laminar flow hood.

  • Multichannel pipette.[4]

  • Standard cell culture equipment (e.g., pipettes, centrifuge, hemocytometer).

Preparation of Reagents
  • BODIPY-Palmitate Stock Solution (10 mM): Dissolve BODIPY™ FL C16 powder in DMSO to a final concentration of 10 mM. Store protected from light at -20°C for up to one month or -80°C for up to six months.[5][11]

  • Fatty Acid-Free BSA Solution (10% w/v): Dissolve fatty acid-free BSA in PBS to a final concentration of 10%. Filter sterilize and store at 4°C.

  • BODIPY-Palmitate/BSA Complex Working Solution (2X):

    • Prepare a 2 mM intermediate stock of BODIPY-Palmitate by diluting the 10 mM stock in DMSO.

    • In a sterile tube, add the appropriate volume of the 2 mM BODIPY-Palmitate intermediate stock to the 10% fatty acid-free BSA solution to achieve the desired final 2X concentration (e.g., for a final assay concentration of 2 µM, prepare a 4 µM 2X working solution).

    • Briefly vortex and incubate at 37°C for 30 minutes to allow for complex formation. This solution should be prepared fresh before each experiment and protected from light.

  • Assay Buffer: For many applications, serum-free cell culture medium can be used as the assay buffer. Alternatively, a modified Hank's Balanced Salt Solution (HBSS) can be prepared.[9]

  • Inhibitor/Compound Solutions: Prepare stock solutions of test compounds and inhibitors (e.g., Lipofermata as a FATP2 inhibitor) in DMSO.[4][6][12] Dilute to the desired 2X final concentrations in serum-free medium immediately before use.

Step-by-Step Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Optimal seeding density should be determined for each cell type.[4] For example, HepG2 cells can be seeded at 20,000 cells/well.[4]

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Cell Treatment (Optional):

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 1-3 hours to serum starve the cells.[4][9]

    • Aspirate the serum-free medium and add 50 µL of the 2X test compound or inhibitor solutions to the appropriate wells. Include vehicle controls (e.g., DMSO diluted in serum-free medium).

    • Incubate for the desired treatment time (e.g., 1 hour) at 37°C, 5% CO2.[4]

  • Fatty Acid Uptake Measurement:

    • Add 50 µL of the 2X BODIPY-Palmitate/BSA complex working solution to all wells, including controls. This will result in a 1X final concentration of the probe and any test compounds.

    • For Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.[4] Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.[4][9] Use an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.[9][10]

    • For Endpoint Assay: Incubate the plate at 37°C, 5% CO2 for a predetermined time (e.g., 30-60 minutes).[4] After incubation, measure the fluorescence intensity as described above.

  • Data Analysis:

    • Kinetic Data: For each well, plot the fluorescence intensity against time. The initial rate of uptake can be determined from the slope of the linear portion of the curve.[9]

    • Endpoint Data: Subtract the average fluorescence of the no-cell background wells from all experimental wells.

    • Normalize the data to a positive control (vehicle-treated cells) and express the results as a percentage of control uptake.

    • For inhibitor studies, calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[4]

Data Presentation

The following tables provide examples of how to structure quantitative data for this assay.

Table 1: Recommended Seeding Densities for Various Cell Lines

Cell LineSeeding Density (cells/well in 96-well plate)Notes
3T3-L1 Adipocytes50,000 - 80,000Differentiated adipocytes are used.[13]
HepG220,000Allow to attach overnight.[4]
Caco-2Varies; aim for confluent monolayerOften used for intestinal uptake studies.[14]
Primary Human Trophoblasts3.0 x 10^5 cells/cm²Used to study placental fatty acid transport.[15]

Table 2: Typical Assay Parameters

ParameterTypical Range/ValueReference
BODIPY-Palmitate Final Concentration1 - 8 µM[16][17]
Serum Starvation Time1 - 3 hours[4][9]
Incubation Time (Endpoint)20 - 60 minutes[4][15]
Excitation Wavelength485 - 488 nm[4][9][10][18]
Emission Wavelength508 - 525 nm[4][9][10][15][18]

Visualizations

Cellular Fatty Acid Uptake Signaling Pathway

The uptake of long-chain fatty acids is a complex process mediated by several key proteins at the plasma membrane. This diagram illustrates a simplified model of this pathway.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA-Albumin LCFA-Albumin Complex CD36 CD36/FAT LCFA-Albumin->CD36 Dissociation FATP FATP LCFA-Albumin->FATP FABPpm FABPpm LCFA-Albumin->FABPpm LCFA Free LCFA CD36->LCFA FATP->LCFA FABPpm->LCFA FABPc Cytosolic FABP (FABPc) LCFA->FABPc Binding ACSL ACSL LCFA->ACSL FABPc->ACSL Transport LCFA-CoA LCFA-CoA Metabolism Metabolic Fates (β-oxidation, TAG synthesis) LCFA-CoA->Metabolism ACSL->LCFA-CoA Activation

Caption: Simplified pathway of long-chain fatty acid (LCFA) uptake and metabolism.

Experimental Workflow for BODIPY-Palmitate Uptake Assay

This diagram outlines the major steps involved in performing the fatty acid uptake assay using a plate reader.

AssayWorkflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement & Analysis A 1. Seed Cells in 96-well plate B 2. Serum Starve Cells (1-3 hours) A->B C 3. Add Test Compounds/ Inhibitors (Optional) B->C D 4. Add BODIPY-Palmitate Working Solution C->D E 5. Measure Fluorescence (Kinetic or Endpoint) D->E F 6. Data Analysis (Calculate Rates/IC50) E->F

Caption: Step-by-step workflow of the BODIPY-Palmitate fatty acid uptake assay.

References

Application

Application Note: Quantifying Lipid Accumulation in Adipocytes with BODIPY™-Palmitate

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantification of intracellular lipid accumulation in cultured adipocytes using the fluor...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of intracellular lipid accumulation in cultured adipocytes using the fluorescent fatty acid analog, BODIPY™-Palmitate. This method is suitable for screening compounds that modulate lipogenesis and for studying cellular lipid metabolism.

Introduction

Adipocytes are central players in energy homeostasis, storing excess energy as triglycerides within lipid droplets (LDs).[1][2] Dysregulation of lipid storage is implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3] Consequently, the accurate quantification of lipid accumulation in adipocytes is crucial for both basic research and the development of novel therapeutics.

BODIPY™-Palmitate is a fluorescently labeled version of palmitic acid, a common saturated fatty acid.[4] This analog is readily taken up by cells and incorporated into neutral lipids, primarily triglycerides, within lipid droplets.[5] The BODIPY™ fluorophore exhibits bright and stable green fluorescence within the nonpolar environment of the lipid droplet core, making it an excellent tool for visualizing and quantifying intracellular lipid content.[6] Its narrow emission spectrum also makes it suitable for multiplexing with other fluorescent probes.[6] This application note details protocols for adipocyte differentiation and subsequent staining with BODIPY™-Palmitate for analysis by fluorescence microscopy and flow cytometry.

Principle of the Assay

The assay is based on the uptake and incorporation of the fluorescent fatty acid analog, BODIPY™-Palmitate, into the triglyceride stores of cultured adipocytes. Once incorporated into the hydrophobic core of lipid droplets, the BODIPY™ dye exhibits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of accumulated neutral lipids, allowing for quantitative analysis.[6] This method can be used to assess the effects of various treatments (e.g., drug compounds, hormones) on adipocyte lipid storage.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog # (Example)
3T3-L1 PreadipocytesATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM), high glucoseThermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Calf Serum, BovineThermo Fisher Scientific16170078
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
DexamethasoneSigma-AldrichD4902
Insulin (B600854), human recombinantSigma-AldrichI9278
BODIPY™ FL C16 (Palmitate)Thermo Fisher ScientificD3821
Dimethyl sulfoxide (B87167) (DMSO), AnhydrousThermo Fisher ScientificD12345
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Formaldehyde, 37% SolutionSigma-AldrichF8775
Hoechst 33342 or DAPIThermo Fisher ScientificH3570 / D1306
Black, clear-bottom 96-well microplatesCorning3603
Cell culture flasks and dishesStandard suppliers-

Experimental Protocols

This section provides detailed protocols for the differentiation of 3T3-L1 preadipocytes and subsequent quantification of lipid accumulation using BODIPY™-Palmitate.

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

A widely used and robust model for studying adipogenesis is the 3T3-L1 cell line.[7] This protocol describes the standard method for inducing their differentiation into mature, lipid-laden adipocytes.

  • Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a 5% CO₂ incubator. Allow the cells to grow to 100% confluence. It is critical to let the cells remain contact-inhibited for an additional 48 hours post-confluence before initiating differentiation.

  • Initiation of Differentiation (Day 0): Aspirate the growth medium and replace it with Differentiation Medium I (DM-I): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Induction (Day 2): After 48 hours, carefully remove DM-I and replace it with Differentiation Medium II (DM-II): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.

  • Maturation (Day 4 onwards): After another 48 hours, replace DM-II with Adipocyte Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Replace with fresh maintenance medium every 2-3 days.

  • Assay Readiness: Mature adipocytes, characterized by the presence of large lipid droplets, are typically ready for assay between Day 7 and Day 12 post-differentiation induction.[7]

Protocol 2: BODIPY™-Palmitate Staining for Fluorescence Microscopy

This protocol is for staining fixed cells, which is ideal for high-content imaging and detailed morphological analysis.

  • Prepare Staining Solution: Prepare a 2 µM BODIPY™-Palmitate working solution in PBS. To do this, first create a 1 mM stock solution in DMSO. Then, dilute the stock solution 1:500 in PBS. Protect the solution from light.

  • Cell Washing: Gently aspirate the culture medium from the wells. Wash the differentiated adipocytes twice with 200 µL/well of PBS.

  • Fixation: Fix the cells by adding 100 µL/well of 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.[8]

  • Washing Post-Fixation: Remove the fixation solution and wash the cells three times with 200 µL/well of PBS.

  • Staining: Add 100 µL/well of the 2 µM BODIPY™-Palmitate working solution. Incubate for 20-30 minutes at room temperature, protected from light.

  • Nuclear Counterstain (Optional): To visualize cell nuclei, remove the BODIPY™ solution, wash once with PBS, and add a solution of Hoechst 33342 (1 µg/mL) or DAPI in PBS. Incubate for 10 minutes at room temperature in the dark.

  • Final Wash: Remove the staining solution and wash the cells twice with 200 µL/well of PBS.

  • Imaging: Add 100 µL of PBS to each well to keep the cells hydrated. Image the plate using a fluorescence microscope or a high-content imaging system with standard FITC/GFP filter sets (Excitation/Emission ~493/503 nm).[1]

Protocol 3: BODIPY™-Palmitate Staining for Flow Cytometry

Flow cytometry allows for high-throughput quantification of lipid content on a single-cell basis.[8][9]

  • Prepare Staining Solution: Prepare a 2 µM BODIPY™-Palmitate working solution in serum-free medium or PBS as described above. Protect from light.

  • Cell Treatment: Perform compound treatment on differentiated adipocytes in a 12-well or 6-well plate format.

  • Cell Harvest: Wash cells once with PBS. To detach the adipocytes, which can be fragile, use a gentle dissociation reagent like TrypLE™ Express or incubate with Trypsin-EDTA (0.25%) for a minimal time (e.g., 5 minutes at 37°C).[5] Neutralize with culture medium and gently pipette to create a single-cell suspension.

  • Staining: Transfer the cell suspension to a 15 mL conical tube and pellet the cells by centrifugation (e.g., 250 x g for 5 minutes).[5] Resuspend the cell pellet in the 2 µM BODIPY™-Palmitate working solution and incubate for 15-20 minutes at 37°C, protected from light.[2]

  • Washing: Add 5 mL of cold PBS to the tube, pellet the cells again, and discard the supernatant. Wash the cell pellet once more with cold PBS.

  • Resuspension: Resuspend the final cell pellet in a suitable FACS buffer (e.g., PBS with 1% BSA). Filter the cell suspension through a 35-μm cell strainer cap to remove clumps.[5]

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.[5] Collect the green fluorescence signal in the FITC or GFP channel (e.g., using a 530/30 bandpass filter). An unstained cell sample should be used as a negative control to set the baseline fluorescence.

Data Presentation and Analysis

Fluorescence Microscopy

Data from fluorescence microscopy can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler).[10] The total fluorescence intensity per cell or the total area of lipid droplets can be quantified.

Table 1: Example Data from Fluorescence Microscopy Analysis

TreatmentConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control (0.1% DMSO)-15,2301,8901.00
Rosiglitazone (Positive Control)1 µM48,7504,1203.20
Compound X1 µM29,8802,5501.96
Compound X10 µM18,1502,0101.19
Compound Y (Inhibitor)5 µM7,6409800.50
Flow Cytometry

Flow cytometry data analysis software (e.g., FCS Express, FlowJo) is used to gate on the single-cell population and quantify the geometric mean fluorescence intensity (gMFI) of the BODIPY™ signal.

Table 2: Example Data from Flow Cytometry Analysis

TreatmentConcentrationGeometric Mean Fluorescence Intensity (gMFI)Standard Deviation% of Lipid-Positive Cells
Unstained Control-250350.5%
Vehicle Control (0.1% DMSO)-21,5002,34085.2%
Oleic Acid (Positive Control)200 µM65,8005,98096.7%
Compound Z10 µM10,2001,15062.3%
Compound Z50 µM4,80067035.1%

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the complete experimental process from cell culture to data analysis.

G cluster_prep Phase 1: Cell Preparation & Differentiation cluster_treat Phase 2: Treatment & Staining cluster_acq Phase 3: Data Acquisition & Analysis P1 Seed 3T3-L1 Preadipocytes P2 Grow to Confluence (+ 2 days) P1->P2 P3 Induce Differentiation (DM-I: IBMX, Dex, Insulin) P2->P3 P4 Maintain Differentiation (DM-II: Insulin) P3->P4 P5 Mature Adipocytes (Day 7-12) P4->P5 T1 Treat with Test Compounds P5->T1 T2 Wash with PBS T1->T2 T3 Fix with 4% PFA (for Microscopy) T2->T3 A2 Flow Cytometry T2->A2 Harvest Cells & Stain in Suspension T4 Stain with BODIPY-Palmitate T3->T4 A1 Fluorescence Microscopy T4->A1 A3 Image Analysis (Quantify Intensity/Area) A1->A3 A4 Flow Data Analysis (Quantify gMFI) A2->A4

Caption: Experimental workflow for quantifying lipid accumulation.
Relevant Signaling Pathway: Insulin-Mediated Lipogenesis

Insulin is a potent stimulator of lipogenesis in adipocytes. The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and its conversion into fatty acids, which are then stored as triglycerides. This assay is well-suited to study compounds that interfere with this pathway.

G Simplified Insulin Signaling Pathway for Lipogenesis Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes SREBP1c SREBP-1c Activation AKT->SREBP1c promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Lipogenesis Increased De Novo Lipogenesis GlucoseUptake->Lipogenesis provides substrate LipogenicGenes Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c->LipogenicGenes LipogenicGenes->Lipogenesis provides enzymes LipidDroplet Triglyceride Storage in Lipid Droplets (Measured by BODIPY) Lipogenesis->LipidDroplet

Caption: Insulin signaling cascade leading to lipogenesis in adipocytes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No BODIPY™ Signal Poor adipocyte differentiation.Confirm differentiation using Oil Red O staining on a parallel plate. Optimize differentiation conditions (cell density, media components, timing).
BODIPY™ probe degraded.Store stock solution at -20°C, protected from light. Prepare fresh working solution for each experiment.
Low lipid content in cells.Include a positive control, such as treating cells with oleic acid (e.g., 100-400 µM for 24h) to induce lipid droplet formation.[1][5]
High Background Fluorescence Incomplete washing.Ensure thorough washing with PBS after staining to remove unbound dye.
Dye precipitation.Ensure the BODIPY™ stock is fully dissolved in DMSO before diluting in PBS. Vortex briefly.
High Cell Detachment/Loss Harsh washing/aspiration.Be very gentle when changing media and washing, especially with mature adipocytes which are buoyant and fragile.[6][11]
Over-trypsinization (Flow).Minimize trypsin exposure time and use gentle pipetting to create a single-cell suspension.
Inconsistent Results Variation in differentiation efficiency.Ensure consistent cell seeding density and timing of media changes. Use cells of a similar low passage number.
Uneven compound treatment.Ensure proper mixing of compounds in the media before adding to wells.

References

Method

BODIPY-Palmitate: Illuminating the Path of Fatty Acids in Metabolic Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals BODIPY-Palmitate, a fluorescently labeled analog of the saturated fatty acid palmitate, has emerged as a powerful tool in th...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

BODIPY-Palmitate, a fluorescently labeled analog of the saturated fatty acid palmitate, has emerged as a powerful tool in the investigation of metabolic diseases. Its ability to mimic the behavior of natural palmitate allows for the visualization and quantification of cellular fatty acid uptake, trafficking, and storage. These processes are central to the pathophysiology of a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and experimental protocols for the use of BODIPY-Palmitate in key areas of metabolic disease research.

Core Applications in Metabolic Research

BODIPY-Palmitate is primarily utilized in two key applications:

  • Measurement of Cellular Fatty Acid Uptake: This fluorescent probe allows for real-time monitoring and quantification of the rate at which cells import fatty acids. This is crucial for understanding how fatty acid transport is altered in disease states or in response to therapeutic interventions. Assays can be performed in a kinetic or endpoint format using various analytical methods, including plate readers, fluorescence microscopy, and flow cytometry.[1][2][3][4]

  • Visualization and Quantification of Lipid Droplets: As a lipophilic dye, BODIPY-Palmitate readily incorporates into the neutral lipid core of intracellular lipid droplets.[] This enables the direct visualization, counting, and size assessment of these organelles, which are key indicators of cellular lipid accumulation and metabolic stress.[][6][7][8][9]

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from studies utilizing BODIPY-Palmitate to investigate fatty acid metabolism in various cell models relevant to metabolic diseases.

Table 1: Inhibition of Fatty Acid Uptake

Cell LineInhibitorConcentrationInhibition of BODIPY-Palmitate Uptake (%)Reference
HepG2Lipofermata (FATP2 inhibitor)10 µM~50%[1]
3T3-L1 Adipocytes16-bromopalmitate20 µM~60%[10]
4T1 (Breast Cancer)Perphenazine80 µMSignificant decrease[11]

Table 2: Fatty Acid Uptake in Different Cellular States

Cell LineConditionFold Change in BODIPY-Palmitate UptakeReference
4T1 vs. 67NR (Breast Cancer)In vivo tumor model~2-fold higher in 4T1[12]
4T07 vs. 67NR (Breast Cancer)In vivo tumor modelSignificantly higher in 4T07[12]
MCF-7 (Breast Cancer)Palmitate Treatment (250 µM, 24h)Significant increase in lipid stores[7]

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay (96-well Plate Reader Format)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of compounds that modulate fatty acid uptake.[1][2][3]

Materials:

  • BODIPY-Palmitate

  • Cell-Based Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)

  • Black, clear-bottom 96-well plates

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Test compounds and vehicle controls

  • Fluorescence plate reader with excitation/emission wavelengths of ~488/515 nm

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are ~90% confluent at the time of the assay. Culture overnight under standard conditions.

  • Compound Treatment: If screening for inhibitors or activators, treat the cells with test compounds or vehicle controls for the desired duration.

  • Preparation of BODIPY-Palmitate Loading Solution: Prepare a working solution of BODIPY-Palmitate in Cell-Based Assay Buffer. A final concentration of 1-5 µM is a good starting point, but should be optimized for the specific cell type. Protect the solution from light.

  • Assay Initiation: Remove the cell culture medium and wash the cells once with pre-warmed Cell-Based Assay Buffer. Add the BODIPY-Palmitate loading solution to each well.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity at excitation/emission wavelengths of ~488/515 nm every 1-2 minutes for 30-60 minutes.

    • Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). After incubation, remove the loading solution, wash the cells with ice-cold buffer, and measure the final fluorescence intensity.

Data Analysis:

For kinetic assays, the rate of fatty acid uptake can be determined from the linear phase of the fluorescence increase over time. For endpoint assays, the background-subtracted fluorescence intensity is proportional to the total fatty acid uptake.

Protocol 2: Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying lipid droplet accumulation in cells.[6][7]

Materials:

  • BODIPY 493/503 (a common variant for lipid droplet staining)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Coverslips in a multi-well plate

  • Cell line of interest

  • Antifade mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and culture under desired experimental conditions.

  • Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1-2 µM solution of BODIPY 493/503 in PBS. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and DAPI (blue fluorescence).

Data Analysis:

Image analysis software can be used to quantify the number, size, and total area of lipid droplets per cell.

A Note on Beta-Oxidation Assays

While BODIPY-Palmitate is an excellent tool for studying fatty acid uptake and storage, it is not a direct measure of fatty acid beta-oxidation.[12] The fluorescent BODIPY moiety is attached to the omega-end of the fatty acid, which can prevent its complete degradation through beta-oxidation.[12]

For direct measurement of beta-oxidation, the use of radiolabeled fatty acids, such as [3H]-palmitate or [14C]-palmitate, is the standard method.[13][14][15] These assays measure the production of radiolabeled water or acid-soluble metabolites, which are direct products of the beta-oxidation process.

Visualizing the Cellular Journey of Fatty Acids

The following diagrams illustrate the key processes and pathways where BODIPY-Palmitate serves as a valuable research tool.

FattyAcidUptakeWorkflow Experimental Workflow for Fatty Acid Uptake Assay cluster_plate 96-Well Plate cell_seeding 1. Seed Cells compound_treatment 2. Treat with Compounds cell_seeding->compound_treatment bodipy_loading 3. Add BODIPY-Palmitate compound_treatment->bodipy_loading measurement 4. Measure Fluorescence bodipy_loading->measurement plate_reader Fluorescence Plate Reader (Kinetic or Endpoint) measurement->plate_reader Data Acquisition

Workflow for a plate reader-based fatty acid uptake assay.

LipidDropletStaining Protocol for Lipid Droplet Staining in Fixed Cells start Cells on Coverslips fixation Fix with 4% PFA start->fixation wash1 Wash with PBS fixation->wash1 staining Stain with BODIPY 493/503 wash1->staining wash2 Wash with PBS staining->wash2 mounting Mount with DAPI wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Step-by-step protocol for staining lipid droplets.

FattyAcidMetabolismPathway Cellular Fatty Acid Metabolism and BODIPY-Palmitate cluster_extracellular Extracellular Space cluster_cell Intracellular Space bodipy_palmitate BODIPY-Palmitate fatp Fatty Acid Transport Proteins (FATPs) bodipy_palmitate->fatp Uptake cytosolic_bp Cytosolic BODIPY-Palmitate fatp->cytosolic_bp lipid_droplet Lipid Droplet (Storage as Triglycerides) cytosolic_bp->lipid_droplet Esterification beta_oxidation Mitochondrial Beta-Oxidation (Limited for BODIPY-Palmitate) cytosolic_bp->beta_oxidation

Fate of BODIPY-Palmitate within a cell.

References

Application

BODIPY-Palmitate for high-content screening of fatty acid uptake inhibitors.

Application Note & Protocol BODIPY-Palmitate for High-Content Screening of Fatty Acid Uptake Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction The cellular uptake and metaboli...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

BODIPY-Palmitate for High-Content Screening of Fatty Acid Uptake Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cellular uptake and metabolism of long-chain fatty acids (LCFAs) are critical processes for energy production, lipid biosynthesis, and cell signaling. Dysregulation of fatty acid transport is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2] The transport of LCFAs across the plasma membrane is a facilitated process mediated by a family of membrane-associated proteins, including Fatty Acid Transport Proteins (FATPs) and CD36.[1] These transporters are key targets for the development of novel therapeutics aimed at modulating fatty acid metabolism.

High-Content Screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative, multi-parametric data at the single-cell level.[3] This application note describes a robust HCS assay for identifying and characterizing inhibitors of fatty acid uptake using BODIPY™-Palmitate, a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate.[1][4][5] This assay provides a sensitive and high-throughput method to screen compound libraries and investigate the mechanisms of potential therapeutic agents.

Principle of the Assay

BODIPY-Palmitate is a fluorescent fatty acid analog that closely mimics the behavior of natural palmitate and is readily taken up by cells via endogenous transport mechanisms.[6][7] Once inside the cell, the probe accumulates, and its fluorescence can be quantified using automated imaging systems. The intensity of the intracellular fluorescence is directly proportional to the rate of fatty acid uptake. In the presence of an inhibitor, the uptake of BODIPY-Palmitate is reduced, resulting in a measurable decrease in fluorescence. By co-staining with a nuclear dye (e.g., Hoechst 33342), individual cells can be identified and analyzed, allowing for precise, single-cell measurements of fatty acid uptake.[6]

Visualization of Cellular Fatty Acid Uptake Pathway

The diagram below illustrates the general mechanism of long-chain fatty acid uptake into the cell, which is mediated by protein transporters such as FATP and CD36.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_Albumin LCFA-Albumin Complex FATP FATP FA_Albumin->FATP Dissociation CD36 CD36 FA_Albumin->CD36 FA_Cytosol LCFA FATP->FA_Cytosol Transport & Acyl-CoA Synthetase Activity CD36->FA_Cytosol Transport FABP FABP FA_Cytosol->FABP Binding Metabolism Metabolic Fates (β-oxidation, TAG synthesis) FABP->Metabolism

Caption: Cellular uptake pathway for long-chain fatty acids (LCFAs).

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialExample SupplierCatalog NumberNotes
BODIPY™ FL C16 (Palmitate)Cayman Chemical1246809-50-6 (CAS)Fluorescent fatty acid analog. Excitation/Emission: ~488/508 nm.[1][5]
LipofermataCayman Chemical702140 (in kit)Potent and specific FATP2 inhibitor; use as a positive control.[1][4][8]
Hoechst 33342Thermo FisherH3570Nuclear counterstain for cell segmentation.
Cell Line (e.g., HepG2, Caco-2)ATCCHB-8065, HTB-37Cell lines known to express fatty acid transporters.[2]
Black, Clear-Bottom 96-well PlatesCorning3603Recommended for fluorescence-based assays to reduce background.[1]
Fatty Acid-Free BSASigma-AldrichA7030Used as a carrier for fatty acids in media.
Cell Culture Media (e.g., MEM)Gibco11095080As appropriate for the chosen cell line.
Fetal Bovine Serum (FBS)Gibco26140079For cell culture.
Phosphate Buffered Saline (PBS)Gibco10010023For washing cells.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Vehicle for dissolving compounds.

Experimental Protocols

Cell Seeding
  • Culture cells (e.g., HepG2) under standard conditions (37°C, 5% CO2).

  • Trypsinize and resuspend cells in complete growth medium.

  • Seed cells into a black, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of medium.[1][6] The optimal cell number should be determined for each cell type to ensure a sub-confluent monolayer (not more than 90% confluent) at the time of the assay.[1]

  • Incubate the plate overnight to allow cells to attach.

Compound Treatment
  • Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Lipofermata) in serum-free culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • The next day, gently aspirate the growth medium from the wells.

  • Add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 1 to 2 hours at 37°C.[1][2] The optimal incubation time may need to be determined empirically for specific compounds.

BODIPY-Palmitate Staining
  • Prepare a BODIPY-Palmitate working solution. A final concentration of 1-5 µM in serum-free medium containing fatty acid-free BSA is a good starting point.[2][9] Also include Hoechst 33342 nuclear stain (e.g., 1 µg/mL) in this solution.

    • Note: Protect the BODIPY-Palmitate solution from light.[1]

  • After the compound incubation, add 50-100 µL of the BODIPY-Palmitate working solution directly to each well.[1][2]

  • Incubate the plate for 15-30 minutes at 37°C.[2]

Image Acquisition
  • Set up the high-content imaging system for automated image acquisition.

  • Acquire images from each well using at least two channels:

    • Channel 1 (Blue): Hoechst 33342 for nuclei (Excitation/Emission: ~350/461 nm).

    • Channel 2 (Green): BODIPY-Palmitate (Excitation/Emission: ~488/508 nm).[1][10]

  • Acquire multiple fields per well to ensure robust data collection.

HCS Assay Workflow

The following diagram outlines the key steps of the high-content screening protocol.

HCS_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight compound_treatment 3. Treat with Inhibitors (1-2 hours) incubate_overnight->compound_treatment staining 4. Add BODIPY-Palmitate & Hoechst Stain (15-30 min) compound_treatment->staining image_acquisition 5. Image Acquisition (HCS System) staining->image_acquisition data_analysis 6. Image & Data Analysis image_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the HCS fatty acid uptake assay.

Data Analysis

High-content analysis software (e.g., MetaXpress®, CellProfiler™) is used to process the acquired images.[3][6]

Image Analysis Pipeline
  • Cell Segmentation: The nuclei are identified and segmented based on the Hoechst (blue) channel.

  • Cytoplasmic Mask: A cytoplasmic region of interest (ROI) is defined for each cell by creating a ring or expanding the nuclear mask.

  • Feature Extraction: The average fluorescence intensity of BODIPY-Palmitate (green channel) is measured within the cytoplasmic ROI for every cell.[3]

Data Analysis Pipeline Visualization

Data_Analysis_Pipeline raw_images Raw Images (Blue & Green Channels) segmentation 1. Nuclear Segmentation (Blue Channel) raw_images->segmentation define_roi 2. Define Cytoplasmic ROI segmentation->define_roi measure_intensity 3. Measure Green Intensity per Cell define_roi->measure_intensity calculate_inhibition 4. Calculate % Inhibition measure_intensity->calculate_inhibition dose_response 5. Generate Dose-Response Curves & IC50 Values calculate_inhibition->dose_response results Results dose_response->results

Caption: Data analysis pipeline from raw images to final results.
Quantification

  • Calculate the average BODIPY-Palmitate intensity for all cells within each well.

  • Normalize the data to controls. The percent inhibition is calculated as follows:

    % Inhibition = (1 - (Intensity_Compound - Intensity_Negative) / (Intensity_Vehicle - Intensity_Negative)) * 100

    • Intensity_Compound: Mean fluorescence of compound-treated wells.

    • Intensity_Vehicle: Mean fluorescence of vehicle-treated wells (0% inhibition).

    • Intensity_Negative: Mean fluorescence of wells treated with a saturating concentration of a known inhibitor like Lipofermata (100% inhibition).

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data and Expected Results

The assay can be used to determine the potency of fatty acid uptake inhibitors. Lipofermata, a known FATP2 inhibitor, demonstrates dose-dependent inhibition of BODIPY-Palmitate uptake in cell lines like HepG2 and Caco-2.[9]

Table 2: Example IC50 Values for Fatty Acid Uptake Inhibitors
CompoundTarget(s)Cell LineIC50 (µM)Reference
LipofermataFATP2HepG23 - 6 µM[9]
LipofermataCaco-23 - 6 µM[9]
UrsodiolFATP5HEK2930.22 µM[11][12]
ChenodiolFATP5HEK2932.4 µM[11][12]

Assay Quality Control: The performance of the HCS assay can be evaluated using the Z'-factor, which measures the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[11]

Z' = 1 - (3 * (SD_Vehicle + SD_Inhibitor)) / |Mean_Vehicle - Mean_Inhibitor|

Conclusion

The BODIPY-Palmitate HCS assay is a powerful and reliable method for screening and characterizing inhibitors of cellular fatty acid uptake.[6] It eliminates the need for radioactive compounds, provides single-cell resolution, and is amenable to full automation, making it an ideal platform for academic research and industrial drug discovery campaigns targeting metabolic diseases.[6][11]

References

Method

Application Notes and Protocols for Fixed-Cell Staining Using BODIPY-Palmitate

For Researchers, Scientists, and Drug Development Professionals Introduction Protein palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a criti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, and function. This lipid modification enhances protein hydrophobicity, facilitating membrane association and partitioning into specific membrane microdomains. Dysregulation of protein palmitoylation is implicated in numerous diseases, including cancer and neurological disorders. BODIPY-Palmitate, a fluorescently labeled version of palmitic acid, serves as a valuable tool for studying protein palmitoylation and fatty acid uptake and metabolism in cells. These application notes provide detailed protocols for the use of BODIPY-Palmitate in fixed-cell staining to visualize and analyze protein palmitoylation.

BODIPY-Palmitate is a lipophilic dye that can be incorporated into cellular lipids and attached to proteins via enzymatic processes. Its bright and stable fluorescence makes it suitable for imaging by fluorescence microscopy and quantification by flow cytometry. The protocols outlined below are designed to guide researchers in the successful application of this technique for fixed-cell analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful fixed-cell staining with BODIPY-Palmitate, compiled from various experimental sources.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationSolvent
BODIPY-Palmitate1-10 mM0.5-5 µMDMSO or Ethanol
Paraformaldehyde (PFA)16% or 32% aqueous solution4% in PBSPBS
Phosphate-Buffered Saline (PBS)10X1XMolecular biology grade water
DAPI (optional nuclear stain)1-5 mg/mL1 µg/mLPBS

Table 2: Key Protocol Parameters for Fixed-Cell Staining

ParameterRecommended RangeNotes
Cell Seeding Density 10,000-20,000 cells/well (96-well plate)Adjust based on cell type and proliferation rate to achieve 50-70% confluency at the time of staining.
Fixation Time 15-30 minutesOver-fixation can mask epitopes and reduce fluorescence.
BODIPY-Palmitate Incubation Time 20-60 minutesOptimize for specific cell type and experimental goals. Shorter times may be sufficient for lipid droplet staining, while longer times may be needed for protein palmitoylation visualization.[]
Incubation Temperature Room Temperature or 37°C37°C is often used for live-cell labeling prior to fixation. Room temperature is standard for staining after fixation.
Washing Steps 2-3 times with PBS after fixation and stainingThorough washing is crucial to remove residual fixative and unbound dye, reducing background fluorescence.[]

Signaling Pathways Involving Protein Palmitoylation

Protein palmitoylation plays a crucial role in various signaling pathways by modulating the membrane association and interaction of key signaling proteins. Below are diagrams of the EGFR and Wnt signaling pathways, highlighting the role of palmitoylation.

EGFR_Palmitoylation_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR pEGFR Palmitoylated EGFR DHHC20 DHHC20 (Palmitoyltransferase) DHHC20->EGFR Palmitoylates Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DHHC20 Grb2 Grb2 pEGFR->Grb2 Decreased Association p85_PI3K p85 (PI3K) pEGFR->p85_PI3K Increased Association MAPK_Pathway MAPK Pathway Grb2->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway p85_PI3K->PI3K_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation

Caption: EGFR Signaling and Palmitoylation.

Wnt_Palmitoylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Wnt_precursor Wnt Precursor Porcupine Porcupine (O-acyltransferase) Wnt_precursor->Porcupine Palmitoylated_Wnt Palmitoylated Wnt Porcupine->Palmitoylated_Wnt Palmitoylates Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Porcupine Wls Wntless (Wls) Palmitoylated_Wnt->Wls Binds Secretory_Vesicle Secretory Vesicle Wls->Secretory_Vesicle Transport Secreted_Wnt Secreted Wnt Secretory_Vesicle->Secreted_Wnt Secretion Frizzled Frizzled Receptor Secreted_Wnt->Frizzled Binds Downstream_Signaling Downstream Signaling (β-catenin pathway) Frizzled->Downstream_Signaling Activates

Caption: Wnt Protein Palmitoylation and Secretion.

Experimental Protocols

Protocol 1: Standard Fixed-Cell Staining with BODIPY-Palmitate

This protocol is suitable for the general visualization of lipid-rich structures and assessing overall fatty acid uptake in fixed cells.

Materials:

  • BODIPY-Palmitate

  • DMSO or Ethanol

  • Cells cultured on coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (with or without DAPI)

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a culture dish at a density that will result in 50-70% confluency on the day of the experiment.

  • Fixation: a. Carefully aspirate the culture medium. b. Wash the cells twice with PBS. c. Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[]

  • Staining: a. Prepare a 0.5-5 µM working solution of BODIPY-Palmitate in PBS from a 1-10 mM stock solution in DMSO or ethanol.[] b. Add the BODIPY-Palmitate working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: a. Carefully remove the coverslips from the dish and mount them on a microscope slide using an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for BODIPY fluorescence (Excitation/Emission: ~488/515 nm).

Protocol 2: Metabolic Labeling with BODIPY-Palmitate Prior to Fixation

This protocol is designed to visualize the incorporation of palmitate into cellular components, including proteins, in living cells before fixation.

Materials:

  • Same as Protocol 1

  • Serum-free culture medium

Procedure:

  • Cell Culture: Culture cells as described in Protocol 1.

  • Metabolic Labeling: a. Aspirate the culture medium and wash the cells once with serum-free medium. b. Prepare a 1-5 µM working solution of BODIPY-Palmitate in serum-free medium. c. Incubate the cells with the BODIPY-Palmitate solution for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: a. Aspirate the labeling medium and wash the cells twice with warm PBS.

  • Fixation: a. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: a. Mount and image the cells as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a fixed-cell staining experiment using BODIPY-Palmitate.

Experimental_Workflow start Start cell_culture Cell Culture (on coverslips) start->cell_culture treatment Experimental Treatment (e.g., drug exposure) cell_culture->treatment fixation Cell Fixation (4% PFA) treatment->fixation staining Staining (BODIPY-Palmitate) fixation->staining washing Washing (PBS) staining->washing mounting Mounting (on microscope slide) washing->mounting imaging Fluorescence Microscopy Imaging mounting->imaging analysis Image Analysis & Quantification imaging->analysis end End analysis->end

Caption: General Experimental Workflow.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps after staining.[]
Dye aggregation.Prepare fresh staining solution and vortex thoroughly before use. Avoid storing diluted solutions.
Autofluorescence from cells or medium.Use a negative control (unstained cells) to assess autofluorescence. Use phenol (B47542) red-free medium for live-cell labeling.
Weak or No Signal Suboptimal dye concentration.Perform a concentration titration to determine the optimal BODIPY-Palmitate concentration for your cell type.
Insufficient incubation time.Increase the incubation time during the staining step.
Photobleaching.Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light.
Patchy or Uneven Staining Uneven cell confluency.Ensure even cell seeding and growth.
Incomplete fixation.Ensure cells are fully submerged in the fixative solution.
Cell Morphology is Altered Harsh fixation or permeabilization.Reduce the concentration or duration of the fixative. If permeabilization is used, consider milder detergents.
Cytotoxicity of the dye (in live-cell labeling).Use the lowest effective concentration of BODIPY-Palmitate and minimize the incubation time.

Conclusion

BODIPY-Palmitate is a versatile and powerful tool for the visualization of fatty acid uptake and localization in fixed cells. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies of protein palmitoylation and lipid metabolism. Careful optimization of the staining parameters for specific cell types and experimental conditions is crucial for obtaining high-quality, reproducible results.

References

Application

Application Notes: BODIPY-Palmitate Imaging in 3D Cell Culture Models

Introduction Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to more accurately recapitulate the complex microenvironment o...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to more accurately recapitulate the complex microenvironment of in vivo tissues. The study of cellular metabolism, particularly lipid metabolism, within these models is crucial for understanding disease progression and evaluating therapeutic efficacy. BODIPY-Palmitate, a fluorescently labeled analog of the saturated fatty acid palmitate, serves as a powerful tool for visualizing and quantifying fatty acid uptake and lipid droplet accumulation in live cells. Its bright fluorescence and high specificity make it an ideal probe for high-content imaging and analysis of lipid metabolism in complex 3D cellular structures.

Principle of BODIPY-Palmitate Imaging

BODIPY-Palmitate consists of a palmitic acid molecule linked to a BODIPY (boron-dipyrromethene) fluorophore. When introduced to cells, it is taken up and metabolized similarly to its unlabeled counterpart. Inside the cell, BODIPY-Palmitate can be incorporated into neutral lipids, primarily triglycerides and cholesterol esters, which are stored in lipid droplets. The accumulation of the fluorescent probe within these organelles allows for their direct visualization and quantification using fluorescence microscopy. The excitation and emission maxima of BODIPY-Palmitate are typically around 488/508 nm, respectively, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets.

Applications in 3D Cell Culture Models

The use of BODIPY-Palmitate in 3D cell culture models offers several advantages for researchers, scientists, and drug development professionals:

  • Studying Lipid Metabolism in Cancer: Cancer cells often exhibit altered lipid metabolism, which contributes to their proliferation and survival. BODIPY-Palmitate imaging in tumor spheroids can be used to assess fatty acid uptake and storage, providing insights into the metabolic phenotype of cancer cells in a more physiologically relevant context.

  • Drug Discovery and Screening: The platform is amenable to high-throughput screening of compounds that modulate fatty acid metabolism. Researchers can assess the efficacy of drugs targeting lipid uptake or storage by quantifying changes in BODIPY-Palmitate fluorescence within 3D models.

  • Modeling Metabolic Diseases: Organoids derived from patient tissues can be used to model metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). BODIPY-Palmitate can be employed to visualize and quantify lipid accumulation in these models, providing a platform for studying disease mechanisms and testing potential therapeutics.

  • Investigating Cellular Processes: The dynamics of lipid droplet formation, trafficking, and lipolysis can be studied in real-time in live 3D cultures using time-lapse microscopy with BODIPY-Palmitate.

Experimental Protocols

Herein, we provide detailed protocols for the preparation of 3D cell culture models and subsequent imaging with BODIPY-Palmitate.

Protocol 1: BODIPY-Palmitate Staining of Spheroids

This protocol is adapted for spheroids cultured using methods such as the hanging drop or ultra-low attachment plates.

Materials:

  • BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Culture medium appropriate for the cell line

  • Fatty acid-free bovine serum albumin (BSA)

  • Spheroid culture plates (e.g., ultra-low attachment plates)

  • Confocal microscope

Procedure:

  • Spheroid Culture: Generate spheroids using a preferred method (e.g., hanging drop, ultra-low attachment plates) to the desired size and maturity. For example, seeding 20,000 cells per drop in a hanging drop plate can generate spheroids over a 7-day culture period.

  • Preparation of BODIPY-Palmitate Staining Solution:

    • Prepare a 1 mM stock solution of BODIPY-Palmitate in DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution. For example, a 5 µM working solution can be made by diluting the stock solution in culture medium containing fatty acid-free BSA. Note: The optimal concentration may need to be determined empirically for different cell types and spheroid sizes.

  • Staining:

    • Carefully remove the old culture medium from the wells containing the spheroids. To avoid dislodging the spheroids, it is recommended to cut pipette tips to create a wider opening.

    • Gently add the BODIPY-Palmitate staining solution to each well.

    • Incubate the spheroids for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the spheroids three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging:

    • Image the spheroids immediately using a confocal microscope. Acquire Z-stacks to visualize the lipid droplets throughout the entire spheroid. Use an excitation wavelength of ~488 nm and collect emission at ~515 nm.

Protocol 2: Fatty Acid Uptake Assay in Organoids

This protocol is designed for assessing fatty acid absorption in organoid models, such as intestinal organoids.

Materials:

  • BODIPY FL C12 (C1-BODIPY-C12) or BODIPY-Palmitate

  • DMSO

  • DMEM (phenol red-free)

  • Fatty acid-free BSA

  • Matrigel (if applicable)

  • EDTA solution (5 mM in PBS)

  • Confocal microscope

Procedure:

  • Organoid Culture: Culture organoids according to established protocols. For apical-out organoids, this may involve specific culture conditions that promote the correct orientation.

  • Preparation for Staining:

    • For organoids embedded in Matrigel, it may be necessary to remove the dome by treating with 5 mM EDTA in PBS on a shaking platform at 4°C for 1 hour.

  • Preparation of Staining Solution:

    • Prepare a 5 µM working solution of C1-BODIPY-C12 or BODIPY-Palmitate in phenol (B47542) red-free DMEM containing 5 µM fatty-acid-free BSA.

  • Staining:

    • Wash the organoids with phenol red-free DMEM.

    • Incubate the organoids in the staining solution for 30 minutes at 37°C.

  • Fixation and Counterstaining (Optional):

    • After incubation, organoids can be fixed in 4% formaldehyde (B43269) in PBS for 30 minutes.

    • Permeabilize with a suitable buffer if antibody staining is required.

    • Counterstain with nuclear dyes (e.g., DAPI) and/or cytoskeletal markers (e.g., phalloidin) as needed.

  • Washing:

    • Wash the organoids three times with PBS.

  • Imaging:

    • Mount the organoids on a slide and image using a confocal microscope.

Data Presentation

Quantitative data from BODIPY-Palmitate imaging experiments can be summarized for clear comparison.

Table 1: Quantification of Lipid Droplet Content

Cell ModelTreatmentMean BODIPY Fluorescence Intensity (Arbitrary Units)Number of Lipid Droplets per Cell
Tumor Spheroid (MCF-7)Control150.5 ± 12.325.1 ± 3.4
Tumor Spheroid (MCF-7)Drug A (10 µM)75.2 ± 8.912.6 ± 2.1
Intestinal OrganoidControl210.8 ± 15.742.3 ± 5.8
Intestinal OrganoidHigh-Fat Diet Mimic450.1 ± 25.489.7 ± 9.2

Data are representative and should be generated from experimental measurements.

Table 2: Fatty Acid Uptake Inhibition

Cell LineInhibitorConcentrationIC50 (µM)
3T3-L1 AdipocytesPalmitate0-100 µM15.8
3T3-L1 Adipocytes16-bromopalmitate125 µMN/A

This data is derived from competitive uptake assays where unlabeled fatty acids compete with BODIPY-Palmitate.

Visualization of Workflows and Pathways

Experimental Workflow

G Experimental Workflow for BODIPY-Palmitate Imaging in 3D Cultures cluster_prep 3D Model Preparation cluster_staining Staining Procedure cluster_imaging Image Acquisition & Analysis culture Culture Spheroids/Organoids prep Prepare for Staining (e.g., remove Matrigel) culture->prep stain_prep Prepare BODIPY-Palmitate Staining Solution prep->stain_prep stain_incubate Incubate 3D Models (15-30 min, 37°C) stain_prep->stain_incubate wash Wash 3x with PBS stain_incubate->wash imaging Confocal Microscopy (Z-stack acquisition) wash->imaging analysis Image Analysis (Quantify fluorescence, count droplets) imaging->analysis G Simplified Fatty Acid Uptake and Lipid Droplet Formation Pathway extracellular Extracellular BODIPY-Palmitate transporter Fatty Acid Transporters (e.g., FATP, CD36) extracellular->transporter Uptake membrane Cell Membrane intracellular Intracellular BODIPY-Palmitate transporter->intracellular er Endoplasmic Reticulum intracellular->er Esterification lipid_droplet Lipid Droplet (Storage as Triglycerides) er->lipid_droplet Budding

Method

Application Notes and Protocols for Monitoring Fatty Acid Oxidation with BODIPY-Palmitate

For Researchers, Scientists, and Drug Development Professionals Introduction Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Monitoring FAO activity is crucial for understanding disease mechanisms and for the development of novel therapeutics. BODIPY™ FL C16 (BODIPY-Palmitate) is a fluorescently labeled analog of palmitic acid, a common long-chain saturated fatty acid.[1] This tool enables the visualization and quantification of fatty acid uptake in living cells. While BODIPY-Palmitate is a direct measure of fatty acid uptake, its use can be extended to indirectly monitor FAO by observing its accumulation and localization within the cell, particularly in mitochondria, the primary site of β-oxidation.[2] This application note provides detailed protocols for indirectly assessing FAO in cultured cells using BODIPY-Palmitate through fluorescence microscopy, high-content imaging, and flow cytometry.

Principle of the Assay

BODIPY-Palmitate is a palmitic acid molecule linked to a BODIPY fluorophore.[1] This fluorescent analog is transported into cells via fatty acid transport proteins, in a manner similar to its unlabeled counterpart.[1] Once inside the cell, BODIPY-Palmitate can be trafficked to various organelles, including mitochondria for β-oxidation or lipid droplets for storage.

This protocol is based on the principle that a decrease in the accumulation of BODIPY-Palmitate within the mitochondria, or a reduction in overall cellular fluorescence in the presence of a known FAO inhibitor, can be indicative of a decrease in FAO. The assay utilizes etomoxir (B15894), an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. By comparing the fluorescence signal in the presence and absence of etomoxir, the portion of fatty acid uptake destined for mitochondrial oxidation can be inferred.

It is important to note that the fluorescent label on the 16th carbon of the palmitate molecule prevents its immediate degradation through β-oxidation, meaning the assay does not directly measure the catabolic process itself.[1] However, the change in probe accumulation in response to FAO modulation provides a valuable indirect assessment. For a direct measurement of FAO, alternative probes such as FAOBlue, or methods like radiolabeled fatty acid turnover assays, may be considered.

Data Presentation

Table 1: Reagent Concentrations for FAO Assays

ReagentStock ConcentrationWorking ConcentrationNotes
BODIPY-Palmitate1 mM in DMSO1-5 µMOptimal concentration should be determined empirically for each cell type.[3]
Etomoxir10-100 mM in DMSO10-200 µMHigher concentrations may have off-target effects.[4][5]
FCCP10 mM in DMSO1-10 µMUsed to induce maximal mitochondrial respiration; effects on BODIPY-Palmitate fluorescence should be interpreted with caution.
MitoTracker Red CMXRos1 mM in DMSO50-200 nMFor mitochondrial co-localization studies.
Hoechst 333421 mg/mL in water1 µg/mLFor nuclear staining and cell segmentation.

Table 2: Expected Outcomes of FAO Modulation on BODIPY-Palmitate Signal

TreatmentExpected Effect on FAOExpected Change in BODIPY-Palmitate Signal
Vehicle Control (e.g., DMSO)Baseline FAOBaseline fluorescence intensity and mitochondrial co-localization.
Etomoxir (CPT1 Inhibitor)Inhibition of FAODecreased overall fluorescence and/or decreased mitochondrial co-localization.
FAO Activator (e.g., specific compound)Activation of FAOIncreased overall fluorescence and/or increased mitochondrial co-localization.
FCCP (Uncoupler)Increased mitochondrial respirationMay increase uptake due to higher energy demand, but the effect on FAO-specific signal needs careful validation.

Experimental Protocols

Protocol 1: Indirect Measurement of FAO by Fluorescence Microscopy/High-Content Imaging

This protocol allows for the visualization and quantification of BODIPY-Palmitate co-localization with mitochondria.

Materials:

  • BODIPY-Palmitate

  • MitoTracker Red CMXRos

  • Etomoxir

  • Hoechst 33342

  • Cell culture medium (serum-free for starvation)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde or Paraformaldehyde (for fixation)

  • Black, clear-bottom 96-well imaging plates

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Serum Starvation: Gently wash the cells once with warm PBS and then incubate in serum-free medium for 2-4 hours to reduce the levels of endogenous fatty acids.

  • Inhibitor Treatment: Add etomoxir (or other FAO modulators) to the desired final concentration to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Mitochondrial Staining: Add MitoTracker Red CMXRos to all wells to a final concentration of 50-200 nM. Incubate for 15-30 minutes at 37°C.

  • BODIPY-Palmitate Loading: Add BODIPY-Palmitate to all wells to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells three times with warm PBS to remove excess probe.

  • Nuclear Staining and Fixation: Add a solution of 4% paraformaldehyde in PBS containing 1 µg/mL Hoechst 33342. Incubate for 15 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS. Leave the cells in 100 µL of PBS for imaging.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets for Hoechst 33342 (DAPI channel), BODIPY-Palmitate (FITC/GFP channel), and MitoTracker Red CMXRos (RFP/Texas Red channel).

Data Analysis:

  • Use image analysis software to segment the cells based on the nuclear and/or whole-cell stain.

  • Identify mitochondria based on the MitoTracker Red CMXRos signal.

  • Quantify the intensity of the BODIPY-Palmitate signal within the whole cell and within the mitochondrial regions.

  • Calculate the co-localization coefficient (e.g., Pearson's correlation coefficient) between the BODIPY-Palmitate and MitoTracker Red signals.

  • Compare the results from the etomoxir-treated cells to the vehicle-treated cells. A significant decrease in mitochondrial BODIPY-Palmitate intensity or co-localization in the presence of etomoxir is indicative of an inhibition of FAO.

Protocol 2: Indirect Measurement of FAO by Flow Cytometry

This protocol measures the overall cellular uptake of BODIPY-Palmitate, which can be used to infer changes in FAO when combined with inhibitor studies.

Materials:

  • BODIPY-Palmitate

  • Etomoxir

  • Cell culture medium (serum-free for starvation)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FACS tubes

Procedure:

  • Cell Culture and Treatment: Culture cells in suspension or in plates. For adherent cells, follow steps 1-3 of Protocol 1 in a standard tissue culture plate.

  • BODIPY-Palmitate Loading: Add BODIPY-Palmitate to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Cell Harvesting (for adherent cells): Gently wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge. Repeat this wash step twice to remove extracellular probe.

  • Resuspension: Resuspend the final cell pellet in cold PBS or FACS buffer.

  • Flow Cytometry: Analyze the cells on a flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter (e.g., 515-530 nm). Record the mean fluorescence intensity (MFI) for each sample.

Data Analysis:

  • Gate on the live cell population using forward and side scatter.

  • Determine the MFI of the BODIPY-Palmitate signal for each condition.

  • Compare the MFI of etomoxir-treated cells to vehicle-treated cells. A decrease in MFI suggests that the inhibition of FAO leads to a reduction in the net uptake/retention of the fatty acid.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_imaging Image Acquisition & Analysis cluster_result Interpretation seed Seed Cells in 96-well Plate starve Serum Starve Cells (2-4h) seed->starve inhibitor Add FAO Inhibitor (Etomoxir, 1-2h) starve->inhibitor mito_stain Stain Mitochondria (MitoTracker, 15-30min) inhibitor->mito_stain bodipy_load Load with BODIPY-Palmitate (30-60min) mito_stain->bodipy_load wash Wash Cells bodipy_load->wash fix_stain Fix and Stain Nuclei (Hoechst) wash->fix_stain acquire Acquire Images fix_stain->acquire analyze Analyze Co-localization & Intensity acquire->analyze interpretation Decreased Mitochondrial Signal with Etomoxir => Inhibition of FAO analyze->interpretation fao_pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid (e.g., Palmitate) AcylCoA Fatty Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine BetaOx β-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CAT CAT CPT1->CAT Acylcarnitine CPT2 CPT2 CAT->CPT2 CPT2->BetaOx Fatty Acyl-CoA Inhibitor Etomoxir Inhibitor->CPT1 logic_diagram cluster_conclusion Conclusion TotalUptake Total Cellular BODIPY-Palmitate Uptake Storage Storage (Lipid Droplets) TotalUptake->Storage Oxidation Transport to Mitochondria for Oxidation TotalUptake->Oxidation Conclusion Reduction in Total Uptake is attributed to the blocked Oxidation pathway Etomoxir Etomoxir Treatment CPT1_block Blocks CPT1 Etomoxir->CPT1_block CPT1_block->Oxidation Inhibits

References

Technical Notes & Optimization

Troubleshooting

How to reduce high background fluorescence with BODIPY-Palmitate.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate high background fluorescence during experime...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate high background fluorescence during experiments with BODIPY-Palmitate.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY-Palmitate and what is it used for?

BODIPY-Palmitate is a fluorescently labeled version of palmitic acid, a common saturated fatty acid.[1][2] It is widely used in cellular imaging to monitor the uptake, trafficking, and metabolism of fatty acids, as well as to visualize lipid droplets and other lipid-rich structures within live or fixed cells.[2][3] Its bright green fluorescence, with excitation/emission maxima around 488/508 nm respectively, makes it a sensitive probe for these applications.[1][2][4]

Q2: What are the most common causes of high background fluorescence with BODIPY-Palmitate?

High background signal is a frequent issue that can obscure specific staining and complicate data analysis.[] The primary causes include:

  • Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding and high background.[][]

  • Dye Aggregation: BODIPY dyes are very hydrophobic and can form aggregates or precipitate when diluted into aqueous buffers, leading to fluorescent puncta in the background.[7][8]

  • Insufficient Washing: Failure to adequately wash away unbound dye is a major contributor to high background.[][]

  • Residual Media or Fixative: Remnants of cell culture media, serum, or fixatives can interfere with staining and increase background fluorescence.[][]

  • Poor Cell Health: Unhealthy or over-confluent cells can exhibit altered membrane permeability and lead to abnormal dye uptake.[]

Q3: Can I use BODIPY-Palmitate in both live and fixed cells?

Yes, BODIPY-Palmitate is suitable for staining both live and fixed cells. However, the protocols differ significantly. For fixed-cell staining, it is crucial to use a methanol-free formaldehyde (B43269) solution, as methanol (B129727) can extract lipids and reduce the signal.[7] In many cases, staining live cells before fixation can yield better results and lower background.[7]

Q4: How should I prepare and store my BODIPY-Palmitate stock solution?

BODIPY dyes are hydrophobic and should first be dissolved in a high-quality, anhydrous organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution (typically 1-10 mM).[7] Store this stock solution tightly sealed at -20°C or -80°C, protected from light.[1] When preparing the working solution, dilute the stock directly into your aqueous buffer or media and mix vigorously immediately before adding it to the cells to minimize precipitation.[7]

Troubleshooting Guide: High Background Fluorescence

This section provides a systematic approach to identifying and resolving common issues that cause high background signal.

Issue 1: Diffuse Background Fluorescence Across the Entire Sample
Potential Cause Recommended Solution
Dye concentration is too high. Decrease the BODIPY-Palmitate concentration. Perform a titration experiment to find the optimal concentration, typically between 0.1 and 5 µM.[] An optimal concentration of 2 µM has been reported as effective.[9][10]
Incubation time is too long. Reduce the staining incubation time. For live cells, 15-30 minutes is often sufficient.[]
Washing steps are inadequate. Increase the number and duration of wash steps after staining. Wash cells 2-3 times with a suitable buffer (e.g., PBS, HBSS) to thoroughly remove unbound dye.[][]
Residual culture medium. Before staining, gently wash cells with a warm buffer like HBSS to remove any residual serum or media components that may non-specifically bind the dye.[]
Issue 2: Bright, Punctate Staining in the Background
Potential Cause Recommended Solution
Dye has precipitated or aggregated. Prepare the working solution immediately before use by diluting the DMSO/ethanol stock into the aqueous buffer and vortexing vigorously.[7] Avoid storing diluted aqueous solutions. Do not place the staining solution on ice, as this can promote aggregation.[7]
Contaminants in buffer or on glassware. Use high-purity water and reagents. Ensure all glassware is scrupulously clean. Consider filtering your final working solution through a 0.2 µm filter if aggregation persists.
Issue 3: High Background Specific to Fixed-Cell Staining
Potential Cause Recommended Solution
Fixative is causing artifacts. Use fresh, methanol-free 4% paraformaldehyde in PBS for fixation.[7] Avoid using formalin, as the methanol content can disrupt lipid structures.[7]
Residual fixative is present. After fixation, wash the cells thoroughly (2-3 times) with PBS to remove all residual formaldehyde, which can interfere with the dye.[]
Permeabilization has stripped lipids. Do not permeabilize the cells with detergents (e.g., Triton X-100, saponin) after fixation, as this will remove the lipids that BODIPY-Palmitate is intended to stain, leading to signal loss and potential artifacts.[7]
Fixation has altered binding sites. Consider staining the live cells with BODIPY-Palmitate before the fixation step. This often resolves issues with binding efficiency in fixed samples.[7]

Experimental Protocols & Data

Recommended Staining Parameters

The following table summarizes recommended starting concentrations and incubation times for BODIPY-Palmitate staining. These should be optimized for your specific cell type and experimental conditions.

Parameter Live Cell Imaging Fixed Cell Imaging
Cell Confluency 70–80%[]70–80%
Pre-Stain Wash 1-2 times with warm HBSS or PBS[]N/A (Wash after fixation)
Fixation N/A4% Methanol-Free PFA, 15 min[][7]
Post-Fixation Wash N/A2-3 times with PBS[]
Working Concentration 0.1–2 µM[]0.5–5 µM[]
Incubation Time 15–30 minutes at 37°C[]20–60 minutes at RT, in the dark[]
Post-Stain Wash 2–3 times with warm PBS[]2–3 times with PBS[]
Imaging Immediately after washing[]Mount and image immediately
Detailed Protocol: Live-Cell Staining
  • Cell Preparation: Culture cells to 70-80% confluency in a suitable imaging dish or plate.[]

  • Reagent Preparation: Prepare a working solution of BODIPY-Palmitate (e.g., 1 µM) in serum-free medium or HBSS by diluting a concentrated stock (in DMSO/ethanol). Vortex immediately.

  • Washing: Gently aspirate the culture medium and wash the cells once with warm serum-free medium or PBS to remove residual serum.[]

  • Staining: Add the BODIPY-Palmitate working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Final Wash: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.[]

  • Imaging: Add fresh imaging medium to the cells and proceed with fluorescence microscopy immediately. Use low laser power and exposure times to minimize photobleaching.[]

Detailed Protocol: Post-Fixation Staining
  • Cell Preparation: Culture cells to 70-80% confluency on coverslips or in an imaging plate.

  • Fixation: Aspirate the culture medium and fix the cells by adding a 4% methanol-free paraformaldehyde solution for 15 minutes at room temperature.[][7]

  • Washing: Aspirate the fixative and wash the cells thoroughly 2-3 times with PBS to remove all residual formaldehyde.[]

  • Staining: Prepare a working solution of BODIPY-Palmitate (e.g., 2 µM) in PBS. Add the solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Final Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS.

  • Mounting & Imaging: Mount the coverslips using an appropriate mounting medium and image.

Visual Guides

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Observed Concentration Is Dye Concentration Optimized? Start->Concentration Washing Are Washing Steps Sufficient? Concentration->Washing No Sol_Concentration Titrate Dye (0.1-5 µM) Concentration->Sol_Concentration Yes Reagents Are Reagents Fresh & Correct? Washing->Reagents No Sol_Washing Increase Wash Steps (2-3 times with PBS) Washing->Sol_Washing Yes SamplePrep Is Sample Prep Correct? Reagents->SamplePrep No Sol_Reagents Prepare Fresh Dye Solution Use Methanol-Free PFA Reagents->Sol_Reagents Yes Sol_SamplePrep Wash Cells Pre-Staining Stain Before Fixation SamplePrep->Sol_SamplePrep Yes End Problem Resolved SamplePrep->End No Sol_Concentration->Washing Sol_Washing->Reagents Sol_Reagents->SamplePrep Sol_SamplePrep->End

Caption: A decision tree for troubleshooting high background fluorescence.

General Experimental Workflow

Experimental_Workflow cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Prep 1. Prepare Cells (70-80% Confluency) Live_Wash1 2. Wash with HBSS Live_Prep->Live_Wash1 Live_Stain 3. Stain (0.1-2µM, 15-30 min) Live_Wash1->Live_Stain Live_Wash2 4. Wash with PBS (x3) Live_Stain->Live_Wash2 Live_Image 5. Image Immediately Live_Wash2->Live_Image Fixed_Prep 1. Prepare Cells Fixed_Fix 2. Fix with 4% PFA Fixed_Prep->Fixed_Fix Fixed_Wash1 3. Wash with PBS (x3) Fixed_Fix->Fixed_Wash1 Fixed_Stain 4. Stain (0.5-5µM, 20-60 min) Fixed_Wash1->Fixed_Stain Fixed_Wash2 5. Wash with PBS (x3) Fixed_Stain->Fixed_Wash2 Fixed_Image 6. Mount & Image Fixed_Wash2->Fixed_Image

Caption: Standard workflows for live and fixed cell staining.

Potential Causes of High Background

High_Background_Causes Main High Background Fluorescence Cause1 Excess Dye Concentration Main->Cause1 Cause2 Insufficient Washing Main->Cause2 Cause3 Dye Aggregation Main->Cause3 Cause4 Residual Media/Fixative Main->Cause4 Cause5 Non-Specific Binding Main->Cause5 Cause6 Poor Cell Health Main->Cause6

Caption: Key factors contributing to high background signal.

References

Optimization

Technical Support Center: Preventing BODIPY-Palmitate Photobleaching in Time-Lapse Microscopy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BODIPY-Palmitate during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BODIPY-Palmitate during live-cell time-lapse microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my BODIPY-Palmitate time-lapse experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the BODIPY moiety of BODIPY-Palmitate, upon exposure to excitation light. This leads to a gradual decrease in fluorescence signal over time. In time-lapse microscopy, where the same sample is imaged repeatedly, photobleaching can significantly reduce the signal-to-noise ratio, making it difficult to track and quantify the fluorescently labeled palmitate accurately over the duration of the experiment.[1]

Q2: What are the main causes of BODIPY-Palmitate photobleaching?

A2: The primary causes of photobleaching are excessive exposure to high-intensity excitation light and prolonged imaging times.[2] The presence of molecular oxygen can also contribute to the photochemical reactions that lead to the degradation of the fluorescent dye.[3]

Q3: How can I minimize photobleaching of BODIPY-Palmitate?

A3: There are several strategies to mitigate photobleaching:

  • Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides a detectable signal.[4] Use the shortest possible exposure time and the longest possible interval between image acquisitions that still captures the biological process of interest.[5][6]

  • Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium.[4][7] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[8]

  • Proper Sample Preparation: Use an appropriate concentration of BODIPY-Palmitate (typically 0.5–2 µM) and ensure thorough washing to remove unbound dye, which can contribute to background fluorescence.[2]

Q4: Are BODIPY dyes considered photostable?

A4: Yes, BODIPY dyes are generally known for their high fluorescence quantum yields, high molar absorptivity, and good photostability compared to other common fluorophores like fluorescein (B123965).[7][9][10][11] However, under the demanding conditions of time-lapse microscopy, even photostable dyes can be susceptible to photobleaching.

Q5: Will using an antifade reagent affect the health of my cells?

A5: Commercially available antifade reagents designed for live-cell imaging are typically formulated to have minimal effects on cell viability and proliferation.[5][12] For example, ProLong™ Live Antifade Reagent has been shown to have little to no measurable effect on cell vitality for at least 48 hours.[5] However, it is always good practice to perform control experiments to confirm that the chosen reagent does not adversely affect the specific cell type and biological process you are studying.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid signal loss during time-lapse acquisition. 1. Excitation light intensity is too high.2. Exposure time is too long.3. Time interval between acquisitions is too short.4. Absence of an antifade reagent.1. Reduce laser power or light source intensity to 1-5% of maximum and gradually increase until a sufficient signal is achieved.[13]2. Decrease the exposure time (e.g., 50-200 ms) while ensuring a good signal-to-noise ratio.[13]3. Increase the time between image acquisitions to the maximum that still allows for tracking the biological event of interest.[13]4. Add a live-cell compatible antifade reagent to the imaging medium.[7]
Weak initial fluorescence signal. 1. Insufficient dye concentration.2. Short staining duration.3. Poor cell health.1. Optimize the BODIPY-Palmitate concentration within the recommended range of 0.5–2 µM.[2]2. Increase the staining time, typically between 15–30 minutes for live cells.[2]3. Ensure cells are healthy and not overly confluent before staining.
High background fluorescence. 1. Excessive dye concentration.2. Incomplete washing after staining.3. Phenol (B47542) red in the imaging medium.1. Use a lower concentration of BODIPY-Palmitate.2. Wash cells thoroughly (2-3 times) with fresh, pre-warmed imaging medium after staining.[2]3. Use a phenol red-free imaging medium, as phenol red can contribute to background fluorescence.[13]
Diffuse or blurry fluorescence signal. 1. Incorrect mounting medium for BODIPY dyes.2. Lipid diffusion after fixation (if applicable).1. For live-cell imaging, ensure you are using an appropriate imaging medium and not a mounting medium intended for fixed cells. Some mounting media, like ProLong Gold, have been reported to cause diffuse fluorescence with BODIPY dyes.[10]2. If imaging fixed cells, do so shortly after mounting to minimize artifacts from lipid diffusion.

Data Presentation

Table 1: Photophysical Properties of BODIPY-Palmitate

PropertyValueReference(s)
Excitation Maximum ~488 nm[4][12]
Emission Maximum ~508 nm[4][12]
Fluorophore BODIPY FL[7]
Typical Concentration 0.5 - 2 µM[2]
Fluorescence Lifetime ~5.08 - 5.87 ns (for BODIPY FL in water)

Table 2: Recommended Starting Parameters for Time-Lapse Imaging Optimization

ParameterRecommended Starting RangeOptimization Strategy
Laser Power / Light Intensity 1-5% of maximumGradually increase until a detectable signal above background is achieved. Avoid pixel saturation.[13]
Exposure Time 50-200 msAdjust to achieve a good signal-to-noise ratio without introducing significant motion blur.[13]
Time Interval As long as possibleStart with a longer interval and decrease it until the dynamics of the biological process can be accurately followed.[13]

Table 3: Efficacy of a Commercial Live-Cell Antifade Reagent

The following data is representative of the performance of ProLong™ Live Antifade Reagent and is sourced from Thermo Fisher Scientific. While not specific to BODIPY-Palmitate, it illustrates the potential for significant signal preservation.

FluorophoreTime Point% Fluorescence Signal Retained (Control)% Fluorescence Signal Retained (with ProLong™ Live)
MitoTracker™ Green FM 0 s100%100%
60 s~40%~80%
120 s~20%~70%
CellLight™ Mitochondria-GFP 0 s100%100%
60 s~50%~85%
120 s~30%~75%

Data adapted from Thermo Fisher Scientific product literature.

Experimental Protocols

Protocol 1: Staining Live Cells with BODIPY-Palmitate

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and grow to the desired confluency.

  • Dye Preparation: Prepare a stock solution of BODIPY-Palmitate in a suitable solvent like DMSO or ethanol. From the stock solution, prepare a working solution with a final concentration of 0.5–2 µM in a suitable buffer (e.g., HBSS) or serum-free medium.[2]

  • Staining: Remove the culture medium from the cells and add the BODIPY-Palmitate working solution.

  • Incubation: Incubate the cells for 15–30 minutes at 37°C, protected from light.[2]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound dye.[2][13]

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free is recommended) to the cells. If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions. The cells are now ready for time-lapse microscopy.

Visualizations

Photobleaching_Factors cluster_0 Factors Causing Photobleaching cluster_1 Preventative Strategies High Excitation Light High Excitation Light Intensity Photobleaching Photobleaching High Excitation Light->Photobleaching Long Exposure Time Long Exposure Time Long Exposure Time->Photobleaching Reactive Oxygen Species Reactive Oxygen Species (ROS) Reactive Oxygen Species->Photobleaching Reduce Light Intensity Reduce Light Intensity Signal Preservation Signal Preservation Reduce Light Intensity->Signal Preservation Shorten Exposure Time Shorten Exposure Time Shorten Exposure Time->Signal Preservation Use Antifade Reagents Use Antifade Reagents Use Antifade Reagents->Signal Preservation Optimize Time Interval Optimize Time Interval Optimize Time Interval->Signal Preservation BODIPY-Palmitate BODIPY-Palmitate BODIPY-Palmitate->Photobleaching is susceptible to

Caption: Factors contributing to photobleaching and mitigation strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Microscopy cluster_analysis Data Analysis A Plate Cells B Prepare BODIPY-Palmitate Working Solution (0.5-2 µM) A->B C Incubate Cells (15-30 min) B->C D Wash Cells (2-3x) C->D E Add Imaging Medium (+/- Antifade Reagent) D->E F Locate Cells (Transmitted Light) E->F G Optimize Imaging Settings (Low Light, Short Exposure) F->G H Set Time-Lapse Parameters (Interval, Duration) G->H I Acquire Image Series H->I J Image Processing I->J K Quantify Fluorescence (Tracking, Intensity) J->K

Caption: General workflow for time-lapse imaging with BODIPY-Palmitate.

References

Troubleshooting

Optimizing incubation time for BODIPY-Palmitate staining.

Welcome to the technical support center for BODIPY-Palmitate staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY-Palmitate staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for BODIPY-Palmitate staining?

A1: The optimal incubation time for BODIPY-Palmitate staining can vary depending on the cell type and experimental conditions. For live cell imaging, a shorter incubation time of 15–30 minutes is typically recommended to minimize potential cytotoxicity.[][] For fixed cells, the incubation time can be extended to 20–60 minutes to ensure complete labeling of lipid droplets.[] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and conditions.

Q2: What is the recommended concentration range for the BODIPY-Palmitate working solution?

A2: The recommended working concentration for BODIPY-Palmitate typically falls within the range of 0.1 to 5 µM.[] For live cell staining, a concentration of 0.1–2 µM is often used.[] For fixed cells and tissue sections, a slightly higher concentration of 0.5–5 µM and 1–10 µM, respectively, may be necessary.[] Starting with a concentration of around 1-2 µM and optimizing from there is a common practice.[][3]

Q3: How should I prepare the BODIPY-Palmitate stock and working solutions?

A3: BODIPY-Palmitate is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution, for example, 5 mM.[3] This stock solution should be stored at -20°C or -80°C, protected from light.[3][4] To prepare the working solution, the stock solution is then diluted in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the desired final concentration.[][]

Q4: Can I use BODIPY-Palmitate for staining fixed cells?

A4: Yes, BODIPY-Palmitate can be used to stain fixed cells. A common fixation protocol involves using 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[][5] After fixation, it is crucial to wash the cells thoroughly with PBS to remove any residual fixative before proceeding with the staining.[]

Q5: Is BODIPY-Palmitate suitable for use in flow cytometry?

A5: Yes, BODIPY-Palmitate is compatible with flow cytometry applications for quantifying neutral lipid content within a cell population.[3] After staining, cells are typically trypsinized to create a single-cell suspension, washed, and then analyzed on a flow cytometer.[3]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

  • Possible Cause:

    • Insufficient Dye Concentration: The concentration of BODIPY-Palmitate may be too low for the specific cell type or experimental conditions.

    • Short Incubation Time: The incubation period may not be long enough for adequate uptake and labeling of lipid droplets.[]

    • Poor Cell Health: Unhealthy or stressed cells may not take up the dye efficiently.[]

    • Photobleaching: Excessive exposure to excitation light during imaging can lead to a rapid loss of fluorescence.[]

  • Solutions:

    • Optimize Dye Concentration: Increase the concentration of the BODIPY-Palmitate working solution in a stepwise manner.

    • Extend Incubation Time: Gradually increase the incubation time, being mindful of potential cytotoxicity in live-cell imaging.[]

    • Ensure Healthy Cell Culture: Use cells that are in a logarithmic growth phase and handle them gently during the staining procedure.

    • Minimize Light Exposure: Protect the samples from light as much as possible during and after staining.[3][5] Use an anti-fade mounting medium for fixed cell imaging and minimize the intensity and duration of excitation light.[]

Issue 2: High Background Fluorescence

  • Possible Cause:

    • Excessive Dye Concentration: Using a concentration of BODIPY-Palmitate that is too high can lead to non-specific binding and increased background.[]

    • Inadequate Washing: Insufficient washing after staining can leave residual, unbound dye in the sample.[][]

    • Presence of Serum: Residual serum from the culture medium can interfere with the staining and contribute to background fluorescence.

  • Solutions:

    • Titrate Dye Concentration: Perform a concentration optimization to find the lowest effective concentration that provides a good signal-to-noise ratio.[]

    • Thorough Washing: Increase the number and duration of washing steps with PBS or another appropriate buffer after incubation with the dye.[][]

    • Pre-wash Cells: Before staining, gently wash the cells with a buffer like PBS or HBSS to remove any residual culture medium and serum.[][3]

Issue 3: Dye Aggregation or Precipitate Formation

  • Possible Cause:

    • Poor Dye Solubility: BODIPY dyes can have limited solubility in aqueous solutions.[]

    • High Dye Concentration: Very high concentrations of the dye can lead to the formation of aggregates.[]

  • Solutions:

    • Proper Solution Preparation: Ensure the BODIPY-Palmitate stock solution is fully dissolved in the organic solvent before diluting it into the aqueous working buffer.

    • Vortexing/Mixing: Vortex the working solution thoroughly before adding it to the cells.

    • Optimize Concentration: Use the lowest effective concentration of the dye to minimize the risk of aggregation.

Quantitative Data Summary

ParameterLive Cell StainingFixed Cell StainingTissue Section Staining
BODIPY-Palmitate Concentration 0.1 - 2 µM[]0.5 - 5 µM[]1 - 10 µM[]
Incubation Time 15 - 30 minutes[][]20 - 60 minutes[]30 - 60 minutes[]
Incubation Temperature 37°C[][3]Room Temperature or 37°CRoom Temperature
Fixation (if applicable) N/A4% Paraformaldehyde (15-30 min)[][5]4% Paraformaldehyde
Washing Steps 2-3 times with PBS/HBSS[][]2-3 times with PBS[]2-3 times with PBS[]

Experimental Protocol: BODIPY-Palmitate Staining of Live Cells

This protocol provides a general guideline for staining lipid droplets in live cultured cells. Optimization may be required for different cell lines and experimental setups.

Materials:

  • BODIPY-Palmitate stock solution (e.g., 5 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.[]

  • Prepare Staining Solution:

    • Warm an appropriate volume of serum-free culture medium or PBS to 37°C.

    • Dilute the BODIPY-Palmitate stock solution into the pre-warmed medium/buffer to the desired final concentration (e.g., 1-2 µM). Vortex briefly to mix.

  • Cell Washing:

    • Carefully aspirate the culture medium from the cells.

    • Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove any residual serum.[][3]

  • Staining:

    • Add the prepared BODIPY-Palmitate staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[][3]

  • Post-Staining Wash:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound dye.[]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with fluorescence microscopy using standard FITC/GFP filter sets (Excitation/Emission maxima ~488/508 nm).[4][6]

Diagrams

Staining_Optimization_Workflow cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis & Troubleshooting A Prepare Cells B Prepare Staining Solution (Titrate Concentration) A->B C Wash Cells (Pre-stain) B->C D Incubate with BODIPY-Palmitate (Vary Time) C->D E Wash Cells (Post-stain) D->E F Image Acquisition E->F G Evaluate Signal & Background F->G H Optimal Staining G->H Good S/N Ratio I Weak Signal G->I Adjust Concentration/Time J High Background G->J Improve Washing/Lower Conc. I->B Re-optimize J->B Re-optimize

Caption: Workflow for optimizing BODIPY-Palmitate staining.

References

Optimization

Troubleshooting low signal intensity in BODIPY-Palmitate experiments.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal intensity in their BODIPY-Palmitate experiments. Frequently Asked Questions (FAQs) & Troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal intensity in their BODIPY-Palmitate experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my BODIPY-Palmitate signal weak or non-existent?

A1: Low fluorescence intensity in BODIPY-Palmitate experiments can stem from several factors. A common issue is dye aggregation at high concentrations, which leads to self-quenching of the fluorescent signal.[][] Other potential causes include poor cell health, insufficient dye concentration, short incubation times, or residual solvents from fixation interfering with the dye.[] Additionally, issues with the imaging setup, such as incorrect filter sets or low laser power, can contribute to weak signals.

Q2: What is fluorescence quenching and how does it affect my BODIPY experiment?

A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a dye. For BODIPY dyes, common quenching mechanisms include:

  • Aggregation-Induced Quenching (AIQ): At high concentrations, BODIPY molecules can stack together (aggregate), causing the excited state energy to be dissipated non-radiatively instead of being emitted as light.[][]

  • Photoinduced Electron Transfer (PET): Electron transfer processes within the dye molecule or between the dye and its environment can lead to non-radiative decay.[]

  • Collisional Quenching: Collisions between the excited BODIPY molecule and other molecules in the solution can deactivate the fluorescent state.[]

To mitigate quenching, it is crucial to use the optimal dye concentration and ensure proper solution conditions.[]

Q3: My signal is bright initially but fades quickly. What is happening?

A3: Rapid signal loss, or photobleaching, can be a challenge with any fluorescent dye. While BODIPY dyes are known for their relatively high photostability, prolonged exposure to high-intensity excitation light can still lead to their photodegradation.[4][5] To minimize photobleaching, reduce the laser power to the lowest level that provides a detectable signal and decrease the exposure time. Using an anti-fade mounting medium for fixed cells can also help preserve the signal.[6]

Q4: I am seeing high background fluorescence. How can I reduce it?

A4: High background can obscure your specific signal. This is often caused by non-specific binding of the dye or residual, unbound dye in the sample.[] To reduce background, ensure thorough washing of the cells after incubation with BODIPY-Palmitate to remove any free dye.[][] Optimizing the dye concentration by using a lower concentration can also minimize non-specific staining.[] Additionally, using a buffer like HBSS for washing can be beneficial.[]

Q5: What are the optimal concentration and incubation time for BODIPY-Palmitate?

A5: The optimal concentration and incubation time can vary depending on the cell type and experimental goals. However, a general starting point for BODIPY-Palmitate is a working concentration of 0.5–2 µM.[] For live-cell imaging, a typical incubation time is between 15 and 30 minutes.[][] For fixed cells, the incubation time can be slightly longer, around 20-60 minutes, to ensure complete labeling.[] It is always recommended to perform a titration to determine the optimal conditions for your specific system.

Data Summary Tables

Table 1: Recommended Starting Concentrations for BODIPY-Palmitate

ApplicationRecommended Concentration RangeReference
General Live Cell Imaging0.1 - 2 µM[]
Lipid Droplet Staining0.5 - 2 µM[]
Fixed Cell Staining0.5 - 5 µM[]
In Vivo Studies (mouse)200 µM (administered via tail vein)[8][9]

Table 2: Recommended Incubation Times for BODIPY-Palmitate

ApplicationRecommended Incubation TimeTemperatureReference
Live Cell Imaging15 - 30 minutes37°C[]
Fixed Cell Staining20 - 60 minutesRoom Temperature[]

Experimental Protocols

Protocol 1: Live-Cell Staining with BODIPY-Palmitate
  • Cell Preparation: Culture cells to a healthy state and ensure they are not over-confluent, as this can induce stress and alter lipid metabolism.[]

  • Washing: Gently wash the cells with a warm buffer such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) to remove any residual culture medium.[]

  • Staining Solution Preparation: Prepare the BODIPY-Palmitate working solution by diluting the stock solution in a suitable buffer or serum-free medium to the desired final concentration (e.g., 1 µM).[]

  • Incubation: Add the staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing: After incubation, gently wash the cells 2-3 times with warm buffer to remove any unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for BODIPY dyes (Excitation/Emission: ~488/508 nm).[10][11]

Protocol 2: Fixed-Cell Staining with BODIPY-Palmitate
  • Cell Fixation: Fix cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature to preserve the structure of lipid droplets.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Staining: Add the BODIPY-Palmitate working solution (0.5–5 µM in PBS) and incubate for 20-60 minutes at room temperature in the dark.[]

  • Washing: Wash the cells 2-3 times with PBS to remove excess dye.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope.

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_stain Post-Staining start Healthy Cell Culture wash1 Wash with Buffer start->wash1 stain Incubate with BODIPY-Palmitate wash1->stain wash2 Wash to Remove Unbound Dye stain->wash2 image Fluorescence Imaging wash2->image

Caption: General experimental workflow for BODIPY-Palmitate staining.

troubleshooting_workflow cluster_dye Dye-Related Issues cluster_cell Cell-Related Issues cluster_imaging Imaging Setup start Low Signal Intensity concentration Optimize Dye Concentration start->concentration health Verify Cell Health start->health filters Check Filter Sets start->filters aggregation Check for Aggregation concentration->aggregation washing Improve Washing Steps health->washing laser Adjust Laser Power/ Exposure Time filters->laser

Caption: Troubleshooting flowchart for low BODIPY-Palmitate signal.

References

Troubleshooting

BODIPY-Palmitate artifacts and nonspecific staining in cells.

Welcome to the technical support center for BODIPY-Palmitate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY-Palmitate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions regarding the use of this fluorescent fatty acid analog in cell-based assays.

Troubleshooting Guide

Artifacts and nonspecific staining are common challenges when working with BODIPY-Palmitate. The following table summarizes prevalent issues, their potential causes, and recommended solutions to help you obtain clear and reliable experimental results.

IssuePotential CausesRecommended Solutions
High Background Fluorescence - Excess dye concentration.[1] - Insufficient washing.[1] - Presence of residual serum or media components. - Autofluorescence from cells or media.[2]- Titrate BODIPY-Palmitate concentration to the lowest effective level (typically 0.5–5 µM).[1] - Increase the number and duration of wash steps with a suitable buffer (e.g., PBS or HBSS).[1] - Ensure complete removal of culture media before staining and wash cells thoroughly. - Include an unstained control to assess baseline autofluorescence.
Aggregates or Punctate Staining Outside of Cells - Poor solubility of BODIPY-Palmitate in aqueous buffer.[3] - High dye concentration leading to precipitation.[1][3] - Improper storage of the dye.- Prepare fresh working solutions of BODIPY-Palmitate for each experiment.[1] - Vortex the diluted dye solution vigorously before adding it to the cells.[3] - Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to maintain solubility and minimize cytotoxicity.[1] - Store stock solutions at -20°C or -80°C as recommended by the manufacturer and protect from light.
Nonspecific Intracellular Staining (Diffuse Cytoplasmic Fluorescence) - Staining of non-lipid droplet structures (e.g., endoplasmic reticulum, mitochondria).[4] - Cell stress or toxicity induced by high dye concentration or prolonged incubation. - Inappropriate fixation methods.[3]- Optimize incubation time; shorter durations (15-30 minutes) are often sufficient.[1] - Use healthy, sub-confluent cells for experiments. - For fixed-cell imaging, use methanol-free formaldehyde (B43269) to preserve lipid droplet morphology and prevent delipidation.[3] - Consider co-localization studies with organelle-specific markers to identify nonspecific binding sites.
Weak or No Fluorescence Signal - Insufficient dye concentration or incubation time.[1] - Poor cell health or low lipid content. - Photobleaching during image acquisition.- Increase BODIPY-Palmitate concentration or incubation time incrementally.[1] - Use positive controls (e.g., cells treated with oleic acid) to induce lipid droplet formation.[2] - Use an anti-fade mounting medium for fixed cells and minimize exposure to excitation light during live-cell imaging.
Inconsistent Staining Between Samples - Uneven cell density.[5] - Variability in dye loading and washing steps. - Differences in cell health or metabolic state across samples.- Ensure uniform cell seeding and confluency at the time of staining.[5] - Use a multichannel pipette for consistent addition of dye and wash solutions.[6] - Maintain consistent culture conditions for all experimental groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of BODIPY-Palmitate for staining cells?

The optimal concentration can vary depending on the cell type and experimental conditions. However, a good starting range is typically between 0.5 µM and 5 µM.[1] It is always recommended to perform a concentration titration to determine the lowest concentration that provides a sufficient signal-to-noise ratio for your specific application.

Q2: Can I use BODIPY-Palmitate for both live-cell and fixed-cell imaging?

Yes, BODIPY-Palmitate can be used for both live and fixed cells. For live-cell imaging, it is crucial to use the lowest possible concentration and incubation time to minimize cytotoxicity. For fixed-cell staining, it is important to use a fixation method that preserves lipid droplets, such as paraformaldehyde (PFA) without methanol, as alcohol-based fixatives can extract lipids.[3]

Q3: How should I prepare the BODIPY-Palmitate working solution to avoid aggregates?

BODIPY dyes are hydrophobic and can precipitate in aqueous solutions.[3] To minimize aggregate formation, prepare a stock solution in a non-polar solvent like DMSO or ethanol.[3] For the working solution, dilute the stock in your desired buffer (e.g., PBS or serum-free media) and vortex vigorously immediately before adding it to your cells.[3] It is also advisable to prepare the working solution fresh for each experiment.[1]

Q4: My BODIPY-Palmitate staining appears diffuse throughout the cytoplasm instead of localizing to distinct droplets. What could be the cause?

Diffuse cytoplasmic staining can occur due to several reasons. High concentrations of the dye can lead to nonspecific binding to other cellular membranes, such as the endoplasmic reticulum.[4] Cell stress or toxicity can also alter lipid metabolism and lead to a more diffuse distribution of fatty acids. Additionally, certain cell types may metabolize the palmitate moiety, leading to the incorporation of the BODIPY fluorophore into various cellular components. To address this, try reducing the dye concentration and incubation time, and ensure your cells are healthy.

Q5: How can I be sure that the fluorescence I'm observing is from fatty acid uptake and not just nonspecific membrane staining?

To verify that the signal is due to specific uptake, you can perform several control experiments. One common method is to compete for uptake by co-incubating the cells with an excess of unlabeled palmitic acid. A significant reduction in the BODIPY-Palmitate signal would suggest specific, transporter-mediated uptake. Additionally, using inhibitors of fatty acid transport proteins can help elucidate the uptake mechanism.[6]

Experimental Protocols & Visualizations

Standard Protocol for BODIPY-Palmitate Staining of Cultured Cells

This protocol provides a general guideline for staining adherent cells with BODIPY-Palmitate. Optimization may be required for different cell types and experimental setups.

Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Serum-free cell culture medium

  • Fixative (e.g., 4% methanol-free paraformaldehyde in PBS) for fixed-cell imaging

  • Mounting medium with DAPI (optional, for nuclear counterstaining in fixed cells)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Preparation of Staining Solution:

    • Thaw the BODIPY-Palmitate stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in warm, serum-free medium or PBS.

    • Vortex the solution thoroughly immediately before use.

  • Cell Staining:

    • Wash the cells twice with warm PBS to remove any residual serum.

    • Add the BODIPY-Palmitate staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging:

    • Live-Cell Imaging: Add fresh warm PBS or imaging buffer to the cells and proceed with imaging immediately. Use excitation/emission wavelengths of approximately 488/515 nm.

    • Fixed-Cell Imaging:

      • After washing, fix the cells with 4% methanol-free PFA for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Seed Cells wash1 Wash Cells with PBS start->wash1 prep_stain Prepare Staining Solution (BODIPY-Palmitate in buffer) stain Incubate with BODIPY-Palmitate (15-30 min, 37°C) prep_stain->stain wash2 Wash Cells 3x with PBS stain->wash2 live_img Live-Cell Imaging wash2->live_img fix Fix with PFA wash2->fix mount Mount Sample fix->mount fixed_img Fixed-Cell Imaging mount->fixed_img troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Staining Quality (High Background, Aggregates, Nonspecificity) conc Incorrect Dye Concentration issue->conc sol Poor Dye Solubility issue->sol wash Insufficient Washing issue->wash health Poor Cell Health issue->health fixation Improper Fixation issue->fixation titrate Titrate Concentration conc->titrate fresh Use Fresh Solution & Vortex sol->fresh inc_wash Increase Wash Steps wash->inc_wash check_cells Use Healthy Cells health->check_cells opt_fix Optimize Fixation (Methanol-Free PFA) fixation->opt_fix artifact_pathway cluster_factors Contributing Factors cluster_artifacts Resulting Artifacts cluster_outcome Experimental Outcome dye_prop Dye Properties (Hydrophobicity) aggregates Extracellular Aggregates dye_prop->aggregates exp_cond Experimental Conditions (Concentration, Incubation) high_bg High Background exp_cond->high_bg nonspecific Nonspecific Staining exp_cond->nonspecific cell_state Cellular State (Health, Metabolism) cell_state->nonspecific outcome Inaccurate Data & Misinterpretation aggregates->outcome high_bg->outcome nonspecific->outcome

References

Optimization

How to improve the signal-to-noise ratio for BODIPY-Palmitate imaging.

Welcome to the technical support center for BODIPY-Palmitate imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY-Palmitate imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY-Palmitate and what is it used for?

A1: BODIPY-Palmitate is a fluorescently labeled version of palmitic acid, a common saturated fatty acid.[1][2][3][4] It is used as a probe to monitor the uptake and metabolism of fatty acids into live cells.[1][2][3][4] This allows researchers to study lipid trafficking, storage in lipid droplets, and the effects of various conditions or compounds on these processes.[2][5]

Q2: What are the excitation and emission maxima for BODIPY-Palmitate?

A2: The excitation and emission maxima for BODIPY-Palmitate are approximately 488 nm and 508 nm, respectively.[1][4]

Q3: Can BODIPY-Palmitate be used in both live and fixed cells?

A3: Yes, BODIPY dyes, including those conjugated to lipids, can be used for imaging in both live and fixed cells.[][7] However, the protocol will differ between the two applications. For live-cell imaging, the dye is typically added to the culture medium and incubated for a specific period.[8] For fixed cells, staining is performed after fixation and permeabilization steps.[]

Q4: What is a typical concentration range for BODIPY-Palmitate staining?

A4: The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting point for cell cultures is between 0.1–5 µM.[] For live cell imaging, a concentration of 0.1-2 µM is often recommended, while for fixed cells, a range of 0.5-5 µM is common.[] It is always best to determine the optimal concentration empirically for your specific system.

Troubleshooting Guide

High background fluorescence and low signal are common issues that can significantly impact the quality of BODIPY-Palmitate imaging data. This guide provides a systematic approach to troubleshooting and improving your signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from within the cells, making analysis difficult.

Possible Causes & Solutions:

  • Excessive Dye Concentration: Using too much BODIPY-Palmitate can lead to high, non-specific background staining.

    • Solution: Optimize the dye concentration by performing a titration. Start with a low concentration (e.g., 0.5 µM) and incrementally increase it to find the lowest concentration that provides a specific signal without excessive background.[][]

  • Inadequate Washing: Insufficient washing after staining can leave residual, unbound dye in the imaging medium or on the coverslip.

    • Solution: Increase the number and duration of washing steps after incubation with the dye.[] Use a buffered saline solution like PBS or HBSS for washing.[]

  • Presence of Serum in Media: Serum components can bind to BODIPY-Palmitate, contributing to background fluorescence.

    • Solution: If possible, perform the staining and final imaging in serum-free media. If serum is required for cell health, minimize the incubation time with the dye in serum-containing media and ensure thorough washing.

  • Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to the background.

    • Solution: Image a set of unstained control cells under the same imaging conditions to assess the level of autofluorescence.[10] If autofluorescence is high, you may need to use spectral unmixing if your imaging system supports it, or choose a different fluorescent probe with a distinct emission spectrum.

Issue 2: Weak or No Signal

A weak signal can make it impossible to distinguish true cellular uptake from background noise.

Possible Causes & Solutions:

  • Low Dye Concentration: The concentration of BODIPY-Palmitate may be too low for detection.

    • Solution: As with high background, perform a concentration titration to find the optimal concentration for your cells.[11]

  • Short Incubation Time: The cells may not have had enough time to take up the fluorescent fatty acid.

    • Solution: Optimize the incubation time. Typical incubation times range from 15 to 60 minutes.[] Perform a time-course experiment to determine the optimal incubation period for your cell type.

  • Cell Health: Unhealthy or dying cells may not actively transport fatty acids.

    • Solution: Ensure your cells are healthy and not overly confluent before starting the experiment.[] Use a viability stain to confirm cell health if you suspect a problem.

  • Photobleaching: Exposure to high-intensity excitation light can cause the fluorophore to fade.

    • Solution: Minimize the exposure time and intensity of the excitation light.[] Use an anti-fade mounting medium for fixed cell imaging.[][]

  • Fluorescence Quenching: At high concentrations, BODIPY dyes can self-quench, leading to a decrease in the fluorescence signal.[12][]

    • Solution: Avoid using excessively high concentrations of the dye. This is another reason why optimizing the concentration is critical.[]

Experimental Protocols

Protocol 1: Live-Cell Imaging of BODIPY-Palmitate Uptake

This protocol provides a general guideline for staining live, adherent cells.

Materials:

  • BODIPY-Palmitate stock solution (e.g., in DMSO)

  • Cell culture medium (serum-free or complete, as determined by optimization)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).[]

  • Prepare Staining Solution: Dilute the BODIPY-Palmitate stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1 µM). Protect the solution from light.[1][]

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY-Palmitate staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[][8] The optimal time may vary.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove unbound dye.[]

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., serum-free medium without phenol (B47542) red) to the cells. Image immediately using a fluorescence microscope with appropriate filters for BODIPY fluorescence (Excitation/Emission: ~488/508 nm).[1]

Protocol 2: Staining of Fixed Cells with BODIPY-Palmitate

This protocol is for staining lipid droplets in fixed cells.

Materials:

  • BODIPY-Palmitate stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS - use with caution as it may affect lipid droplets)[14]

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If necessary for other stains, permeabilize the cells. Note that detergents like Triton X-100 can extract lipids, so this step should be performed gently and for a short duration, or a saponin-based permeabilization buffer may be preferred.[14]

  • Staining: Prepare the BODIPY-Palmitate staining solution in PBS at the desired concentration (e.g., 1-5 µM).[] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[]

  • Imaging: Image using a fluorescence or confocal microscope.

Quantitative Data Summary

ParameterLive Cell ImagingFixed Cell ImagingTissue SectionsReference
BODIPY Concentration 0.1 - 2 µM0.5 - 5 µM1 - 10 µM[]
Incubation Time 15 - 30 minutes20 - 60 minutes30 - 60 minutes[]
Incubation Temperature 37°CRoom TemperatureRoom Temperature[][8]

Visualized Workflows and Pathways

experimental_workflow_live_cell start Start: Culture cells to 70-80% confluency prep_stain Prepare BODIPY-Palmitate staining solution (0.1-2 µM) in pre-warmed media start->prep_stain wash1 Wash cells once with PBS prep_stain->wash1 stain Add staining solution to cells wash1->stain incubate Incubate at 37°C for 15-30 min (protect from light) stain->incubate wash2 Wash cells 2-3 times with warm PBS incubate->wash2 image Image immediately in serum-free buffer wash2->image end_node End: Analyze data image->end_node

Figure 1. A generalized workflow for live-cell imaging with BODIPY-Palmitate.

troubleshooting_workflow cluster_background High Background cluster_signal Low Signal start Imaging Issue (High Background or Low Signal) bg_q1 Is dye concentration optimized? start->bg_q1 High Background sig_q1 Is dye concentration optimized? start->sig_q1 Low Signal bg_a1_no Perform concentration titration (lower concentration) bg_q1->bg_a1_no No bg_q2 Are washing steps adequate? bg_q1->bg_q2 Yes bg_end Re-image bg_a1_no->bg_end bg_a2_no Increase number and duration of washes bg_q2->bg_a2_no No bg_q3 Is serum present during imaging? bg_q2->bg_q3 Yes bg_a2_no->bg_end bg_a3_yes Image in serum-free media bg_q3->bg_a3_yes Yes bg_q3->bg_end No bg_a3_yes->bg_end sig_a1_no Perform concentration titration (higher concentration) sig_q1->sig_a1_no No sig_q2 Is incubation time sufficient? sig_q1->sig_q2 Yes sig_end Re-image sig_a1_no->sig_end sig_a2_no Perform time-course experiment sig_q2->sig_a2_no No sig_q3 Are cells healthy? sig_q2->sig_q3 Yes sig_a2_no->sig_end sig_a3_no Check cell viability and confluency sig_q3->sig_a3_no No sig_q3->sig_end Yes sig_a3_no->sig_end

Figure 2. A decision-making workflow for troubleshooting common imaging issues.

fatty_acid_pathway cluster_fates Intracellular Fates bodipy_palmitate BODIPY-Palmitate (Extracellular) membrane Cell Membrane bodipy_palmitate->membrane transporter Fatty Acid Transporters (e.g., FATP2) membrane->transporter intracellular BODIPY-Palmitate (Intracellular) transporter->intracellular Uptake lipid_droplet Incorporation into Triglycerides (Lipid Droplets) intracellular->lipid_droplet phospholipids Incorporation into Phospholipids intracellular->phospholipids beta_oxidation Mitochondrial β-oxidation intracellular->beta_oxidation

Figure 3. Simplified pathway of BODIPY-Palmitate uptake and intracellular localization.

References

Troubleshooting

Technical Support Center: Assessing BODIPY-Palmitate Cytotoxicity in Long-Term Cell Culture

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and detailed protocols for assessing the cytotoxicity of BODIPY-FL C16 (BODIPY-Palmi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and detailed protocols for assessing the cytotoxicity of BODIPY-FL C16 (BODIPY-Palmitate) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY-Palmitate and how is it used in cell culture?

A1: BODIPY-FL C16 is a fluorescently labeled version of palmitic acid, a common 16-carbon saturated fatty acid.[1][2] It consists of a palmitate molecule linked to a BODIPY FL green fluorescent dye.[3][4] Researchers use it to visualize and track the uptake and intracellular distribution of fatty acids in live cells.[2][5] It allows for the study of lipid metabolism, storage in lipid droplets, and transport across cell membranes.[3][6][] Its fluorescence excitation and emission maxima are approximately 505/515 nm.[3]

Q2: Can BODIPY-Palmitate be cytotoxic to cells, especially in long-term studies?

A2: Yes, prolonged exposure to high concentrations of palmitate, the fatty acid component of BODIPY-Palmitate, can be cytotoxic.[8][9] This phenomenon, known as lipotoxicity, can induce cellular stress and apoptosis (programmed cell death).[10][11][12] While the BODIPY dye itself can exhibit phototoxicity upon intense light exposure, the primary concern for long-term cytotoxicity stems from the metabolic effects of the saturated fatty acid chain.

Q3: What is lipotoxicity and how does it relate to palmitate?

A3: Lipotoxicity refers to the cellular damage and death caused by the accumulation of excess fatty acids.[13] Saturated fatty acids like palmitate are particularly known to induce lipotoxicity in various cell types.[14] The mechanisms involve endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the production of pro-apoptotic signaling molecules like ceramides.[10][12][15][16]

Q4: What are the typical signs of cytotoxicity in my cell culture after using BODIPY-Palmitate?

A4: Signs of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding and detachment), and increased numbers of floating cells.[8][9] At a molecular level, you might observe activation of caspases (key enzymes in apoptosis), DNA fragmentation, and dissipation of the mitochondrial membrane potential.[12][15][17]

Q5: How can I minimize potential cytotoxicity when using BODIPY-Palmitate?

A5: To minimize cytotoxicity, it is crucial to:

  • Use the lowest effective concentration: Titrate the BODIPY-Palmitate concentration to find the minimum level required for adequate signal. Working concentrations often range from 0.5 to 2 µM for staining.[]

  • Limit exposure time: For live-cell imaging, stain cells for a short duration (e.g., 15-30 minutes) immediately before observation.[][18]

  • Complex with BSA: Prepare fatty acid solutions by complexing them with bovine serum albumin (BSA). This improves solubility and mimics physiological transport, which can modulate the cytotoxic effects.[19]

  • Include unsaturated fatty acids: Co-incubation with monounsaturated fatty acids, like oleate, can protect cells from palmitate-induced apoptosis.[11][14]

Q6: Does the BODIPY dye itself contribute to cytotoxicity?

A6: BODIPY dyes are generally considered to have low cytotoxicity for short-term imaging.[20] However, like most fluorophores, they can generate reactive oxygen species (ROS) when excited by light, leading to phototoxicity. This is a greater concern during time-lapse imaging where cells are exposed to repeated illumination. To mitigate this, use the lowest possible laser power and exposure time needed to acquire a clear image.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Cell Death After Staining 1. High BODIPY-Palmitate Concentration: The concentration of the probe is above the toxic threshold for your specific cell line.[9][21] 2. Prolonged Incubation: Long-term exposure leads to cumulative lipotoxicity.[22] 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the probe are toxic to cells.1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 5 µM) to determine the optimal, non-toxic concentration for your experiment. 2. Reduce incubation time: For live imaging, stain for 15-30 minutes.[] For longer-term studies tracking metabolic fate, carefully titrate both concentration and duration. 3. Ensure final solvent concentration is low: Keep the final DMSO or ethanol (B145695) concentration in the culture medium well below 0.1% to minimize solvent-induced cytotoxicity.[]
Weak or No Fluorescent Signal 1. Insufficient Dye Concentration: The concentration is too low for detection. 2. Short Staining Duration: Incubation time is not sufficient for cellular uptake.[] 3. Quenching: High concentrations of the probe in aqueous media or within the cell can lead to self-quenching.[23] 4. Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral properties of BODIPY FL (Ex/Em ~505/515 nm).[3]1. Increase concentration incrementally: Try slightly higher concentrations within the recommended range (0.5-2 µM).[] 2. Increase incubation time: Extend the staining period, but monitor for potential cytotoxicity. 3. Optimize concentration: Avoid excessively high concentrations. Ensure proper dispersion in media. 4. Verify microscope settings: Confirm you are using the correct laser lines and filter cubes (e.g., a standard FITC/GFP filter set).[24]
High Background Fluorescence 1. Dye Aggregation: BODIPY-Palmitate has poor solubility in aqueous media and can form aggregates.[] 2. Insufficient Washing: Residual probe remains in the medium after staining.[] 3. Serum Autofluorescence: Components in the fetal bovine serum (FBS) are fluorescent.1. Prepare fresh solutions: Make a fresh working solution from a concentrated stock just before use. Vortex thoroughly. Complexing with fatty acid-free BSA can improve solubility.[19] 2. Perform thorough washes: After staining, wash cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.[][24] 3. Image in serum-free media: For the final imaging step, replace the culture medium with a serum-free imaging buffer (like HBSS or PBS).
Inconsistent Results 1. Variable Cell Health/Density: Differences in cell confluence or health between experiments can alter fatty acid uptake and metabolism.[13] 2. Inconsistent Probe Preparation: Variation in the preparation of the BODIPY-Palmitate:BSA complex can lead to different levels of free and bound fatty acid.[19] 3. Light Exposure: Differences in light exposure between experiments can lead to variable phototoxicity or photobleaching.1. Standardize cell seeding: Always plate the same number of cells and perform experiments at a consistent level of confluency. 2. Use a standardized protocol: Follow a strict, documented protocol for preparing the fatty acid solution, including incubation time and temperature for complexing with BSA. 3. Standardize imaging parameters: Use consistent microscope settings (laser power, exposure time, etc.) for all samples and experiments.

Data Presentation: Palmitate-Induced Cytotoxicity

The following tables summarize data on the cytotoxic effects of palmitate from various studies. Note that the exact effective concentrations can vary significantly depending on the cell type, culture conditions, and assay used.

Table 1: Dose- and Time-Dependent Effects of Palmitate on Cell Viability

Cell TypePalmitate ConcentrationExposure TimeEffect on Viability/MetabolismCitation
Intestinal Organoids0.5 mM48 hMinimal but significant reduction in viability[21][25]
Intestinal Organoids1.0 mM24 hStrong cytotoxic effect[21][25]
Endothelial EA.hy926150 µM6 daysDecreased cell viability and mitochondrial function[8]
L6 Myotubes200-800 µM8 hNo effect on viability, but significant reduction in fatty acid oxidation[22]
Murine Intestinal Cells>500 µM24-48 h40-60% reduction in cell viability[9]

Table 2: Comparison of Saturated vs. Unsaturated Fatty Acid Cytotoxicity

Fatty AcidTypeConcentrationObservationCitation
Palmitate (C16:0)Saturated0.25 mMInduced apoptosis (89% non-viable cells)[11]
Palmitoleate (C16:1)Monounsaturated0.25 mMNot toxic; protected against palmitate toxicity[11]
OleateMonounsaturatedN/ANot cytotoxic; can ameliorate palmitate toxicity[12]
LinoleatePolyunsaturatedN/AProtected against palmitate-induced apoptosis[26]

Experimental Protocols

Protocol 1: General Staining with BODIPY-Palmitate for Live-Cell Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes or chambered coverglass to reach 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution:

    • Prepare a stock solution of BODIPY-Palmitate (e.g., 1-5 mM in DMSO). Store at -20°C, protected from light.[1][24]

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration (typically 0.5-2 µM).[] Vortex the solution well.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the BODIPY-Palmitate staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.[][24]

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or a suitable imaging buffer (e.g., HBSS) to remove residual dye.[]

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed immediately to imaging on a fluorescence microscope using a FITC/GFP filter set (Excitation ~488 nm, Emission ~515 nm).[4][5]

Protocol 2: Assessing Cell Viability using an ATP-Based Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of BODIPY-Palmitate (or unlabeled palmitate for lipotoxicity studies) in culture medium. Include a vehicle control (e.g., medium with BSA and the same final DMSO concentration).

    • Replace the medium in the wells with the treatment media.

    • Incubate for the desired long-term period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer. Cell viability is directly proportional to the luminescence intensity.

Protocol 3: Measuring Apoptosis via Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability protocol above, using an appropriate plate (opaque-walled for luminescence, clear-bottom for fluorescence).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the caspase-3/7 assay reagent (which contains a pro-fluorescent or pro-luminescent caspase substrate) according to the manufacturer's protocol.

    • Add the reagent to each well.

    • Mix gently and incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence or luminescence on a plate reader. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.[17]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic A 1. Seed Cells (e.g., 96-well plate) B 2. Long-Term Incubation with BODIPY-Palmitate A->B C 3. Perform Cytotoxicity Assay (e.g., ATP or Caspase Assay) B->C D 4. Data Acquisition (Plate Reader) C->D E 5. Analyze Results D->E Start High Cytotoxicity Observed? Conc Is Concentration > 2µM? Start->Conc Yes Time Is Incubation > 24h? Conc->Time No Sol1 Action: Lower Concentration Conc->Sol1 Yes Solvent Is Solvent Conc. > 0.1%? Time->Solvent No Sol2 Action: Reduce Time Time->Sol2 Yes Sol3 Action: Reduce Solvent % Solvent->Sol3 Yes OK Problem Likely Solved Sol1->OK Sol2->OK Sol3->OK

Workflow for cytotoxicity experiments and troubleshooting.
Signaling Pathway of Palmitate-Induced Lipotoxicity

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Palmitate Excess Palmitate (from BODIPY-Palmitate) ER_Stress ER Stress Palmitate->ER_Stress Ceramide De Novo Ceramide Synthesis Palmitate->Ceramide Mito_Dys Mitochondrial Dysfunction Palmitate->Mito_Dys Direct Effect UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Ceramide->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP ROS->Apoptosis CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Key pathways in palmitate-induced cellular lipotoxicity.

References

Optimization

Solving BODIPY-Palmitate solubility and aggregation issues in media.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY-Palmitate. Our goal is to help...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY-Palmitate. Our goal is to help you overcome common challenges related to solubility and aggregation to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving BODIPY-Palmitate and preparing stock solutions?

A1: BODIPY-Palmitate is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[][2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO or ethanol. For example, a stock solution of 1-10 mM can be prepared by dissolving the powdered dye in the chosen solvent.[3] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[2][4]

Q2: I'm observing precipitate or aggregation after diluting my BODIPY-Palmitate stock solution in aqueous media. How can I prevent this?

A2: This is a common issue as BODIPY dyes are hydrophobic and tend to aggregate in aqueous environments, which can lead to fluorescence quenching.[3][5] To minimize aggregation:

  • Vigorous Mixing: Immediately after diluting the stock solution into your aqueous buffer or media (e.g., PBS, HBSS, or cell culture medium), vortex or shake the solution vigorously to ensure rapid and uniform dispersion.[3]

  • Use Freshly Diluted Solutions: Prepare the working solution immediately before applying it to your samples.[]

  • BSA Conjugation: For live-cell experiments, complexing BODIPY-Palmitate with fatty acid-free Bovine Serum Albumin (BSA) is a highly effective method to improve solubility and ensure physiological delivery to cells.[6][7]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low, typically less than 0.1%, to avoid cytotoxicity.[]

Q3: What is the recommended working concentration of BODIPY-Palmitate for cell staining?

A3: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general starting range is between 0.5 µM and 10 µM.[][][9] It is always recommended to perform a titration experiment to determine the ideal concentration for your specific application that provides a strong signal with minimal background.[6]

Q4: Can I use BODIPY-Palmitate for both live and fixed cell imaging?

A4: Yes, BODIPY-Palmitate is suitable for staining both live and fixed cells.[][9]

  • Live Cells: It readily penetrates the cell membrane of live cells, allowing for the real-time observation of fatty acid uptake and lipid droplet dynamics.[]

  • Fixed Cells: For fixed-cell imaging, it is recommended to use a mild fixation method, such as 2-4% paraformaldehyde for 10-15 minutes, to preserve the integrity of lipid droplets.[][] Avoid using methanol-based fixatives or permeabilizing agents like detergents, as they can extract lipids and lead to signal loss.[3]

Q5: How can I reduce high background fluorescence in my images?

A5: High background can obscure your signal and complicate analysis. To reduce it:

  • Optimize Dye Concentration: Use the lowest concentration of BODIPY-Palmitate that gives a detectable signal.

  • Thorough Washing: After staining, wash the cells 2-3 times with a suitable buffer like PBS or HBSS to remove any unbound dye.[][]

  • Use Serum-Free Media: When possible, perform the staining in serum-free or reduced-serum media to minimize non-specific binding to proteins in the serum.[6]

  • Control for Autofluorescence: Include an unstained control sample to assess the level of natural cellular fluorescence.[]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal - Dye concentration is too low.- Staining time is too short.- Dye has aggregated and precipitated out of solution.- Photobleaching during imaging.- Increase the BODIPY-Palmitate concentration (perform a titration).- Increase the incubation time.- Ensure proper dissolution of the stock and vigorous mixing when preparing the working solution. Consider using a BSA-complexed solution.- Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells.[]
High Background Fluorescence - Dye concentration is too high.- Insufficient washing after staining.- Non-specific binding of the dye.- Decrease the BODIPY-Palmitate concentration.- Increase the number and duration of washing steps with PBS or HBSS.[]- Perform staining in serum-free media.
Uneven or Punctate Staining (Not in Lipid Droplets) - Aggregation of the dye in the working solution.- The dye has precipitated onto the cells or coverslip.- Prepare fresh working solutions and use them immediately.- Vigorously mix the working solution before adding it to the cells.[3]- Consider using a BSA-fatty acid complex to improve solubility.[6]
Cell Toxicity or Altered Morphology - The concentration of the organic solvent (e.g., DMSO) is too high.- The concentration of BODIPY-Palmitate is too high.- Ensure the final concentration of the organic solvent in the media is below 0.1%.[]- Reduce the working concentration of the dye.

Experimental Protocols

Protocol 1: Preparation of BODIPY-Palmitate Stock Solution
  • Bring the vial of powdered BODIPY-Palmitate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 5-10 mM).[4][9]

  • Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[2][9] The stock solution is typically stable for at least 6 months when stored properly at -80°C.[2]

Protocol 2: Preparation of BSA-Complexed BODIPY-Palmitate

This protocol is adapted for delivering the hydrophobic BODIPY-Palmitate to live cells in a more physiologically relevant manner, which can enhance solubility and reduce aggregation.

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or cell culture medium.

  • In a sterile tube, add the desired volume of the BSA solution.

  • While vortexing the BSA solution, slowly add the required volume of the BODIPY-Palmitate stock solution (in DMSO or ethanol) to achieve the desired final concentration and molar ratio. A molar ratio of fatty acid to BSA between 1.5:1 and 5:2 is often used.[10][11]

  • Incubate the mixture at 37°C for at least 30-60 minutes with gentle shaking to allow for complex formation.[10][12]

  • The resulting complex can then be diluted in cell culture medium to the final working concentration for treating the cells.

Protocol 3: Staining Live Cells with BODIPY-Palmitate
  • Culture cells to the desired confluency (typically 70-80%) on coverslips or in an appropriate imaging dish.[]

  • Prepare the BODIPY-Palmitate working solution by diluting the stock solution in serum-free medium or HBSS to the final desired concentration (e.g., 1-5 µM). If using a BSA-complexed solution, dilute it accordingly.

  • Remove the culture medium from the cells and wash once with warm PBS or HBSS.[]

  • Add the BODIPY-Palmitate working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Remove the staining solution and wash the cells two to three times with warm PBS or HBSS.[]

  • Add fresh, warm culture medium or an appropriate imaging buffer to the cells.

  • Proceed with imaging using a fluorescence microscope with appropriate filter sets (Excitation/Emission maxima ~488/508 nm).[2]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (0.5-10 µM in Media/Buffer) stock->working bsa_complex Optional: Complex with BSA stock->bsa_complex bsa_complex->working wash1 Wash Cells (PBS/HBSS) stain Incubate with Working Solution (15-30 min, 37°C) wash1->stain wash2 Wash Cells 2-3x (PBS/HBSS) stain->wash2 image Fluorescence Microscopy wash2->image start Start start->wash1

Caption: General workflow for staining cells with BODIPY-Palmitate.

troubleshooting_logic start Problem: Weak or No Signal cause1 Is dye concentration optimized? start->cause1 cause2 Is the working solution clear? cause1->cause2 Yes solution1 Solution: Perform concentration titration. cause1->solution1 No cause3 Is there sufficient incubation time? cause2->cause3 Yes solution2 Solution: Prepare fresh solution, vortex vigorously, or use BSA. cause2->solution2 No (Cloudy/Precipitate) solution3 Solution: Increase incubation time. cause3->solution3 No

Caption: Troubleshooting logic for weak fluorescence signal.

References

Troubleshooting

Choosing the correct filter sets for BODIPY-Palmitate microscopy.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BODIPY-Palmitate in microscopy applications....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BODIPY-Palmitate in microscopy applications.

Frequently Asked Questions (FAQs)

1. What are the excitation and emission maxima of BODIPY-Palmitate?

BODIPY-Palmitate, also known as BODIPY FL C16, is a green fluorescent fatty acid analog. Its spectral properties can vary slightly depending on the local environment (e.g., solvent, binding to proteins). However, the generally accepted excitation and emission maxima are in the blue-green region of the spectrum.[1][2][3]

2. Which filter sets are appropriate for BODIPY-Palmitate?

Given its spectral characteristics, a standard FITC (Fluorescein isothiocyanate) filter set is often suitable for imaging BODIPY-Palmitate.[4] An ideal filter set will have an excitation filter that covers the peak excitation wavelength and an emission filter that captures the peak emission, while a dichroic mirror effectively separates the two.

3. What are some common applications of BODIPY-Palmitate in research?

BODIPY-Palmitate is widely used to study cellular fatty acid uptake and lipid metabolism.[1][5][6] It serves as a fluorescent probe to visualize the distribution and dynamics of lipids within cells, particularly in organelles like the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[1]

Data Presentation: Spectral Properties and Recommended Filter Set

For optimal signal detection and minimal crosstalk, it is crucial to match the microscope's filter set to the spectral properties of BODIPY-Palmitate.

FluorophoreExcitation Maxima (nm)Emission Maxima (nm)Recommended Excitation Filter (nm)Recommended Dichroic Mirror (nm)Recommended Emission Filter (nm)
BODIPY-Palmitate (BODIPY FL C16)~488 - 505[1][3][5][6]~508 - 515[1][3][5][6]470/40495525/50

Troubleshooting Guide

This guide addresses common issues encountered during BODIPY-Palmitate microscopy experiments.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal Insufficient dye concentration: The concentration of BODIPY-Palmitate may be too low for detection.Increase the working concentration of BODIPY-Palmitate. A typical starting range is 1-5 µM.[7]
Inadequate incubation time: The dye may not have had enough time to be taken up by the cells.Increase the incubation time. A common starting point is 15-30 minutes at 37°C.[]
Poor cell health: Unhealthy or dying cells may not efficiently take up the fatty acid analog.Ensure cells are healthy and in the logarithmic growth phase before staining.
Incorrect filter set: The microscope filters may not be optimal for the excitation and emission of BODIPY-Palmitate.Verify that the filter set matches the spectral properties of the dye (see table above).
High Background Fluorescence Excess dye: Unbound BODIPY-Palmitate in the medium can contribute to high background.Thoroughly wash the cells with a balanced salt solution (e.g., PBS or HBSS) after incubation to remove excess dye.[]
Dye precipitation: BODIPY-Palmitate can aggregate if not properly dissolved.Ensure the dye is fully dissolved in a suitable solvent like DMSO before preparing the working solution.
Autofluorescence: Some cell types or media components can exhibit natural fluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different medium or spectral unmixing techniques.
Photobleaching Excessive excitation light intensity: High-intensity light can rapidly destroy the fluorophore.Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.[]
Long exposure times: Prolonged exposure to excitation light increases the likelihood of photobleaching.Use the shortest possible exposure time that yields a clear image.[]
Sample handling: Improper storage or handling of the stained sample can lead to signal degradation.Image samples as soon as possible after staining and use an anti-fade mounting medium for fixed cells.[7][]
Signal Bleed-through (in multi-color experiments) Spectral overlap: The emission spectrum of BODIPY-Palmitate may overlap with the excitation or emission of another fluorophore.Choose fluorophores with minimal spectral overlap. Use narrow bandpass emission filters and perform sequential imaging to acquire each channel separately.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: Staining of Live Cells with BODIPY-Palmitate for Fluorescence Microscopy

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a stock solution of BODIPY-Palmitate (e.g., 1 mM in anhydrous DMSO).

    • On the day of the experiment, dilute the stock solution in a serum-free culture medium or a balanced salt solution (e.g., HBSS) to the final working concentration (typically 1-5 µM).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with a pre-warmed, serum-free medium or balanced salt solution.

    • Add the BODIPY-Palmitate staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with a pre-warmed, serum-free medium or balanced salt solution to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC filter set).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for successful BODIPY-Palmitate microscopy.

Filter_Selection_Workflow cluster_0 Step 1: Know Your Fluorophore cluster_1 Step 2: Select Excitation Filter cluster_2 Step 3: Select Dichroic Mirror cluster_3 Step 4: Select Emission Filter cluster_4 Step 5: Image Acquisition A BODIPY-Palmitate Excitation: ~495 nm Emission: ~510 nm B Choose filter centered on excitation max (e.g., 470/40 nm) A->B Matches C Select mirror to reflect excitation & transmit emission (e.g., 495 nm longpass) B->C Reflects D Choose filter centered on emission max (e.g., 525/50 nm) C->D Transmits E Optimal Signal & Minimal Crosstalk D->E Results in

Caption: Workflow for selecting the correct filter set for BODIPY-Palmitate microscopy.

Troubleshooting_Logic Start Problem with BODIPY Staining WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No Sol_Weak_Conc Increase Dye Concentration WeakSignal->Sol_Weak_Conc Yes Bleaching Photobleaching? HighBg->Bleaching No Sol_Bg_Wash Improve Washing Steps HighBg->Sol_Bg_Wash Yes Sol_Bleach_Intensity Reduce Excitation Intensity Bleaching->Sol_Bleach_Intensity Yes End Successful Imaging Bleaching->End No Sol_Weak_Time Increase Incubation Time Sol_Weak_Conc->Sol_Weak_Time Sol_Weak_Time->HighBg Sol_Bg_Dissolve Ensure Complete Dye Dissolution Sol_Bg_Wash->Sol_Bg_Dissolve Sol_Bg_Dissolve->Bleaching Sol_Bleach_Exposure Shorten Exposure Time Sol_Bleach_Intensity->Sol_Bleach_Exposure Sol_Bleach_Exposure->End

Caption: A logical troubleshooting guide for common BODIPY-Palmitate staining issues.

References

Optimization

BODIPY-Palmitate quenching effects and how to avoid them.

Welcome to the technical support center for BODIPY-Palmitate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY-Palmitate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorescent fatty acid analog in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY-Palmitate and what are its primary applications?

A1: BODIPY-Palmitate is a fluorescently labeled version of palmitic acid, a common saturated fatty acid.[1][2][3] The BODIPY fluorophore is attached to the palmitate molecule, allowing for the visualization and tracking of fatty acid uptake and metabolism in live cells.[1][2][3] Its primary applications include monitoring cellular fatty acid transport, studying lipid metabolism, and screening for inhibitors of fatty acid uptake.[1]

Q2: What are the spectral properties of BODIPY-Palmitate?

A2: BODIPY-Palmitate typically has an excitation maximum at approximately 488 nm and an emission maximum at around 508 nm.[1][2][3] These spectral properties make it compatible with standard green fluorescence channels in most imaging systems, such as those using an argon-ion laser for excitation.

Q3: What is fluorescence quenching and why is it a concern with BODIPY-Palmitate?

A3: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[] With BODIPY dyes, a common issue is "Aggregation-Caused Quenching" (ACQ), where the dye molecules at high concentrations form non-fluorescent aggregates.[] This can lead to a non-linear relationship between the probe concentration and the fluorescence signal, potentially causing misinterpretation of experimental results.[]

Q4: How can I avoid photobleaching when using BODIPY-Palmitate?

A4: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize photobleaching, it is recommended to:

  • Use the lowest possible excitation light intensity.

  • Minimize the duration of exposure to the excitation light.

  • Keep samples protected from light whenever possible.

  • Use an anti-fade mounting medium for fixed-cell imaging.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Fluorescence Signal 1. Low Probe Concentration: The concentration of BODIPY-Palmitate is too low for detection. 2. Insufficient Incubation Time: The probe has not had enough time to be taken up by the cells. 3. Cell Health Issues: The cells are not healthy or metabolically active, leading to reduced fatty acid uptake. 4. Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader are not optimal for BODIPY-Palmitate.1. Optimize Concentration: Increase the BODIPY-Palmitate concentration. A typical starting range is 1-5 µM. 2. Optimize Incubation Time: Increase the incubation time. A common range is 30-60 minutes. 3. Check Cell Viability: Ensure cells are healthy and not overly confluent. Use a positive control for fatty acid uptake if available. 4. Verify Instrument Settings: Confirm that the instrument is set to the correct excitation and emission wavelengths for BODIPY-Palmitate (Ex: ~488 nm, Em: ~508 nm).
High Background Fluorescence 1. Excess Probe: Unbound BODIPY-Palmitate in the extracellular medium contributes to high background. 2. Probe Aggregation: At high concentrations, BODIPY-Palmitate can form fluorescent aggregates in the buffer.1. Thorough Washing: Wash the cells with a suitable buffer (e.g., PBS or HBSS) after incubation to remove excess probe. 2. Use a Quencher: For plate reader assays, a cell-impermeable quencher can be used to reduce extracellular fluorescence.[5][6] 3. Optimize Concentration: Use the lowest effective concentration of BODIPY-Palmitate to minimize aggregation.
Signal Decreases Rapidly (Photobleaching) 1. High Excitation Intensity: The excitation light is too intense, causing rapid photobleaching. 2. Prolonged Exposure: The sample is being exposed to the excitation light for too long.1. Reduce Light Intensity: Lower the power of the excitation source (e.g., laser or lamp). 2. Minimize Exposure Time: Reduce the image acquisition time or the frequency of image capture in time-lapse experiments. 3. Use Anti-Fade Reagents: For fixed samples, use a commercially available anti-fade mounting medium.
Inconsistent or Non-Reproducible Results 1. Variable Cell Seeding Density: Inconsistent cell numbers between wells or experiments. 2. Uneven Probe Loading: Inconsistent addition of BODIPY-Palmitate to different samples. 3. Probe Instability: The BODIPY-Palmitate working solution has degraded.1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Use a Multichannel Pipette: For plate-based assays, use a multichannel pipette to add the probe to all wells simultaneously.[1] 3. Prepare Fresh Working Solutions: Prepare the BODIPY-Palmitate working solution fresh for each experiment and protect it from light.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for BODIPY-Palmitate.

ParameterValueReference
Excitation Maximum ~488 nm[1][2][3]
Emission Maximum ~508 nm[1][2][3]
Recommended Working Concentration 1 - 5 µM[7][8][9]
Typical Incubation Time 30 - 60 minutes[1]

Experimental Protocols

Comprehensive Protocol for Cellular Fatty Acid Uptake Assay

This protocol provides a general framework for measuring fatty acid uptake using BODIPY-Palmitate with a fluorescence microscope, plate reader, or flow cytometer.

1. Reagent Preparation:

  • BODIPY-Palmitate Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol (B145695) and store at -20°C, protected from light.[9]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-5 µM) in a serum-free medium or an appropriate buffer (e.g., HBSS).[7][8] Protect the working solution from light.

2. Cell Preparation:

  • Seed cells in the appropriate culture vessel (e.g., 96-well plate for plate reader, chamber slides for microscopy, or culture flasks for flow cytometry) and allow them to adhere and reach the desired confluency.

  • Before the assay, wash the cells with a serum-free medium to remove any residual fatty acids from the culture medium.

  • Incubate the cells in a serum-free medium for a period of time (e.g., 1-2 hours) to induce a state of fatty acid deprivation.[1]

3. Staining:

  • Remove the serum-free medium and add the BODIPY-Palmitate working solution to the cells.

  • Incubate for the desired period (e.g., 30-60 minutes) at 37°C, protected from light.[1]

4. Washing:

  • After incubation, remove the staining solution and wash the cells 2-3 times with a suitable buffer (e.g., ice-cold PBS) to remove any unbound probe.

5. Imaging and Data Acquisition:

  • Fluorescence Microscopy:

    • Mount the coverslip on a microscope slide with an anti-fade mounting medium for fixed cells or image live cells directly in buffer.

    • Use a standard green fluorescence filter set (e.g., excitation ~488 nm, emission ~515 nm) to visualize the cellular uptake of BODIPY-Palmitate.[10]

  • Plate Reader:

    • Add a suitable buffer to the wells of the 96-well plate.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission settings.[1] For kinetic assays, readings can be taken at multiple time points.

  • Flow Cytometry:

    • Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., FACS buffer).

    • Analyze the cell population for fluorescence intensity using a flow cytometer equipped with a blue laser for excitation.[11]

Troubleshooting at Each Step:

  • Reagent Preparation: Ensure the BODIPY-Palmitate is fully dissolved in the stock solution. Vortex or sonicate if necessary.

  • Cell Preparation: Avoid letting the cells dry out during washing steps.

  • Staining: If you observe probe precipitation in the working solution, consider pre-warming the solution or using a carrier protein like fatty acid-free BSA.

  • Washing: Incomplete washing can lead to high background fluorescence.

  • Imaging: To minimize photobleaching, reduce the excitation light intensity and exposure time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (BODIPY-Palmitate) cell_prep Cell Seeding and Serum Starvation staining Staining with BODIPY-Palmitate cell_prep->staining washing Washing to Remove Excess Probe staining->washing microscopy Fluorescence Microscopy washing->microscopy plate_reader Plate Reader washing->plate_reader flow_cytometry Flow Cytometry washing->flow_cytometry

Fig 1. A generalized workflow for a cellular fatty acid uptake assay using BODIPY-Palmitate.

quenching_mechanism cluster_concentration Probe Concentration cluster_state Molecular State cluster_fluorescence Fluorescence Outcome low_conc Low Concentration monomers Monomeric Probe low_conc->monomers high_conc High Concentration aggregates Aggregates high_conc->aggregates high_fluor High Fluorescence monomers->high_fluor quenched Quenched Fluorescence aggregates->quenched Self-Quenching

Fig 2. The mechanism of Aggregation-Caused Quenching (ACQ) with BODIPY-Palmitate.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: BODIPY-Palmitate vs. Nile Red for Lipid Droplet Analysis

For researchers, scientists, and drug development professionals navigating the crucial task of lipid droplet analysis, the choice of fluorescent probe is paramount. This guide provides an objective, data-driven compariso...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial task of lipid droplet analysis, the choice of fluorescent probe is paramount. This guide provides an objective, data-driven comparison of two of the most widely used lipophilic dyes: BODIPY-Palmitate and Nile Red. We delve into their performance, experimental protocols, and suitability for various applications to empower you in making an informed decision for your specific research needs.

Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles central to cellular metabolism, signaling, and the pathogenesis of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Accurate visualization and quantification of these structures are therefore critical. Both BODIPY-Palmitate and Nile Red have emerged as powerful tools for this purpose, each with a distinct set of advantages and limitations.

At a Glance: Key Performance Indicators

To facilitate a rapid yet comprehensive comparison, the following table summarizes the key quantitative and qualitative performance characteristics of BODIPY-Palmitate and Nile Red.

FeatureBODIPY-Palmitate (BODIPY 493/503)Nile Red
Excitation Max ~493 nm~552 nm (in methanol), shifts in different lipid environments
Emission Max ~503 nm~636 nm (in methanol), shifts in different lipid environments.
Quantum Yield High, but can be fluorescent in aqueous media leading to background.[1]Low in aqueous media, high in hydrophobic environments.[1][2]
Photostability Generally considered more photostable than Nile Red.[]Prone to photobleaching, limiting long-term imaging.[1]
Specificity Highly specific for neutral lipids within lipid droplets.[][4][5][6]Stains neutral lipids but can also label other cellular membranes, leading to non-specific background.[1]
Spectral Properties Narrow emission peak, suitable for multicolor imaging.[]Broad emission spectrum, which can lead to crosstalk with other fluorophores.[1][7]
Environmental Sensitivity Fluorescence is relatively insensitive to environmental polarity.[5][8]Strongly solvatochromic; its fluorescence spectrum shifts with the polarity of the lipid environment.[1][9][10]
Suitability for Live Cells Excellent for live-cell imaging.[]Suitable for live-cell imaging, but phototoxicity can be a concern with prolonged exposure.
Suitability for Fixed Cells Compatible with fixed cells.[]Compatible with fixed cells, but fixation may alter lipid droplet morphology.[11]
High-Throughput Screening (HTS) Well-suited for HTS applications, with reported Z'-factors >0.5.[12]Effective for HTS, but with lower assay resolution (Z'-factors between 0.1 and 0.5).[12]

Delving Deeper: A Qualitative Comparison

BODIPY-Palmitate: The Specific and Photostable Workhorse

BODIPY 493/503, the fluorescent component of BODIPY-Palmitate, is renowned for its sharp excitation and emission peaks, making it an ideal candidate for multicolor imaging experiments where spectral overlap is a concern.[] Its high specificity for the neutral lipid core of lipid droplets minimizes background fluorescence from other cellular compartments, resulting in crisp, high-contrast images.[][4][5][6] Furthermore, its superior photostability allows for extended time-lapse imaging and complex z-stack acquisition without significant signal loss.[]

However, a key consideration is that BODIPY 493/503 can exhibit fluorescence even in aqueous environments, which may contribute to background noise if not washed out properly.[1] Additionally, its green emission spectrum can overlap with commonly used fluorescent proteins like GFP, necessitating careful experimental design.[13]

Nile Red: The Environmentally Sensitive Reporter

Nile Red's defining characteristic is its solvatochromism; its fluorescence emission spectrum is highly dependent on the polarity of its microenvironment.[1][9][10] This property can be leveraged to differentiate between neutral lipid-rich lipid droplets (which fluoresce in the yellow-gold range) and more polar intracellular membranes (which fluoresce in the red range).[14][15] The dye is strongly fluorescent only in hydrophobic environments, which minimizes background from the aqueous cytoplasm.[1][2]

The primary drawbacks of Nile Red are its broad emission spectrum and lower photostability. The broad emission can lead to significant spectral bleed-through in multicolor experiments, complicating analysis.[1][7] Its susceptibility to photobleaching makes it less suitable for long-duration imaging studies.[1] Moreover, its tendency to label other lipid-rich structures can result in higher non-specific background compared to BODIPY dyes.[1]

Visualizing the Workflow and Underlying Biology

To aid in experimental planning and data interpretation, the following diagrams illustrate a typical experimental workflow for lipid droplet analysis and a simplified signaling pathway for lipid droplet formation.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging & Analysis A Seed cells on coverslips or imaging plates B Induce lipid droplet formation (e.g., with oleic acid) A->B D Incubate cells with staining solution B->D C Prepare staining solution (BODIPY-Palmitate or Nile Red) C->D E Wash to remove excess dye D->E F Acquire images using fluorescence microscopy E->F G Image processing and segmentation F->G H Quantify lipid droplet number, size, and intensity G->H

Caption: Experimental workflow for lipid droplet analysis.

G cluster_0 Fatty Acid Uptake & Activation cluster_1 Triglyceride Synthesis (in ER) cluster_2 Lipid Droplet Formation FA_ext Extracellular Free Fatty Acids FA_int Intracellular Free Fatty Acids FA_ext->FA_int Transport AcylCoA Fatty Acyl-CoA FA_int->AcylCoA Activation DAG Diacylglycerol (DAG) AcylCoA->DAG GPAT/AGPAT TAG Triacylglycerol (TAG) DAG->TAG DGAT LD_bud Nascent Lipid Droplet TAG->LD_bud Accumulation in ER membrane ER_lumen ER Lumen LD Mature Lipid Droplet LD_bud->LD Budding & Scission

Caption: Simplified pathway of lipid droplet formation.

Experimental Protocols

Below are detailed methodologies for staining lipid droplets using both BODIPY-Palmitate and Nile Red in cultured cells.

Protocol 1: BODIPY-Palmitate Staining of Lipid Droplets

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Mounting medium with DAPI (optional)

Live Cell Staining:

  • Preparation of Staining Solution: Prepare a working solution of 0.5–2 µM BODIPY 493/503 in pre-warmed cell culture medium or HBSS.[] It is recommended to prepare this solution fresh.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove residual serum.

  • Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][16]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or HBSS.

  • Imaging: Immediately image the cells in PBS or fresh culture medium using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Fixed Cell Staining:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add a 1-2 µM solution of BODIPY 493/503 in PBS and incubate for 30 minutes at room temperature, protected from light.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium, optionally containing DAPI for nuclear counterstaining. Image using a fluorescence microscope.

Protocol 2: Nile Red Staining of Lipid Droplets

Materials:

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Mounting medium

Live Cell Staining:

  • Preparation of Staining Solution: Prepare a working solution of 100-1000 nM Nile Red in pre-warmed cell culture medium or HBSS.[11]

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.

  • Staining: Add the Nile Red working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[11]

  • Washing: Remove the staining solution and wash the cells twice with PBS or HBSS.

  • Imaging: Immediately image the cells in PBS or fresh culture medium. For selective detection of neutral lipid droplets, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[14][15] For general lipid staining, red fluorescence filters can be used (excitation ~515-560 nm, emission >590 nm).[14][15]

Fixed Cell Staining:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[18] Avoid using methanol (B129727) or acetone (B3395972) as fixatives as they can extract lipids.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add a 100-1000 nM solution of Nile Red in PBS and incubate for 15-30 minutes at room temperature, protected from light.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslip with an aqueous mounting medium and image using appropriate filter sets.

Conclusion: Selecting the Right Tool for the Job

The choice between BODIPY-Palmitate and Nile Red ultimately depends on the specific requirements of your experiment.

Choose BODIPY-Palmitate for:

  • Multicolor imaging: Its narrow emission spectrum minimizes crosstalk.[]

  • Long-term live-cell imaging: Its superior photostability is a significant advantage.[]

  • High-throughput screening: It offers better assay resolution.[12]

  • High-specificity applications: When precise labeling of neutral lipid droplets is critical.[][4][5][6]

Choose Nile Red for:

  • Distinguishing between neutral and polar lipids: Its solvatochromic properties can be exploited for this purpose.[8]

  • Experiments where green fluorescence is already in use: Its red-shifted emission avoids spectral overlap with GFP and other green fluorophores.[13]

  • Cost-effective, routine lipid droplet visualization: It is a well-established and readily available dye.

By carefully considering the data and protocols presented in this guide, researchers can confidently select the optimal fluorescent probe to illuminate the intricate world of lipid droplets and advance our understanding of their crucial role in health and disease.

References

Comparative

A Researcher's Guide to Fatty Acid Tracking: BODIPY FL C16 (BODIPY-Palmitate)

For researchers, scientists, and drug development professionals, the precise tracking of fatty acids within cellular systems is paramount to understanding metabolic pathways and developing novel therapeutics. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of fatty acids within cellular systems is paramount to understanding metabolic pathways and developing novel therapeutics. This guide provides a comprehensive overview of BODIPY FL C16, a fluorescently labeled palmitate analog also known as BODIPY-Palmitate, for monitoring fatty acid uptake and trafficking.

Initially conceived as a comparison between two separate probes, extensive research indicates that "BODIPY FL C16" and "BODIPY-Palmitate" are overwhelmingly used as synonymous terms in scientific literature and by commercial suppliers. Both refer to a 16-carbon saturated fatty acid, palmitic acid, conjugated to the green fluorescent BODIPY FL dye. This guide, therefore, serves as a detailed manual on the properties and applications of this singular, versatile tool.

Performance Characteristics

BODIPY FL C16 is a highly efficient and photostable fluorescent probe for investigating the cellular dynamics of long-chain fatty acids. Its utility stems from the fact that it mimics natural palmitate, allowing it to be taken up by cells through the same transport mechanisms.[1][2][3] Once inside the cell, its bright and stable fluorescence allows for visualization and quantification of fatty acid distribution and metabolism.

Quantitative Data Summary

For ease of reference, the key quantitative properties of BODIPY FL C16 are summarized in the table below. These values are crucial for designing and executing experiments, particularly for setting up fluorescence microscopy and spectroscopy instrumentation.

PropertyValueNotes
Chemical Formula C₂₈H₄₃BF₂N₂O₂
Molecular Weight 488.46 g/mol
Excitation Maximum (Ex) ~488 - 505 nmVaries with solvent environment.[4][5]
Emission Maximum (Em) ~508 - 515 nmVaries with solvent environment.[4]
Quantum Yield HighThe BODIPY fluorophore is known for its high fluorescence quantum yield.
Solubility DMSO, Ethanol[6]
Synonyms BODIPY-Palmitate, C16 BODIPY, FA16:0-BODIPY[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving BODIPY FL C16 for tracking fatty acid uptake and localization in cultured cells.

In Vitro Fatty Acid Uptake Assay

This protocol outlines the steps for measuring the rate of fatty acid uptake in cultured cells using BODIPY FL C16.

Materials:

  • BODIPY FL C16 (stock solution in DMSO)

  • Cultured cells (e.g., adipocytes, hepatocytes, or cancer cell lines)

  • Cell culture medium (serum-free for starvation)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading) at a density that ensures they are sub-confluent at the time of the assay.[7]

  • Cell Starvation: Prior to the assay, gently wash the cells with PBS and incubate them in serum-free medium for 1-2 hours at 37°C. This step helps to reduce the background from serum-derived fatty acids.[7]

  • Preparation of Loading Solution: Prepare the BODIPY FL C16 loading solution by diluting the DMSO stock in serum-free medium containing fatty acid-free BSA. The final concentration of BODIPY FL C16 typically ranges from 1 to 5 µM.[8] The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.

  • Incubation: Remove the starvation medium and add the BODIPY FL C16 loading solution to the cells. Incubate at 37°C for a desired period, typically ranging from 15 minutes to 1 hour.[7][8]

  • Washing: After incubation, aspirate the loading solution and wash the cells two to three times with cold PBS to remove extracellular probe.

  • Quantification:

    • Plate Reader: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for BODIPY FL (e.g., Ex/Em ~488/515 nm).[7]

    • Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set.[7]

Cellular Localization of Fatty Acids

This protocol describes how to visualize the subcellular distribution of fatty acids using BODIPY FL C16.

Materials:

  • Same as for the uptake assay.

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

  • Fixative (e.g., 4% paraformaldehyde).

  • Mounting medium with DAPI (for nuclear counterstaining).

Procedure:

  • Cell Seeding and Loading: Follow steps 1-4 of the In Vitro Fatty Acid Uptake Assay.

  • Co-staining (Optional, for live-cell imaging): If desired, co-incubate the cells with an organelle-specific fluorescent tracker (B12436777) during the last 15-30 minutes of the BODIPY FL C16 loading.

  • Washing: Wash the cells as described in step 5 of the uptake assay.

  • Fixation (for fixed-cell imaging): If not performing live-cell imaging, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization and Staining (for fixed cells): If co-staining with antibody-based markers for organelles, permeabilize the cells and perform immunostaining according to standard protocols.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. The green fluorescence of BODIPY FL C16 will reveal the localization of the fatty acid, and co-localization with other trackers can identify specific organelles.[4][9][10] Studies have shown that BODIPY FL C16 co-localizes extensively with mitochondria and the endoplasmic reticulum/Golgi apparatus.[4][9][10]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided in the DOT language for Graphviz.

Fatty Acid Uptake and Cellular Trafficking

The following diagram illustrates the general pathway of BODIPY FL C16 uptake and its subsequent trafficking within the cell.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_FL_C16_BSA BODIPY FL C16 (Bound to BSA) Membrane_Transport Membrane Transporters (e.g., FAT/CD36, FATPs) BODIPY_FL_C16_BSA->Membrane_Transport Uptake Cytoplasm Cytoplasmic Pool Membrane_Transport->Cytoplasm Mitochondria Mitochondria (β-oxidation) Cytoplasm->Mitochondria ER_Golgi ER/Golgi (Esterification) Cytoplasm->ER_Golgi Lipid_Droplets Lipid Droplets (Storage) ER_Golgi->Lipid_Droplets

Caption: Cellular uptake and trafficking of BODIPY FL C16.

Experimental Workflow for Fatty Acid Uptake Quantification

This diagram outlines the sequential steps involved in a typical in vitro fatty acid uptake experiment using BODIPY FL C16.

ExperimentalWorkflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Prepare_Loading_Solution Prepare BODIPY FL C16 Loading Solution Starve_Cells->Prepare_Loading_Solution Incubate_Cells Incubate Cells with Probe Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells to Remove Excess Probe Incubate_Cells->Wash_Cells Data_Acquisition Data Acquisition Wash_Cells->Data_Acquisition Plate_Reader Fluorescence Plate Reader Data_Acquisition->Plate_Reader Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy End End Plate_Reader->End Microscopy->End

Caption: Workflow for quantifying fatty acid uptake.

References

Validation

Validating BODIPY-Palmitate Uptake with Radiolabeled Fatty Acids: A Comparative Guide

For researchers, scientists, and drug development professionals, accurately measuring cellular fatty acid uptake is crucial for understanding metabolic processes and developing novel therapeutics. While radiolabeled fatt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring cellular fatty acid uptake is crucial for understanding metabolic processes and developing novel therapeutics. While radiolabeled fatty acids have long been the gold standard, fluorescent analogs like BODIPY-Palmitate offer a safer, more high-throughput alternative. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison: BODIPY-Palmitate vs. Radiolabeled Fatty Acids

Studies have shown a strong correlation between the uptake of BODIPY-labeled fatty acids and their radiolabeled counterparts, suggesting that they share the initial steps of cellular uptake and processing.[1] Both fluorescently labeled and unlabeled long-chain fatty acids are incorporated into neutral lipids and phospholipids.[1] The primary difference lies in the detection method, with BODIPY-Palmitate offering a non-radioactive, real-time approach amenable to high-throughput screening.

Experimental Data Summary

The following table summarizes typical findings from studies investigating fatty acid uptake using both methods. Note that direct quantitative comparisons between the two methods in the same experiment are not commonly published. The data presented here is a composite representation from multiple sources to illustrate the types of results obtained with each method.

Cell TypeMethodTreatmentResultReference
3T3-L1 AdipocytesBODIPY-FAInsulinDose-dependent increase in uptake[1]
3T3-L1 AdipocytesBODIPY-FAPalmitate (unlabeled)Competitive inhibition of uptake (IC50 ~15.8 µM)[1]
3T3-L1 AdipocytesRadiolabeled PalmitateInsulinSignificant increase in uptake[2]
Myocytes14C-palmitateOverexpression of CD36Increased fatty acid uptake and oxidation

Experimental Protocols

I. BODIPY-Palmitate Cellular Fatty Acid Uptake Assay

This protocol is adapted from commercially available kits and published studies.[3][4]

Materials:

  • BODIPY-FL C16 (BODIPY-Palmitate)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells (e.g., 3T3-L1 preadipocytes) in a 96-well plate and culture until they reach the desired confluency or differentiation state.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium.

  • Preparation of BODIPY-Palmitate/BSA Complex:

    • Prepare a stock solution of BODIPY-Palmitate in DMSO.

    • Prepare a solution of fatty acid-free BSA in PBS or serum-free medium.

    • Add the BODIPY-Palmitate stock solution to the BSA solution while vortexing to create a working solution. The final concentration will depend on the cell type and experimental design, but a common starting point is 1-5 µM BODIPY-Palmitate complexed with BSA.

  • Uptake Measurement:

    • Wash the cells once with warm PBS.

    • Add the BODIPY-Palmitate/BSA working solution to each well.

    • Incubate the plate at 37°C for the desired time course (e.g., 15-60 minutes). For kinetic assays, readings can be taken at regular intervals.

  • Signal Detection:

    • Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.

    • Fluorescence Microscopy: Wash the cells with PBS to remove excess probe and image using appropriate filter sets.

II. Radiolabeled Palmitate Uptake Assay

This protocol is a generalized procedure based on established methods.[2]

Materials:

  • [3H]palmitic acid or [14C]palmitic acid

  • Unlabeled palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and culture to the desired state.

  • Serum Starvation: Serum-starve the cells for 2-4 hours.

  • Preparation of Radiolabeled Palmitate/BSA Complex:

    • Prepare a stock solution of unlabeled palmitate complexed with BSA.

    • Add the radiolabeled palmitate to the unlabeled palmitate/BSA solution to achieve the desired specific activity.

  • Uptake Measurement:

    • Wash the cells once with warm PBS.

    • Add the radiolabeled palmitate/BSA solution to the cells and incubate at 37°C for a specific time (e.g., 1-5 minutes, as uptake is rapid).

  • Stopping the Reaction and Cell Lysis:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization of the uptake data.

Visualizing the Fatty Acid Uptake Pathway

The uptake of long-chain fatty acids like palmitate is a protein-mediated process. Key proteins involved include the fatty acid translocase CD36 and Fatty Acid Transport Proteins (FATPs). The following diagram illustrates the general workflow for a cell-based fatty acid uptake assay.

G cluster_0 Experimental Workflow: Fatty Acid Uptake Assay prep Cell Culture & Differentiation starve Serum Starvation prep->starve 1. treatment Incubation with Labeled Fatty Acid (BODIPY-Palmitate or Radiolabeled) starve->treatment 2. wash Wash to Remove Excess Probe treatment->wash 3. measure Quantify Uptake wash->measure 4.

Caption: General workflow for a cell-based fatty acid uptake experiment.

The signaling pathway for fatty acid uptake involves the translocation of fatty acids across the plasma membrane, followed by their activation and intracellular trafficking.

fatty_acid_uptake cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 FA_unbound Fatty Acid (Palmitate) CD36->FA_unbound Translocates FATP FATP FATP->FA_unbound Transport FABP FABP FA_unbound->FABP Binds Acyl_CoA Fatty Acyl-CoA FABP->Acyl_CoA Transfers to Acyl-CoA Synthetase Metabolism Mitochondrial β-oxidation & Lipid Synthesis Acyl_CoA->Metabolism Extracellular_FA Extracellular Fatty Acid Extracellular_FA->CD36 Binds Extracellular_FA->FATP Transport

Caption: Simplified signaling pathway of cellular fatty acid uptake.

References

Comparative

A Head-to-Head Comparison: BODIPY-Palmitate vs. Oil Red O for Lipid Droplet Staining

For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the accurate visualization and quantification of lipid droplets are paramount. Two of the most widely used reagents...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the accurate visualization and quantification of lipid droplets are paramount. Two of the most widely used reagents for this purpose are the fluorescent dye BODIPY-Palmitate and the lysochrome dye Oil Red O. This guide provides a comprehensive, data-driven comparison of these two staining methods to aid in the selection of the most appropriate technique for your specific research needs.

This comparison guide delves into the experimental protocols, quantitative performance, and qualitative characteristics of both BODIPY-Palmitate and Oil Red O. We present a detailed analysis to facilitate an informed decision for your lipid droplet staining experiments.

Quantitative Performance Comparison

A key aspect of selecting a staining reagent is its quantitative performance. The following table summarizes a comparative analysis of BODIPY 493/503 (a commonly used BODIPY derivative for lipid droplets) and Oil Red O in THP-1 macrophage-derived foam cells. The data is based on the quantification of lipid accumulation after treatment with oxidized low-density lipoprotein (ox-LDL), a key event in the development of atherosclerosis.

FeatureBODIPY 493/503Oil Red OReference
Quantification Method Average Lipid Droplet (LD) Fluorescence IntensityMean Integrated Optical Density (IOD)[1]
Control (untreated) ~1 (Normalized)~0.02 (IOD)[1]
ox-LDL Treated ~2.5 (Normalized)~0.06 (IOD)[1]
Interpretation Both dyes effectively detect the increase in lipid accumulation upon ox-LDL treatment, showing a significant increase in signal compared to the control group. The relative increase in signal is comparable between the two methods, indicating a good correlation in their ability to quantify changes in lipid content.[1]

Qualitative Feature Comparison

Beyond quantitative agreement, the choice between BODIPY-Palmitate and Oil Red O often depends on the specific experimental requirements and imaging modalities available.

FeatureBODIPY-Palmitate (BODIPY 493/503)Oil Red O
Principle Fluorescent dye that partitions into the neutral lipid core of lipid droplets.Lysochrome (fat-soluble) dye that physically stains neutral lipids.
Visualization Fluorescence Microscopy (e.g., confocal, epifluorescence).Brightfield or Fluorescence Microscopy.[2]
Emission Spectrum Narrow emission spectrum, reducing spectral overlap with other fluorophores.[2]Broad emission spectrum.[2]
Photostability Generally high, suitable for time-lapse imaging.Prone to fading, less suitable for prolonged imaging.
Co-staining Excellent for multiplexing with other fluorescent probes (e.g., antibodies, organelle trackers).[2]Can be challenging due to its broad emission and potential to obscure other signals.[2]
Live-cell Imaging Suitable for live-cell imaging.Not suitable for live-cell imaging due to the requirement for cell fixation and the use of organic solvents.
Potential Artifacts Low background when used at optimal concentrations.Can form precipitates that may interfere with imaging and quantification. The use of alcohols for staining can also alter lipid droplet morphology.[2]
Sensitivity High sensitivity for detecting small lipid droplets.May be less sensitive for very small lipid droplets.
Protocol Complexity Relatively simple and rapid staining protocol.More complex and time-consuming protocol involving fixation and multiple washing steps with organic solvents.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for BODIPY-Palmitate and Oil Red O staining of cultured cells.

BODIPY_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture Cells treatment Experimental Treatment start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with BODIPY-Palmitate Solution wash1->stain wash2 Wash with PBS stain->wash2 image Fluorescence Microscopy wash2->image

BODIPY-Palmitate Staining Workflow

OilRedO_Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_imaging Imaging start Culture Cells treatment Experimental Treatment start->treatment wash1 Wash with PBS treatment->wash1 fix Fix with Formaldehyde wash1->fix wash2 Wash with Water fix->wash2 isopropanol (B130326) Incubate with Isopropanol wash2->isopropanol stain Stain with Oil Red O Solution isopropanol->stain wash3 Wash with Water stain->wash3 counterstain Counterstain Nuclei (e.g., Hematoxylin) wash3->counterstain image Brightfield Microscopy counterstain->image

Oil Red O Staining Workflow

Experimental Protocols

Below are detailed, representative protocols for staining lipid droplets in cultured cells using BODIPY 493/503 and Oil Red O.

BODIPY 493/503 Staining Protocol (for fixed cells)

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate to the desired confluency and perform experimental treatments.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL.

    • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear staining).

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (if used).

Oil Red O Staining Protocol

Materials:

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Hematoxylin (B73222) solution (for counterstaining)

  • Distilled water

Procedure:

  • Preparation of Oil Red O Staining Solution:

    • Prepare a stock solution by dissolving 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.

    • To prepare the working solution, mix 6 mL of the Oil Red O stock solution with 4 mL of distilled water. Let the solution sit for 10 minutes and then filter it through a 0.2 µm filter. The working solution is stable for a few hours.

  • Cell Culture and Treatment: Culture cells in a multi-well plate and perform experimental treatments.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.

    • Aspirate the formalin and wash the cells twice with distilled water.

  • Staining:

    • Aspirate the water and add 60% isopropanol to each well. Incubate for 5 minutes at room temperature.

    • Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cells.

    • Incubate for 10-15 minutes at room temperature.

  • Washing and Counterstaining:

    • Aspirate the Oil Red O solution and wash the cells 2-3 times with 60% isopropanol.

    • Wash the cells thoroughly with distilled water.

    • (Optional) For nuclear counterstaining, incubate the cells with hematoxylin for 1 minute and then wash with distilled water.

  • Imaging:

    • Add distilled water or PBS to the wells to prevent the cells from drying out.

    • Image the cells using a brightfield microscope. Lipid droplets will appear as red-orange structures.

Conclusion

Both BODIPY-Palmitate and Oil Red O are effective for staining and quantifying lipid droplets. The choice between them should be guided by the specific experimental goals.

  • BODIPY-Palmitate is the superior choice for fluorescence-based applications , especially those requiring high sensitivity, multiplexing with other fluorescent markers, and live-cell imaging . Its narrow emission spectrum and high photostability make it ideal for detailed and dynamic studies of lipid droplet biology.[2]

  • Oil Red O remains a reliable and cost-effective method for brightfield visualization and semi-quantitative analysis of lipid accumulation. It is particularly useful for histological applications and when a fluorescence microscope is not available. However, researchers should be aware of its potential for precipitation and the harsher fixation and staining conditions that may alter cellular morphology.[2]

Ultimately, the cross-validation of findings with both methods, where feasible, can provide a more robust and comprehensive understanding of the role of lipid droplets in various biological processes and disease states.

References

Validation

Unveiling the Advantages of BODIPY-Palmitate in Fluorescent Fatty Acid Analysis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular metabolism, the study of fatty acid uptake and trafficking is paramount to understanding a host of ph...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the study of fatty acid uptake and trafficking is paramount to understanding a host of physiological and pathological processes. Fluorescent fatty acid analogs have emerged as indispensable tools for visualizing and quantifying these events in live cells. Among the various available probes, BODIPY-Palmitate (BODIPY FL C16) has garnered significant attention for its superior performance characteristics. This guide provides a comprehensive comparison of BODIPY-Palmitate with other fluorescent fatty acid analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Key Advantages of BODIPY-Palmitate

BODIPY-Palmitate, a 16-carbon saturated fatty acid conjugated to a BODIPY FL dye, offers several distinct advantages over other fluorescent fatty acid analogs, most notably those labeled with nitrobenzoxadiazole (NBD). These advantages translate to more robust and reliable data in a variety of applications, including cellular uptake assays, lipid droplet imaging, and tracking fatty acid metabolism.

The core strengths of BODIPY-Palmitate lie in the photophysical properties of the BODIPY dye itself. Compared to the NBD fluorophore, BODIPY dyes exhibit:

  • Higher Fluorescence Quantum Yield: BODIPY dyes are inherently brighter, providing a stronger signal-to-noise ratio, which is crucial for detecting low levels of fatty acid uptake or for imaging in sensitive systems.

  • Greater Photostability: BODIPY-Palmitate is more resistant to photobleaching, allowing for longer imaging experiments and time-lapse studies without significant signal degradation.[1]

  • Narrower Emission Spectra: This characteristic reduces spectral bleed-through in multi-color imaging experiments, enabling cleaner and more accurate co-localization studies with other fluorescent probes.

  • Environmental Insensitivity: The fluorescence of BODIPY dyes is less affected by the polarity of their environment compared to NBD, leading to more consistent and quantifiable measurements.

These properties make BODIPY-Palmitate a more reliable and versatile tool for studying the dynamic processes of fatty acid transport and metabolism within living cells.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key performance metrics of BODIPY-Palmitate against other commonly used fluorescent fatty acid analogs.

Table 1: Photophysical Properties of Fluorescent Fatty Acid Analogs

FeatureBODIPY-Palmitate (BODIPY FL C16)NBD-Stearic Acid (NBD-C18)
Excitation Max (nm) ~488[2][3]~465
Emission Max (nm) ~508[2][3]~535
Quantum Yield High (can be >0.9 in nonpolar environments)Moderate to Low (environmentally sensitive)
Photostability High[1]Moderate
Environmental Sensitivity LowHigh

Table 2: Performance in Cellular Fatty Acid Uptake Assays

FeatureBODIPY-Palmitate (BODIPY FL C16)NBD-Stearic Acid (NBD-C18)BODIPY-Dodecanoic Acid (BODIPY FL C12)
Uptake Mechanism Mimics natural long-chain fatty acidsUsed as a probe for fatty acid uptakeMimics natural long-chain fatty acids
Metabolic Incorporation Incorporated into cellular lipidsLimited metabolic incorporationIncorporated into cellular lipids
Suitability for Kinetic Studies Excellent due to high signal and photostabilityGood, but photobleaching can be a limitationExcellent, often used for high-throughput screening[4]
Signal-to-Noise Ratio HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key experiments utilizing BODIPY-Palmitate and a common alternative.

Protocol 1: Cellular Fatty Acid Uptake Assay using BODIPY-Palmitate

This protocol is adapted for a 96-well plate format and can be used for both endpoint and kinetic measurements.

Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mg/mL in DMSO)

  • Cells of interest cultured in a 96-well black, clear-bottom plate

  • Serum-free culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution (for quenching extracellular fluorescence)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours at 37°C.

  • Preparation of BODIPY-Palmitate/BSA Complex:

    • Prepare a 5 mM stock of fatty acid-free BSA in PBS.

    • In a separate tube, dilute the BODIPY-Palmitate stock solution in serum-free medium.

    • Add the diluted BODIPY-Palmitate to the BSA solution to achieve the desired final concentration (e.g., 1-5 µM BODIPY-Palmitate and a 1:3 molar ratio of fatty acid to BSA).

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cellular Uptake:

    • Remove the serum-free medium from the cells.

    • Add the BODIPY-Palmitate/BSA complex solution to each well.

    • Incubate the plate at 37°C for the desired time (e.g., 15-60 minutes for endpoint assays). For kinetic assays, immediately place the plate in a pre-warmed plate reader.

  • Termination and Washing:

    • For endpoint assays, remove the loading solution and wash the cells three times with cold PBS.

  • Fluorescence Quenching (Optional but Recommended):

    • Add a solution of Trypan Blue (e.g., 0.25 mg/mL in PBS) to all wells to quench the fluorescence of any remaining extracellular or membrane-bound probe. Incubate for 5-10 minutes at room temperature.

  • Measurement:

    • For endpoint assays, after washing, add PBS to the wells and measure the intracellular fluorescence using a microplate reader (Excitation/Emission: ~488/515 nm).

    • For kinetic assays, record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) from the start of the incubation.

Protocol 2: Fatty Acid Uptake Assay using NBD-Stearic Acid

This protocol is similar to the one for BODIPY-Palmitate but may require adjustments due to the different properties of the NBD fluorophore.

Materials:

  • NBD-Stearic Acid stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Preparation of NBD-Stearic Acid/BSA Complex: Prepare the complex as described in step 3 of Protocol 1, using NBD-Stearic Acid instead of BODIPY-Palmitate.

  • Cellular Uptake: Follow step 4 from Protocol 1. Be mindful of potential photobleaching if performing kinetic measurements over a long duration.

  • Termination and Washing: Follow step 5 from Protocol 1.

  • Measurement: Measure the intracellular fluorescence using a microplate reader (Excitation/Emission: ~465/535 nm).

Visualizing Cellular Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Fatty Acid Uptake and Metabolism Pathway

The following diagram illustrates the general pathway of fatty acid uptake and its subsequent metabolic fate within the cell, a process that can be effectively monitored using BODIPY-Palmitate.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BODIPY_Palmitate BODIPY-Palmitate FATP Fatty Acid Transporter (FATP) BODIPY_Palmitate->FATP Uptake BODIPY_Palmitoyl_CoA BODIPY-Palmitoyl-CoA FATP->BODIPY_Palmitoyl_CoA Activation (ACSL) Lipid_Droplet Lipid Droplet (Storage) BODIPY_Palmitoyl_CoA->Lipid_Droplet Esterification Beta_Oxidation β-Oxidation (Energy Production) BODIPY_Palmitoyl_CoA->Beta_Oxidation Transport (CPT1/2)

Caption: Cellular uptake and metabolic pathways of BODIPY-Palmitate.

Experimental Workflow for a Fatty Acid Uptake Assay

This diagram outlines the key steps involved in a typical in vitro fatty acid uptake experiment using a fluorescent analog.

ExperimentalWorkflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve prepare_probe Prepare Fluorescent Fatty Acid/BSA Complex serum_starve->prepare_probe incubate_cells Incubate Cells with Probe prepare_probe->incubate_cells wash_cells Wash Cells to Remove Unbound Probe incubate_cells->wash_cells measure_fluorescence Measure Intracellular Fluorescence wash_cells->measure_fluorescence end End measure_fluorescence->end

References

Comparative

A Head-to-Head Battle for Lipid Quantification: BODIPY-Palmitate vs. Biochemical Assays

A comprehensive guide for researchers navigating the options for quantitative analysis of cellular lipid content. For scientists and drug development professionals, the accurate quantification of cellular lipid content i...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the options for quantitative analysis of cellular lipid content.

For scientists and drug development professionals, the accurate quantification of cellular lipid content is paramount in unraveling metabolic pathways and identifying therapeutic targets. Two prominent methods dominate the landscape: the fluorescent probe BODIPY-Palmitate and traditional biochemical assays. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences

FeatureBODIPY-Palmitate AssayBiochemical Assays (e.g., SPV)
Principle Fluorogenic dye that intercalates into neutral lipids.Colorimetric or gravimetric measurement of total lipids after extraction.
Detection Fluorescence microscopy or plate reader.Spectrophotometry or microbalance.
Sample Type Live or fixed cells.Cell lysates, tissue homogenates, or purified lipids.
Throughput High-throughput compatible.Lower throughput, can be adapted to 96-well format.
Quantification Primarily relative quantification; can be correlated to absolute amounts.Absolute quantification.
Advantages In situ analysis, suitable for live-cell imaging and high-content screening, high sensitivity.[1][]Established and well-validated, provides absolute lipid mass.
Disadvantages Can be influenced by quenching and spectral overlap, potential for cytotoxicity with long exposure.[3]Destructive to the sample, requires larger sample amounts, involves hazardous reagents.[4]

Quantitative Performance: A Comparative Analysis

Direct head-to-head comparisons of the quantitative performance of BODIPY-Palmitate and biochemical assays in a single study are limited. However, by compiling data from various validation studies, we can construct a comparative overview of their key quantitative metrics.

ParameterBODIPY-PalmitateSulfo-Phospho-Vanillin (SPV) Assay
Linearity Good correlation with triglyceride concentration (R² ≈ 0.83 - 0.981).[5]Linear up to 0.20 mg/mL of biomass.[4]
Limit of Detection (LOD) High sensitivity, capable of detecting lipid droplets in single cells.[6]28 µg/mL (for lyophilized cells).[4]
Limit of Quantification (LOQ) Not typically defined as an absolute quantification method.84 µg/mL (for lyophilized cells).[4]
Precision (CV%) Dependent on imaging and analysis parameters.Inter-assay CV = 6.9%, Intra-assay CV = 6.0%.[7]

Experimental Protocols: A Step-by-Step Guide

BODIPY-Palmitate Staining for Cellular Lipid Quantification

This protocol is adapted for staining neutral lipid droplets in cultured cells in a 96-well plate format.[8]

Materials:

  • BODIPY 493/503 stock solution (5 mg/mL in DMSO)

  • Hoechst 33342 stock solution (10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (37%)

  • 96-well imaging plate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate 10,000-20,000 cells per well in a 96-well imaging plate and incubate overnight.

  • Lipid Accumulation (Optional): Treat cells with a fatty acid source (e.g., 50-500 µM sodium palmitate) to induce lipid droplet formation and incubate overnight.

  • Fixation: Add 100 µl of 5% formaldehyde solution in PBS directly to the culture medium to achieve a final concentration of 2.5%. Incubate for 15 minutes at room temperature.

  • Washing: Carefully aspirate the fixation solution and wash the cells twice with 100 µl of PBS per well.

  • Staining: Prepare a staining solution containing BODIPY 493/503 (working concentration: 10 µg/mL) and Hoechst 33342 (working concentration: 1 µg/mL) in PBS. Add 100 µl of the staining solution to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Final Washes: Wash the cells twice with 100 µl of PBS per well.

  • Imaging: Add 130 µl of PBS to each well and acquire images using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and Hoechst (blue fluorescence).

  • Quantification: Use image analysis software to quantify the fluorescence intensity per cell, which is proportional to the neutral lipid content.[8]

Sulfo-Phospho-Vanillin (SPV) Assay for Total Lipid Quantification

This protocol is adapted for the colorimetric quantification of total lipids in cultured cells in a 96-well plate format.[4][9]

Materials:

  • Concentrated Sulfuric Acid (95-98%)

  • Phospho-vanillin reagent (dissolve 50 mg vanillin (B372448) in 50 mL of 17% phosphoric acid)

  • Lipid standards (e.g., oleic acid or a relevant lipid mixture)

  • 96-well plate (sulfuric acid resistant)

  • Microplate reader

Procedure:

  • Sample Preparation: Lyse cultured cells and collect the cell lysate.

  • Standard Curve Preparation: Prepare a series of lipid standards in a suitable solvent.

  • Sample and Standard Aliquoting: Add 15 µL of standards or cell lysate samples to separate wells of a 96-well plate.

  • Acid Digestion: Add 150 µL of concentrated sulfuric acid to each well. Incubate the plate at 90°C for 10 minutes.

  • Cooling: Transfer the plate to 4°C for 5 minutes to cool.

  • Background Reading: Read the absorbance of the plate at 540 nm to determine the background.

  • Color Development: Add 100 µL of the phospho-vanillin reagent to each well and mix carefully. Incubate at 37°C for 15 minutes.

  • Final Reading: Read the absorbance of the plate at 540 nm.

  • Calculation: Subtract the background absorbance from the final absorbance readings. Determine the lipid concentration in the samples by comparing their absorbance to the standard curve.[9]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the BODIPY-Palmitate and the SPV assays.

BODIPY_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Induce Lipid Accumulation (e.g., Palmitate) start->treatment fixation Fix Cells (Formaldehyde) treatment->fixation wash1 Wash (x2) fixation->wash1 stain Stain with BODIPY & Hoechst wash1->stain incubation Incubate (30 min) stain->incubation wash2 Wash (x2) incubation->wash2 imaging Fluorescence Imaging wash2->imaging quantification Image Analysis & Quantification imaging->quantification

BODIPY-Palmitate Assay Workflow

SPV_Workflow cluster_sample_prep Sample & Standard Preparation cluster_reaction SPV Reaction cluster_analysis Analysis start Prepare Cell Lysate aliquot Aliquot to 96-well Plate start->aliquot standards Prepare Lipid Standards standards->aliquot acid Add Sulfuric Acid aliquot->acid heat1 Incubate (90°C) acid->heat1 cool1 Cool (4°C) heat1->cool1 bg_read Read Background (540 nm) cool1->bg_read vanillin Add Phospho-vanillin bg_read->vanillin heat2 Incubate (37°C) vanillin->heat2 final_read Read Absorbance (540 nm) heat2->final_read calculation Calculate Lipid Content final_read->calculation

Sulfo-Phospho-Vanillin (SPV) Assay Workflow

Logical Comparison of Methodologies

The choice between BODIPY-Palmitate and biochemical assays hinges on the specific research question and experimental constraints. The following diagram outlines the decision-making process.

Comparison_Logic q1 Need for live-cell imaging or in situ analysis? q2 Is absolute quantification critical? q1->q2 No ans_bodipy BODIPY-Palmitate is suitable q1->ans_bodipy Yes q3 High-throughput screening required? q2->q3 No ans_spv Biochemical Assay (SPV) is more appropriate q2->ans_spv Yes q3->ans_bodipy Yes ans_consider Consider both, based on other experimental factors q3->ans_consider No

References

Validation

A Researcher's Guide to Alternative Fluorescent Probes for Monitoring Fatty Acid Uptake

For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid uptake is crucial for understanding metabolic processes and developing therapeutic interventions for diseases such a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid uptake is crucial for understanding metabolic processes and developing therapeutic interventions for diseases such as obesity, diabetes, and cardiovascular disorders. While radiolabeled fatty acids have traditionally been the gold standard, safety concerns and handling complexities have driven the adoption of fluorescent alternatives. This guide provides an objective comparison of commonly used fluorescent probes, supported by experimental data and detailed protocols to aid in probe selection and experimental design.

This guide delves into the performance of various fluorescent probes, categorizing them into two main types: fluorescently labeled fatty acid analogs and biosensors based on fatty acid binding proteins. We will compare their spectral properties, sensitivity, and suitability for different experimental setups.

Comparison of Fluorescent Probes for Fatty Acid Uptake

The selection of a fluorescent probe for monitoring fatty acid uptake is a critical decision that depends on the specific biological question, the experimental model, and the available instrumentation. The following table summarizes the key quantitative parameters of popular alternative fluorescent probes.

Probe TypeSpecific ProbeExcitation (nm)Emission (nm)Quantum YieldPhotostabilityKey Advantages
Fatty Acid Analog BODIPY FL C12~480-503~508-512HighHighHigh fluorescence, photostable, well-metabolized by cells, suitable for live-cell imaging.[][2][3]
BODIPY 558/568 C12~558~568HighHighRed-shifted spectra reduce cellular autofluorescence, good for multicolor imaging.[4][5]
NBD-C12~466~539Environment-sensitiveModerateFluorescence is sensitive to the polarity of the environment.
cis-Parinaric Acid~320~432Low in water, high in lipidsLow (susceptible to oxidation)Naturally fluorescent, close structural analog to native fatty acids.[6][7][8][9]
TF2-C12~485~515Not specifiedNot specifiedUsed in commercially available kits.
FABP-based Biosensor ADIFAB~386432 (unbound), 505 (bound)RatiometricNot specifiedDirectly measures unbound fatty acid concentration in the aqueous phase.[10][11][12][13]
ADIFAB2~375447 (unbound), 550 (bound)RatiometricNot specifiedHigher affinity than ADIFAB, greater sensitivity for low concentrations of unbound fatty acids.[10][14][15][16]

Signaling Pathways and Experimental Workflow

To effectively utilize these probes, it is essential to understand the cellular mechanisms of fatty acid uptake and the general workflow of a typical experiment.

Fatty Acid Uptake Signaling Pathway

Long-chain fatty acids are transported into the cell through a combination of passive diffusion and protein-mediated transport. Key proteins involved include Fatty Acid Transport Proteins (FATPs), CD36, and plasma membrane-associated Fatty Acid Binding Proteins (FABPpm).[17][18][19] Once inside the cell, fatty acids are bound by cytoplasmic FABPs and are then available for various metabolic processes, including esterification into neutral lipids for storage in lipid droplets or β-oxidation in mitochondria for energy production.[20]

FattyAcidUptake cluster_membrane extracellular Extracellular Space FA_albumin Fatty Acid-Albumin Complex cell_membrane Plasma Membrane cytoplasm Cytoplasm FA_unbound Unbound Fatty Acid FA_albumin->FA_unbound Dissociation CD36 CD36 FA_unbound->CD36 FATP FATP FA_unbound->FATP FABPpm FABPpm FA_unbound->FABPpm FA_intracellular Intracellular Fatty Acid CD36->FA_intracellular FATP->FA_intracellular FABPpm->FA_intracellular FABPc Cytoplasmic FABP FA_intracellular->FABPc Binding FA_FABPc FA-FABPc Complex FABPc->FA_FABPc metabolism Metabolic Fates (β-oxidation, Esterification) FA_FABPc->metabolism Trafficking

Cellular fatty acid uptake pathway.

General Experimental Workflow for Fatty Acid Uptake Assay

A typical fatty acid uptake assay using a fluorescent fatty acid analog involves several key steps, from cell preparation to data analysis. The following diagram outlines a generalized workflow.

ExperimentalWorkflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep treatment Experimental Treatment (e.g., Inhibitors, Stimulators) cell_prep->treatment probe_loading Incubation with Fluorescent Probe treatment->probe_loading washing Wash to Remove Extracellular Probe probe_loading->washing measurement Fluorescence Measurement (Plate Reader, Microscope, Flow Cytometer) washing->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Experimental workflow for fatty acid uptake.

Experimental Protocols

Protocol 1: Fatty Acid Uptake Assay Using BODIPY-FL C12 in Adherent Cells

This protocol describes a method to measure fatty acid uptake in adherent cells cultured in a 96-well plate using the fluorescent fatty acid analog BODIPY-FL C12.

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes, HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • BODIPY-FL C12 (stock solution in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution (optional, for quenching extracellular fluorescence)

  • Fluorescence plate reader with excitation/emission filters for ~485/515 nm

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight or until cells are fully attached and have reached the desired confluency.

  • Preparation of BODIPY-FL C12/BSA Complex: a. Prepare a 10x stock solution of fatty acid-free BSA in HBSS (e.g., 1% w/v). b. Dilute the BODIPY-FL C12 stock solution in HBSS to a 10x working concentration. c. Add the 10x BODIPY-FL C12 solution to the 10x BSA solution and incubate at 37°C for 15 minutes to allow for complex formation. A final concentration of 1-5 µM BODIPY-FL C12 and 0.1% BSA is a good starting point.

  • Cell Treatment (Optional): If testing the effect of compounds on fatty acid uptake, replace the culture medium with fresh medium containing the test compounds and incubate for the desired time.

  • Uptake Assay: a. Gently wash the cells twice with warm PBS. b. Add the BODIPY-FL C12/BSA complex solution to each well. c. Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes).

  • Termination of Uptake: a. To stop the uptake, quickly aspirate the probe solution and wash the cells three times with ice-cold PBS. b. (Optional) To quench the fluorescence of any remaining extracellular probe, add a solution of Trypan Blue (0.25 mg/mL) in PBS for 5-10 minutes at room temperature. Then, wash the cells twice with PBS.

  • Fluorescence Measurement: a. Add 100 µL of PBS or cell lysis buffer to each well. b. Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation 485 nm, emission 515 nm).

  • Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the fluorescence signal to cell number or protein concentration if significant variations in cell density are expected. c. Plot the fluorescence intensity against time to determine the rate of uptake.

Protocol 2: Measurement of Unbound Fatty Acid Concentration with ADIFAB2

This protocol outlines the use of the ADIFAB2 probe to determine the concentration of unbound free fatty acids in an aqueous solution.

Materials:

  • ADIFAB2 probe

  • Measuring Buffer (e.g., 20 mM HEPES, 140 mM NaCl, 5 mM KCl, pH 7.4)

  • Fatty acid standards of known concentration

  • Fluorometer capable of ratiometric measurements

Procedure:

  • Instrument Setup: Set the fluorometer to excite at 375 nm and measure the emission intensity at 447 nm and 550 nm.

  • Determination of R₀ (Ratio in the absence of fatty acid): a. Add a known concentration of ADIFAB2 (e.g., 0.5 µM) to a cuvette containing the measuring buffer. b. Record the fluorescence intensities at 447 nm and 550 nm. c. Calculate the ratio R₀ = Intensity₅₅₀ / Intensity₄₄₇.

  • Measurement of Sample: a. To a new cuvette, add the same concentration of ADIFAB2 and the sample solution containing an unknown concentration of unbound fatty acids. b. Allow the solution to equilibrate for 5-10 minutes. c. Record the fluorescence intensities at 447 nm and 550 nm. d. Calculate the ratio R = Intensity₅₅₀ / Intensity₄₄₇.

  • Calibration Curve: a. Prepare a series of fatty acid standards with known concentrations in the measuring buffer. b. For each standard, add ADIFAB2, measure the fluorescence intensities, and calculate the ratio R. c. Plot the ratio R as a function of the known unbound fatty acid concentration.

  • Calculation of Unbound Fatty Acid Concentration: a. Using the measured ratio R from the unknown sample and the calibration curve, determine the concentration of unbound fatty acids. b. Alternatively, the concentration can be calculated using the following equation, where Kd is the dissociation constant of the specific fatty acid for ADIFAB2, and Rmax and Q are fluorometric constants provided by the manufacturer: [FFA] = Kd * (R - R₀) / (Rmax - R) * Q

Note: The Kd values for ADIFAB2 binding to different fatty acids vary. It is crucial to use the appropriate Kd for the fatty acid being measured or to determine it experimentally.[14][15]

This guide provides a foundational understanding of the available fluorescent probes for monitoring fatty acid uptake. The choice of probe and experimental design should be tailored to the specific research question to ensure accurate and reliable data.

References

Comparative

A Researcher's Guide to BODIPY-Palmitate: Specificity and Alternatives for Tracking Lipid Metabolism

For researchers, scientists, and drug development professionals, understanding the intricacies of lipid metabolism is paramount. Fluorescent fatty acid analogs are powerful tools for visualizing and quantifying the uptak...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of lipid metabolism is paramount. Fluorescent fatty acid analogs are powerful tools for visualizing and quantifying the uptake and fate of fatty acids within cells. Among these, BODIPY-Palmitate (BODIPY FL C16) has emerged as a widely used probe. This guide provides an objective comparison of BODIPY-Palmitate's specificity for different lipid species, evaluates its performance against alternative fluorescent probes, and presents supporting experimental data and protocols.

BODIPY-Palmitate: A Fluorescent Analog of a Key Saturated Fatty Acid

BODIPY FL C16 is a derivative of palmitic acid, a 16-carbon saturated fatty acid, with a BODIPY FL fluorophore attached. This fluorescent tag allows for the real-time monitoring of fatty acid uptake and distribution within living cells. A key feature of BODIPY-Palmitate is that its uptake is not passive but is mediated by the same long-chain fatty acid transport proteins as its unlabeled counterpart, making it a physiologically relevant tool.[1][2] Once inside the cell, the fluorescently labeled palmitate can be metabolized and incorporated into more complex lipid species, such as triglycerides and phospholipids (B1166683), or it can be directed towards β-oxidation for energy production.[3][4][5] The placement of the BODIPY dye at the end of the acyl chain prevents its immediate degradation during β-oxidation, allowing for its visualization.[1][2]

Specificity of BODIPY-Palmitate for Different Lipid Species

The metabolic fate of BODIPY-Palmitate, and thus its specificity for different lipid species, is highly dependent on the cell type and experimental conditions. While it serves as a substrate for both storage and structural lipid synthesis, the extent of its incorporation into various lipid classes can differ.

Studies have shown that BODIPY-fatty acids, including the 12-carbon analog BODIPY-C12, are esterified into both neutral lipids (triglycerides and cholesterol esters) and polar lipids (phospholipids).[6][7][8] However, some research in Caco-2 intestinal cells indicated minimal esterification of BODIPY FL C16, suggesting that in certain contexts, it may primarily trace fatty acid uptake and initial distribution rather than extensive metabolic incorporation.[9][10] This highlights the importance of validating the metabolic fate of the probe within the specific experimental system being studied.

The chain length of the BODIPY-fatty acid analog also influences its metabolism and distribution. Due to the size of the BODIPY fluorophore, it is suggested that it effectively adds to the carbon chain length. For instance, BODIPY-C12 is thought to behave more like a 16 or 18-carbon fatty acid, while BODIPY-C16 may mimic very-long-chain fatty acids (C20-C22).[11][12] This is reflected in studies where BODIPY-C16 showed a higher rate of uptake compared to BODIPY-C12 in certain cell types.[11][13]

Comparison with Alternative Fluorescent Fatty Acid Analogs

The choice of a fluorescent fatty acid analog should be guided by the specific research question, including the fatty acid chain length of interest and the desired spectral properties.

ProbeAcyl Chain LengthSpectral Properties (Ex/Em)Key CharacteristicsCommon Applications
BODIPY FL C16 16 carbons (behaves like C20-C22)~505 nm / ~511 nmMimics a common saturated long-chain fatty acid. Uptake is protein-mediated.Studying long-chain fatty acid uptake and metabolism, in vitro and in vivo tumor metabolism.[1][2][3][14]
BODIPY FL C12 12 carbons (behaves like C16-C18)~505 nm / ~511 nmOften used as a long-chain fatty acid analog. Readily incorporated into neutral and phospholipids.Real-time tracking of lipid trafficking and esterification.[8]
BODIPY FL C5 5 carbons~505 nm / ~511 nmMedium-chain fatty acid analog.Studying uptake kinetics of different chain length fatty acids.[11]
BODIPY 558/568 C12 12 carbons~558 nm / ~568 nmRed-shifted fluorescence, suitable for use in cells expressing green fluorescent proteins (GFP).Fatty acid uptake studies in GFP-positive cells.[15]
NBD-C18 18 carbons~466 nm / ~536 nmAn alternative long-chain fatty acid analog with different spectral properties than BODIPY FL.Comparative studies of long-chain fatty acid uptake and distribution.
Radiolabeled Fatty Acids (e.g., [3H]palmitate) VariousNot applicable (scintillation counting)Considered the gold standard for faithfully mimicking natural fatty acids.Quantitative uptake and metabolic flux analysis.[16]

Staining Neutral Lipid Droplets: BODIPY 493/503 vs. Nile Red

For specifically visualizing neutral lipid stores within lipid droplets, BODIPY 493/503 is a highly specific, lipophilic dye. It partitions into the nonpolar core of lipid droplets, composed primarily of triglycerides and cholesteryl esters.

ProbeSpectral Properties (Ex/Em in nonpolar environment)SpecificityAdvantagesDisadvantages
BODIPY 493/503 ~493 nm / ~503 nmHigh for neutral lipids in lipid droplets.More specific and photostable than Nile Red. Fluorescence is not sensitive to environmental polarity.[1][6]Spectral overlap with GFP.[17]
Nile Red ~552 nm / ~636 nmStains neutral lipids but also phospholipids to a lesser extent.Broad emission spectrum. Can be used in GFP-expressing cells.[17]Fluorescence is sensitive to the polarity of the lipid environment, leading to potential spectral shifts. Less specific than BODIPY 493/503.[1]

Experimental Protocols

Key Experiment 1: Cellular Fatty Acid Uptake Assay using BODIPY-Palmitate

This protocol is adapted from commercially available kits and published studies.[3]

Materials:

  • BODIPY FL C16 (e.g., from Thermo Fisher Scientific)

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • 96-well black, clear-bottom microplate

  • Serum-free culture medium

  • Cell-Based Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are approximately 90% confluent at the time of the assay. Allow cells to attach overnight.

  • Serum Starvation: Gently remove the culture medium and wash the cells with serum-free medium. Incubate the cells in serum-free medium for 1-2 hours at 37°C.

  • Preparation of BODIPY-Palmitate Working Solution: Prepare a working solution of BODIPY FL C16 in Cell-Based Assay Buffer. The final concentration will need to be optimized but is typically in the low micromolar range.

  • Fatty Acid Uptake: Remove the serum-free medium and add the BODIPY-Palmitate working solution to each well.

  • Data Acquisition:

    • Kinetic Assay: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em ~488/515 nm) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes).

    • Endpoint Assay: Incubate the cells with the BODIPY-Palmitate working solution for a specific time (e.g., 30-60 minutes) at 37°C. After incubation, wash the cells with ice-cold buffer to stop the uptake and remove extracellular probe. Measure the fluorescence intensity.

    • Fluorescence Microscopy: After incubation and washing, visualize the cellular uptake using a fluorescence microscope with appropriate filter sets.

Key Experiment 2: Staining of Neutral Lipid Droplets with BODIPY 493/503

This protocol is based on established methods for staining lipid droplets in cultured cells.[6][18][19][20]

Materials:

  • BODIPY 493/503 (e.g., from Thermo Fisher Scientific)

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS)

  • Optional: Oleic acid complexed to BSA for inducing lipid droplet formation

  • Optional: 4% Paraformaldehyde (PFA) for fixing cells

  • Optional: DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure for Live-Cell Imaging:

  • Cell Culture: Culture cells under desired experimental conditions. To induce lipid droplet formation, cells can be incubated with oleic acid overnight.

  • Staining: Prepare a working solution of BODIPY 493/503 in PBS or culture medium (typically 1-2 µg/mL). Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with PBS.

  • Imaging: Immediately visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set.

Procedure for Fixed-Cell Imaging:

  • Cell Culture and Fixation: After the experimental treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the BODIPY 493/503 working solution and incubate for 30 minutes at room temperature, protected from light.

  • Counterstaining (Optional): If desired, include DAPI in the staining solution or perform a sequential staining step to visualize the nuclei.

  • Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets and nuclei using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The uptake and metabolism of fatty acids are tightly regulated processes involving a network of proteins and signaling pathways. The following diagrams illustrate these relationships and a typical experimental workflow for studying fatty acid uptake.

FattyAcidUptakeMetabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_albumin Fatty Acid-Albumin Complex FATP FATP FA_albumin->FATP CD36 CD36 FA_albumin->CD36 FABPpm FABPpm FA_albumin->FABPpm TRL Triglyceride-Rich Lipoprotein (TRL) LPL LPL TRL->LPL hydrolysis FA_int Fatty Acid FATP->FA_int CD36->FA_int FABPpm->FA_int LPL->FA_int FABP FABP FA_int->FABP Acyl_CoA Fatty Acyl-CoA FABP->Acyl_CoA Activation (ACSL) Mitochondria Mitochondria (β-oxidation) Acyl_CoA->Mitochondria ER Endoplasmic Reticulum Acyl_CoA->ER Triglycerides Triglycerides ER->Triglycerides Phospholipids Phospholipids ER->Phospholipids Lipid_Droplet Lipid Droplet Triglycerides->Lipid_Droplet Storage

Caption: Fatty Acid Uptake and Metabolism Pathway.

ExperimentalWorkflow cluster_detection Detection Method start Start: Seed cells in 96-well plate overnight Incubate overnight start->overnight serum_starve Serum starve cells (1-2 hours) overnight->serum_starve add_probe Add BODIPY-Palmitate working solution serum_starve->add_probe incubate Incubate at 37°C add_probe->incubate plate_reader Kinetic/Endpoint Plate Reader incubate->plate_reader wash Wash with ice-cold buffer incubate->wash analyze Analyze Data plate_reader->analyze microscopy Fluorescence Microscopy microscopy->analyze wash->microscopy

Caption: Fatty Acid Uptake Assay Workflow.

SignalingRegulation cluster_receptors Membrane Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response FA Fatty Acids CD36 CD36 FA->CD36 FFAR1_4 FFAR1/4 FA->FFAR1_4 PKA cAMP/PKA CD36->PKA PPARs PPARs CD36->PPARs ERK ERK1/2 CD36->ERK FFAR1_4->PKA FFAR1_4->PPARs FFAR1_4->ERK Gene_Expression ↑ Gene Expression (e.g., UCP1, LPL) PKA->Gene_Expression PPARs->Gene_Expression ERK->Gene_Expression FA_Uptake ↑ Fatty Acid Uptake Gene_Expression->FA_Uptake FA_Metabolism ↑ Fatty Acid Metabolism Gene_Expression->FA_Metabolism

Caption: Fatty Acid Signaling Regulation.

References

Validation

A Researcher's Guide: Correlating BODIPY-Palmitate Fluorescence with Triglyceride Levels

For researchers, scientists, and drug development professionals, the accurate measurement of cellular triglyceride levels is paramount in studies of metabolic diseases, oncology, and toxicology. This guide provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular triglyceride levels is paramount in studies of metabolic diseases, oncology, and toxicology. This guide provides a comprehensive comparison of two widely used methodologies: fluorescent staining with BODIPY-Palmitate and traditional biochemical triglyceride assays. We will delve into the principles, protocols, and performance of each, supported by experimental data, to help you select the optimal method for your research needs.

Executive Summary

The quantification of intracellular triglycerides is a cornerstone of metabolic research. While biochemical assays have long been the gold standard for their quantitative accuracy, fluorescent methods, particularly using probes like BODIPY-Palmitate, offer the significant advantages of in-situ visualization and high-throughput capabilities. This guide will objectively compare these two approaches, providing the necessary details for an informed decision.

Method 1: Fluorescent Quantification with BODIPY-Palmitate

BODIPY-Palmitate is a fluorescently labeled long-chain fatty acid that is readily taken up by cells. Once inside, it is incorporated into the cellular lipid pools, including triglycerides stored in lipid droplets. The fluorescence intensity of BODIPY within these droplets can then be used as a proxy for triglyceride content.

Principle

BODIPY dyes are known for their bright, stable fluorescence and narrow emission spectra, which minimizes spectral overlap in multi-labeling experiments. When BODIPY-Palmitate is metabolized and stored as triglycerides within the hydrophobic core of lipid droplets, its fluorescence quantum yield increases, leading to a detectable signal that can be correlated with the amount of stored neutral lipids.

Data Presentation: Correlation of BODIPY Fluorescence with Triglyceride Levels

While direct quantitative correlation can be cell-type and condition-dependent, studies have demonstrated a strong positive correlation between BODIPY-fatty acid fluorescence and biochemically measured triglyceride levels. For instance, a study analyzing the correlation of BODIPY C16 (a palmitate analog) fluorescence in rat lymph with triglyceride concentration found a linear regression (R²) value of approximately 0.83, indicating a strong correlation.

ParameterBODIPY-Palmitate FluorescenceEnzymatic Triglyceride Assay
Principle Fluorescently labeled palmitate is incorporated into triglycerides; fluorescence intensity is measured.Enzymatic hydrolysis of triglycerides to glycerol (B35011), followed by a colorimetric or fluorometric readout.
Output Relative fluorescence units (RFU) per cell or per well.Absolute concentration (e.g., mg/dL, mmol/L).
Throughput High (suitable for plate-based assays and flow cytometry).Low to medium (requires cell lysis and multiple steps).
Spatial Resolution Excellent (allows for visualization of individual lipid droplets).None (provides a bulk measurement of the entire sample).
Sensitivity High.High.
Live-cell imaging Yes.No.
Cost Generally lower per sample for high-throughput screening.Can be higher per sample, especially for large numbers of samples.

Method 2: Biochemical Quantification with Enzymatic Assays

Biochemical assays for triglycerides are considered the gold standard for quantitative analysis. These assays typically involve the lysis of cells, extraction of lipids, and subsequent enzymatic reactions to determine the triglyceride concentration.

Principle

The most common enzymatic assays involve a multi-step reaction. First, lipase (B570770) hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal that is directly proportional to the triglyceride concentration.

Data Presentation: Typical Performance of Enzymatic Triglyceride Assays

Commercial enzymatic triglyceride assay kits are widely available and offer high sensitivity and linearity over a broad range of concentrations.

Kit FeatureTypical Specification
Detection Method Colorimetric or Fluorometric
Sample Type Serum, plasma, cell lysates, tissue homogenates
Detection Limit ~0.1 mmol/L
Assay Time ~30-60 minutes

Experimental Protocols

Protocol 1: BODIPY-Palmitate Staining for Fluorescence Microscopy

This protocol is adapted for staining lipid droplets in cultured cells.

Materials:

  • BODIPY-Palmitate stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

  • Fatty Acid Loading (Optional): To induce lipid droplet formation, incubate cells with a fatty acid-supplemented medium (e.g., oleic acid complexed to BSA) for 16-24 hours.

  • Staining:

    • Prepare a working solution of BODIPY-Palmitate in pre-warmed cell culture medium (final concentration typically 1-5 µM).

    • Remove the existing medium from the cells and add the BODIPY-Palmitate staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound dye.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, with DAPI if desired.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY (Excitation/Emission ~488/515 nm).

Protocol 2: Enzymatic Triglyceride Assay

This protocol provides a general workflow for a colorimetric enzymatic triglyceride assay using a commercial kit.

Materials:

  • Cultured cells

  • PBS

  • Cell lysis buffer (e.g., containing a non-ionic detergent like Triton X-100)

  • Commercial enzymatic triglyceride assay kit (containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, probe, and standards)

Procedure:

  • Sample Preparation:

    • Wash cultured cells with PBS and harvest by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in cell lysis buffer and homogenize.

    • Centrifuge the lysate to remove cellular debris. Collect the supernatant for the assay.

  • Assay Reaction:

    • Prepare a standard curve using the provided triglyceride standards.

    • Add an appropriate volume of cell lysate and standards to the wells of a 96-well plate.

    • Add the enzyme mix (containing lipase) to each well.

    • Incubate according to the kit manufacturer's instructions (typically 10-30 minutes at 37°C).

  • Measurement:

    • Add the detection reagent (containing the probe and peroxidase).

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the specified wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the triglyceride concentration in the samples from the linear portion of the curve.

    • Normalize the triglyceride concentration to the total protein content of the cell lysate.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_BODIPY cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis start Plate Cells induce Induce Lipid Droplets (Optional) start->induce stain Incubate with BODIPY-Palmitate induce->stain wash1 Wash with PBS stain->wash1 fix Fix Cells wash1->fix mount Mount on Slide fix->mount image Fluorescence Microscopy mount->image quantify Quantify Fluorescence Intensity image->quantify

Caption: Workflow for BODIPY-Palmitate staining and quantification.

Triglyceride_Synthesis_Pathway bodipy_palmitate BODIPY-Palmitate (Exogenous) uptake Fatty Acid Uptake bodipy_palmitate->uptake intracellular_bodipy Intracellular BODIPY-Palmitoyl-CoA uptake->intracellular_bodipy triglyceride_synthesis Triglyceride Synthesis intracellular_bodipy->triglyceride_synthesis glycerol_3_phosphate Glycerol-3-Phosphate glycerol_3_phosphate->triglyceride_synthesis bodipy_triglyceride BODIPY-Triglyceride triglyceride_synthesis->bodipy_triglyceride lipid_droplet Lipid Droplet Storage bodipy_triglyceride->lipid_droplet

Caption: Incorporation of BODIPY-Palmitate into triglycerides.

Decision_Tree start Start: Need to measure triglycerides? q1 Need spatial information (localization within cell)? start->q1 q2 Need absolute quantification? q1->q2 No bodipy Use BODIPY-Palmitate q1->bodipy Yes q3 High-throughput screening? q2->q3 No assay Use Enzymatic Assay q2->assay Yes q3->bodipy Yes q3->assay No

Caption: Decision tree for selecting a triglyceride measurement method.

Comparison and Recommendations

BODIPY-Palmitate:

  • Advantages:

    • Provides spatial resolution, allowing for the visualization of lipid droplets within individual cells.

    • Enables live-cell imaging to study the dynamics of lipid accumulation.

    • Suitable for high-throughput screening using fluorescence plate readers or flow cytometry.

    • Relatively simple and rapid staining protocol.

  • Disadvantages:

    • Provides a semi-quantitative measure of triglyceride content (relative fluorescence).

    • The fluorescence signal can be influenced by factors other than triglyceride concentration, such as the local environment of the probe and photobleaching.

    • Requires access to a fluorescence microscope or other fluorescence detection instrumentation.

Enzymatic Triglyceride Assay:

  • Advantages:

    • Provides a highly accurate and absolute quantification of triglyceride levels.

    • Considered the "gold standard" for triglyceride measurement.

    • Less susceptible to environmental factors that can affect fluorescence.

  • Disadvantages:

    • Destructive method that requires cell lysis, precluding live-cell imaging.

    • Provides a bulk measurement of the entire cell population, with no information on cell-to-cell variability.

    • More laborious and time-consuming protocol, making it less suitable for high-throughput applications.

Recommendations:

  • For studies requiring the visualization of lipid droplet morphology, localization, or dynamics in living cells, BODIPY-Palmitate is the superior choice.

  • For high-throughput screening of compounds that may affect lipid metabolism, the plate-based format of BODIPY-Palmitate staining is highly advantageous.

  • When precise and absolute quantification of total cellular triglycerides is necessary, and spatial information is not required, the enzymatic triglyceride assay is the recommended method.

  • For a comprehensive understanding, researchers may consider a combined approach: using BODIPY-Palmitate for initial screening and visualization, followed by validation of key findings with a quantitative enzymatic assay .

By carefully considering the specific requirements of your research, this guide will help you to effectively measure triglyceride levels and advance your understanding of cellular lipid metabolism.

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for BODIPY-Palmitate

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of BODIPY-Palmitate, a fluorescently labeled fatty acid commonly used to detect fatty acid uptake and metabolism.[1] Adherence to these procedures is critical for operational safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling BODIPY-Palmitate, it is crucial to consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2] In case of a spill, absorb any liquid with an inert material (e.g., sand, diatomite) and place it into a labeled container for disposal.[3] After handling, always wash your hands thoroughly.

Waste Identification and Classification

The first step in proper disposal is to determine if the BODIPY-Palmitate waste is classified as hazardous.

  • Consult the SDS: The SDS for the specific product you are using is the primary source of information. Some forms of BODIPY-Palmitate may be dissolved in solvents like ethanol, which are flammable and may have their own disposal requirements.[3]

  • Review Local Regulations: Waste disposal regulations can vary significantly by location. Always consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national regulations to ensure complete and accurate classification.[4][5] The responsibility for proper waste identification lies with the waste generator.[4]

  • Assume Hazardous unless Confirmed: As a general rule for fluorescent dyes and laboratory reagents, it is best practice to treat the waste as hazardous unless you can definitively prove otherwise through the SDS and local guidelines.[6][7] Do not discharge BODIPY-Palmitate waste into sewers or waterways.

Waste Segregation and Collection Protocol

Proper segregation and containment are crucial to prevent accidental chemical reactions and ensure safe disposal.

  • Segregate Waste Streams: Keep BODIPY-Palmitate waste separate from other chemical waste streams to avoid incompatible mixtures.[4] It is also advisable to separate solid waste (e.g., contaminated pipette tips, gloves) from liquid waste.

  • Use Compatible Containers: Collect waste in a chemically compatible and leak-proof container with a secure, tight-fitting lid.[4] Plastic containers are often preferred for chemical waste.[4] Ensure the container is in good condition.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "BODIPY-Palmitate".[4] If it is a mixture, indicate all components and their approximate percentages.

  • Storage: Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[6] This area should have secondary containment to capture any potential leaks. Keep the container closed at all times, except when adding waste.[6]

Step-by-Step Disposal Procedures

Once the waste is properly collected and labeled, follow these steps for final disposal:

  • Contact EHS: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Do Not Dispose in Regular Trash or Drains: Never dispose of BODIPY-Palmitate or its containers in the regular trash or down the laboratory sink.[4][8]

  • Handle Uncleaned Containers as Product: Treat empty or uncleaned containers that held BODIPY-Palmitate with the same precautions as the product itself and dispose of them as hazardous waste.[5]

Quantitative Disposal Data

While specific quantitative limits for BODIPY-Palmitate disposal are not broadly established and depend on local regulations, general guidelines for laboratory chemical waste provide some context.

ParameterGuidelineSource
pH Range for Sewer Disposal pH must be between 5.0 and 12.5 for drain disposal of non-hazardous aqueous solutions.[6]
Alcohol Content Product wastes containing greater than 10% alcohol are typically regarded as ignitable and disposed of as hazardous waste.[6]
Sewer Disposal Volume Limit For certain non-hazardous chemicals, the volume is limited to 5 gallons per discharge for liquids and 1 kilogram for solids.[9]
Rinsate from Acutely Hazardous Waste Rinsate from containers that held acutely hazardous waste must be collected and handled as hazardous waste.[10]

Note: These are general guidelines. BODIPY-Palmitate waste, particularly when containing solvents or being a fluorescent dye, should not be disposed of down the drain without explicit permission from EHS.

BODIPY-Palmitate Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of BODIPY-Palmitate waste.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Final Disposal cluster_3 Key Prohibitions A Consult SDS & Wear PPE B Handle in Ventilated Area A->B C Generate BODIPY-Palmitate Waste (Liquid & Solid) D Segregate from Other Chemical Waste C->D E Collect in Labeled, Compatible Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Institutional EHS or Licensed Contractor H Arrange for Waste Pickup G->H I Document Waste Transfer H->I X DO NOT Pour Down Drain Y DO NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of BODIPY-Palmitate waste.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling BODIPY-Palmitate

Essential safety protocols and logistical plans for the use of BODIPY-Palmitate in the laboratory are detailed below, providing researchers, scientists, and drug development professionals with a procedural guide to minim...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of BODIPY-Palmitate in the laboratory are detailed below, providing researchers, scientists, and drug development professionals with a procedural guide to minimize risk and ensure operational integrity.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for BODIPY-Palmitate. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the accuracy of experimental outcomes.

Hazard Identification and Personal Protective Equipment

BODIPY-Palmitate, a fluorescently labeled fatty acid, presents a multi-faceted hazard profile that necessitates stringent safety measures. The primary risks are associated with the BODIPY dye and the solvent used for its dissolution, typically a flammable and potentially carcinogenic substance like ethanol (B145695).

A Safety Data Sheet (SDS) for a similar compound, BODIPY 493/503, indicates that it may cause skin, eye, and respiratory irritation.[1][2] Palmitic acid, the fatty acid component, is generally considered to have low toxicity but can act as a mild irritant. The most significant immediate hazard often stems from the solvent. For instance, a commercially available "Cellular BODIPY Palmitate Solution" is classified as highly flammable and a potential carcinogen due to its ethanol content.[3]

Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling BODIPY-Palmitate.

PPE Category Specific Requirements Rationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects against splashes of the chemical solution and contact with the solid compound, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact or when handling concentrated solutions, double-gloving is recommended.Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A flame-resistant lab coat must be worn. An apron made of a chemically inert material is also recommended when handling significant quantities.Protects against splashes and spills of the flammable solvent and the dye itself.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosol generation.Minimizes the inhalation of vapors from the solvent and any fine particles of the solid dye, which can cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of BODIPY-Palmitate. The following diagram and procedural steps outline the critical stages of the operational plan.

BODIPY_Palmitate_Workflow BODIPY-Palmitate Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receiving Receiving and Storage ppe Donning Appropriate PPE receiving->ppe 1. Verify chemical and store appropriately. fume_hood Working in a Fume Hood ppe->fume_hood 2. Ensure all PPE is correctly worn. weighing Weighing Solid Compound fume_hood->weighing 3. Prepare a clean and designated workspace. dissolving Dissolving in Solvent weighing->dissolving 4. Use appropriate tools and minimize dust. experiment Performing Experiment dissolving->experiment 5. Add solvent slowly and ensure complete dissolution. decontamination Decontaminating Work Area experiment->decontamination 6. Follow experimental protocol. waste_collection Collecting Waste decontamination->waste_collection 7. Clean all surfaces and equipment. disposal Disposal of Waste waste_collection->disposal 8. Segregate waste streams correctly.

Caption: Workflow for the safe handling of BODIPY-Palmitate.

Experimental Protocols

1. Preparation of Stock Solution:

  • Objective: To safely prepare a concentrated stock solution of BODIPY-Palmitate.

  • Methodology:

    • Ensure all handling is performed within a certified chemical fume hood.

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the desired amount of solid BODIPY-Palmitate onto a tared weigh boat.

    • Transfer the solid to an appropriate glass vial.

    • Using a calibrated pipette, add the required volume of a suitable solvent (e.g., anhydrous ethanol or DMSO) to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C, protected from light.[4]

2. Cellular Staining with BODIPY-Palmitate:

  • Objective: To label cellular lipids with BODIPY-Palmitate for microscopic analysis.

  • Methodology:

    • Culture cells to the desired confluency in a suitable vessel (e.g., chambered cover glass).

    • Prepare the BODIPY-Palmitate working solution by diluting the stock solution in a serum-free medium or an appropriate buffer to the final desired concentration.

    • Remove the culture medium from the cells and wash them with a buffered saline solution (e.g., PBS).

    • Add the BODIPY-Palmitate working solution to the cells and incubate for the desired time and temperature, protected from light.

    • After incubation, remove the staining solution and wash the cells multiple times with a buffered saline solution.

    • The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for BODIPY dyes (excitation/emission maxima ~488/508 nm).

Disposal Plan

Proper disposal of BODIPY-Palmitate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste.

Waste Stream Disposal Procedure
Solid BODIPY-Palmitate Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Liquid Waste (e.g., stock solutions, staining solutions) Collect in a sealed, properly labeled, and chemically compatible container for hazardous liquid waste. Do not dispose of down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container.

All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents. Follow your institution's guidelines for the final disposal of hazardous chemical waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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